ganoderic acid TR
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-23,25,32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,25+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZQBBATMLGADX-VVUVUVSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ganoderic Acid TR: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid TR is a lanostanoid triterpenoid isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum. As a member of the diverse family of ganoderic acids, it has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its core inhibitory action. Due to the limited specific research on this compound in some areas, this guide also incorporates data from closely related ganoderic acids to provide a broader context for its potential pharmacological profile. It is important to note that while these compounds share a structural backbone, their specific activities may vary.
Core Biological Activity: 5α-Reductase Inhibition
The most well-documented biological activity of this compound is its potent inhibition of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia.[1][2]
Quantitative Data for 5α-Reductase Inhibition
The inhibitory activity of this compound against 5α-reductase has been quantified and is presented in the table below. For comparison, data for other relevant ganoderic acids are also included.
| Compound | IC50 (μM) | Source Organism | Reference |
| This compound | 8.5 | Ganoderma lucidum | [3] |
| Ganoderic Acid B | - | Ganoderma lucidum | [1] |
Note: A lower IC50 value indicates greater potency.
Potential Biological Activities (Inferred from Related Ganoderic Acids)
While specific studies on this compound are limited, research on structurally similar ganoderic acids, such as ganoderic acid T (GA-T), ganoderic acid A (GA-A), and ganoderic acid DM (GA-DM), suggests that this compound may also possess anti-cancer, anti-inflammatory, and hepatoprotective properties.
Anti-Cancer Activity
Ganoderic acids have been shown to inhibit the growth and proliferation of various cancer cell lines.[4][5][6] For instance, GA-T has been found to inhibit the growth of human leukemia (HL-60) and hepatoma (HepG2, Huh7) cells.[4] It has also been shown to suppress tumor invasion and metastasis by down-regulating the expression of matrix metalloproteinases (MMPs).[5] The anti-cancer effects of ganoderic acids are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
Anti-Inflammatory Effects
Several ganoderic acids exhibit anti-inflammatory properties by modulating inflammatory signaling pathways. For example, ganoderic acids have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[5][7][8]
Hepatoprotective Activity
Ganoderic acids have demonstrated protective effects against liver injury in various experimental models.[9][10][11][12] These effects are thought to be mediated through the modulation of lipid metabolism, reduction of oxidative stress, and regulation of inflammatory responses in the liver.[9][10][11]
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the fruiting bodies of Ganoderma lucidum. A general protocol involves the following steps:
-
Extraction: Dried and powdered fruiting bodies of G. lucidum are extracted with ethanol.[3][6]
-
Fractionation: The crude ethanol extract is then subjected to fractionation using various chromatographic techniques, such as silica gel column chromatography.[6][13][14]
-
Purification: Final purification is achieved through high-performance liquid chromatography (HPLC) to yield pure this compound.[6][13][15]
Experimental Workflow for Isolation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderma lucidum is an inhibitor of testosterone-induced prostatic hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of ganoderma acids from Ganoderma lucidum as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Ganoderic Acid TR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties, particularly in oncology.[1] Among the numerous identified derivatives, Ganoderic Acid TR (GA-TR), also referred to as Ganoderic Acid T (GA-T), has emerged as a potent bioactive compound with demonstrated anti-cancer activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which GA-TR exerts its effects, focusing on the induction of apoptosis, inhibition of metastasis, and cell cycle arrest. The information is compiled for researchers and professionals engaged in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Core Mechanisms of Action
This compound employs a multi-pronged approach to inhibit cancer progression, primarily by inducing programmed cell death (apoptosis) in cancer cells, preventing their spread (metastasis), and halting their proliferation by arresting the cell cycle.
Induction of Mitochondria-Mediated Apoptosis
GA-TR triggers the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide initiated from within the cell, primarily involving the mitochondria. This pathway is critical for eliminating damaged or cancerous cells. GA-TR's pro-apoptotic activity is characterized by its ability to modulate key regulatory proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.[2]
The process begins with the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[2] An increased Bax/Bcl-2 ratio is a critical determinant for apoptosis, as it promotes the permeabilization of the outer mitochondrial membrane.[2] This leads to a reduction in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1][2] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase that in turn activates executioner caspases like caspase-3.[1] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] Notably, GA-TR stimulates the activity of caspase-3 but not caspase-8, confirming its action through the intrinsic, rather than the extrinsic, apoptotic pathway.[2]
Inhibition of Tumor Invasion and Metastasis via NF-κB Pathway
A crucial aspect of GA-TR's anti-cancer activity is its ability to inhibit tumor cell invasion and metastasis.[3] This is primarily achieved by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of genes involved in inflammation, cell survival, and metastasis.[1][4]
In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. GA-TR intervenes by preventing the degradation of IκBα, which effectively traps NF-κB in the cytoplasm and blocks its activity.[1][3]
The inhibition of NF-κB leads to the downregulation of several key proteins that are essential for invasion and metastasis, including:
-
Matrix Metalloproteinases (MMP-2 and MMP-9): Enzymes that degrade the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues.[1][3]
-
Urokinase-Type Plasminogen Activator (uPA): A serine protease involved in ECM degradation and cell migration.[1][3]
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, which has been implicated in promoting tumor progression.[1][3]
The tumor suppressor p53 also plays a significant role in the anti-invasive properties of GA-TR, as it can modify the GA-TR-mediated inhibition of NF-κB translocation.[1]
Cell Cycle Arrest
GA-TR effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[2][5] The cell cycle is a series of events that leads to cell division and replication. By blocking the transition from the G1 to the S phase, GA-TR prevents cancer cells from replicating their DNA, thereby inhibiting tumor growth. This effect is dose-dependent, with higher concentrations of GA-TR leading to a greater accumulation of cells in the G1 phase.[5]
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays. The following tables summarize key findings.
Table 1: Inhibitory Activity of this compound
| Target/Process | Assay | IC50 Value | Source |
| 5α-Reductase | Enzyme Inhibition Assay | 8.5 µM | [6] |
Table 2: Effect of Ganoderic Acid T on Cell Cycle Distribution in HeLa Cells
| Treatment Concentration | Percentage of Cells in G1 Phase |
| 0 µM (Control) | 46.6% |
| 2.5 µM | 51.7% |
| 5 µM | 55.1% |
| 10 µM | 58.4% |
| Data derived from a study on HeLa cells treated for 24 hours.[5] |
Detailed Experimental Protocols
The following protocols outline the key methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay (Trypan Blue Exclusion)
This assay is used to determine the number of viable cells in a cell suspension based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.
-
Cell Preparation: Treat cells (e.g., HCT-116) with various concentrations of GA-TR for a specified time. Harvest cells by trypsinization and centrifuge to form a cell pellet.
-
Staining: Resuspend the cell pellet in phosphate-buffered saline (PBS). Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Incubate for 1-2 minutes at room temperature. Load the mixture onto a hemocytometer.
-
Analysis: Count the number of viable (unstained) and non-viable (blue) cells under a microscope. Calculate the percentage of viable cells.
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[7]
-
Cell Preparation: Culture and treat approximately 1 x 10⁶ cells with GA-TR. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.[8][9]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[10] RNase A is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[11]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the differentiation and quantification of cells in each phase of the cell cycle.[7]
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health and an early marker of apoptosis.[12]
-
Principle: In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms red fluorescent "J-aggregates". In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[12][13]
-
Cell Preparation: Seed cells in a suitable plate or chamber slide and treat with GA-TR. A positive control using a mitochondrial membrane uncoupler like CCCP should be included.[14]
-
Staining: Remove the culture medium and add a warm medium containing the JC-1 dye (typically 1-10 µM). Incubate at 37°C for 15-30 minutes.[13][14]
-
Washing: Aspirate the staining solution and wash the cells with an assay buffer to remove excess dye.
-
Analysis: The change in fluorescence can be analyzed qualitatively by fluorescence microscopy (red vs. green cells) or quantitatively by flow cytometry, measuring the fluorescence intensity in the green (FL1) and red (FL2) channels.[14] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (p-NA) after it is cleaved from the labeled substrate Ac-DEVD-pNA by active caspase-3.[15][16]
-
Lysate Preparation: Treat cells with GA-TR to induce apoptosis. Collect the cells, wash with PBS, and lyse them using a chilled lysis buffer. Incubate on ice for 15-20 minutes. Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C and collect the supernatant.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing DTT.[16]
-
Substrate Addition: Start the reaction by adding the Ac-DEVD-pNA substrate.[17]
-
Incubation & Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 400-405 nm using a microplate reader.[15] The increase in absorbance is proportional to the caspase-3 activity in the sample.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as p53, Bax, Bcl-2, and IκBα.
-
Protein Extraction: Prepare cell lysates from control and GA-TR-treated cells as described in the caspase activity assay. Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-Bax). After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Analysis: Capture the light signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein. Use a loading control (e.g., β-actin) to ensure equal protein loading across lanes.[18]
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. himedialabs.com [himedialabs.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. abcam.com [abcam.com]
- 17. biogot.com [biogot.com]
- 18. researchgate.net [researchgate.net]
Ganoderic Acid TR: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ganoderic Acid TR, a bioactive triterpenoid found in the medicinal mushroom Ganoderma lucidum. The document details its discovery, outlines detailed experimental protocols for its isolation and purification, presents its physicochemical and biological data in structured tables, and visualizes key experimental workflows and its known signaling pathway using Graphviz diagrams.
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids that contribute to the medicinal properties of Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine. Among these, this compound has garnered scientific interest due to its potent biological activity. This guide serves as a technical resource for researchers engaged in the study of natural products and drug development.
Discovery and Biological Activity
This compound was first isolated from the ethanol extract of the fruiting bodies of Ganoderma lucidum.[1] Its discovery was the result of bioactivity-guided fractionation aimed at identifying compounds with inhibitory effects on 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-related disorders.[1][2][3]
5α-Reductase Inhibitory Activity
This compound has demonstrated significant inhibitory activity against 5α-reductase. This inhibitory action is crucial as the enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).
Physicochemical and Biological Data
The key quantitative data for this compound are summarized below for easy reference and comparison.
| Parameter | Value | Reference |
| Chemical Name | 15α-hydroxy-3-oxolanosta-7, 9(11), 24(E)-trien-26-oic acid | [1] |
| Molecular Formula | C₃₀H₄₂O₄ | [1] |
| Molecular Weight | 482.65 g/mol | [1] |
| IC₅₀ (5α-reductase) | 8.5 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from Ganoderma lucidum.
Extraction of Total Triterpenoids
This protocol outlines the initial extraction of the crude triterpenoid fraction from the fruiting bodies of Ganoderma lucidum.
Protocol:
-
Preparation of Material: Air-dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Repeated Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude triterpenoid extract.
Isolation and Purification of this compound
This protocol details the chromatographic separation and purification of this compound from the crude extract.
Protocol:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Apply the dissolved extract to a silica gel (100-200 mesh) column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol (100:0, 99:1, 98:2, 95:5, 90:10, 80:20, v/v).
-
Collect fractions of 20 mL each and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1, v/v) solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent.
-
-
Fraction Pooling: Combine the fractions that show a prominent spot corresponding to this compound based on TLC analysis.
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Concentrate the pooled fractions to dryness.
-
Dissolve the residue in methanol.
-
Purify the dissolved residue using a preparative reversed-phase C18 HPLC column (e.g., 250 x 20 mm, 10 µm).
-
Use an isocratic mobile phase of acetonitrile and water (e.g., 60:40, v/v) containing 0.1% formic acid at a flow rate of 5 mL/min.
-
Monitor the elution at 252 nm.
-
Collect the peak corresponding to this compound.
-
-
Final Product: Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.
Structural Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods.
| Technique | Parameters | Expected Observations for this compound |
| ¹H-NMR | 400 MHz, CDCl₃ | Signals corresponding to a lanostane-type triterpenoid skeleton, including methyl singlets, olefinic protons, and a proton on a carbon bearing a hydroxyl group. |
| ¹³C-NMR | 100 MHz, CDCl₃ | Resonances for approximately 30 carbons, including signals for a ketone, a carboxylic acid, double bonds, and a carbon attached to a hydroxyl group. |
| Mass Spectrometry (ESI-MS) | Negative ion mode | A prominent ion peak corresponding to [M-H]⁻ at m/z 481.3. |
5α-Reductase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of this compound on 5α-reductase.
Materials:
-
Rat liver microsomes (as a source of 5α-reductase)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Finasteride (positive control)
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate
-
HPLC system for quantification of DHT
Protocol:
-
Enzyme Preparation: Prepare rat liver microsomes according to standard procedures.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, NADPH, rat liver microsomes, and varying concentrations of this compound (or finasteride).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding testosterone.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding ethyl acetate.
-
Extraction: Vortex the mixture and centrifuge to separate the organic layer.
-
Analysis: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
-
Quantification: Quantify the amount of dihydrotestosterone (DHT) produced using a validated HPLC method.
-
Calculation: Calculate the percentage of inhibition by comparing the amount of DHT produced in the presence of this compound to the control (without inhibitor). Determine the IC₅₀ value from the dose-response curve.
Conclusion
This technical guide provides a detailed framework for the discovery, isolation, and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers in the field of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of this promising compound. The methodologies can be adapted and optimized for specific laboratory conditions and research objectives.
References
Ganoderic Acid TR: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Sourcing, Bioactivity, and Therapeutic Potential of a Key Triterpenoid from Ganoderma lucidum
Introduction
Ganoderma lucidum, a mushroom with a long-standing history in traditional Eastern medicine, is a rich source of bioactive compounds, among which the triterpenoids known as ganoderic acids are of significant scientific interest. This technical guide focuses on a specific, potent lanostanoid, Ganoderic Acid TR, chemically identified as 15α-hydroxy-3-oxolanosta-7,9(11),24(E)-trien-26-oic acid. This document provides a comprehensive overview of its extraction from Ganoderma lucidum, detailed experimental protocols, and known biological activities, with a particular focus on its potent 5α-reductase inhibitory effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of natural compounds.
Sourcing and Isolation of this compound
This compound is a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma lucidum. The isolation process typically involves a multi-step approach combining extraction and chromatography.
Extraction of Total Triterpenoids
The initial step involves the extraction of the total triterpenoid fraction from the dried and powdered fruiting bodies of Ganoderma lucidum. Ethanol is a commonly used solvent for this purpose.
Experimental Protocol: Ethanolic Extraction of Total Triterpenoids
-
Preparation of Ganoderma lucidum : Obtain dried fruiting bodies of Ganoderma lucidum. Grind the fruiting bodies into a fine powder to increase the surface area for extraction.
-
Solvent Extraction : Macerate the powdered Ganoderma lucidum with 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Extraction Conditions : Perform the extraction at 60-80°C for a minimum of 2 hours with continuous stirring. The process is typically repeated three times to ensure maximum yield.[1]
-
Filtration and Concentration : After each extraction cycle, filter the mixture to separate the ethanolic extract from the solid residue. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract rich in triterpenoids.
Purification of this compound
The purification of this compound from the crude triterpenoid extract is achieved through a series of chromatographic techniques. This process, known as bioactivity-guided fractionation, involves separating the extract into fractions and testing each for the desired biological activity to identify the fraction containing the compound of interest.
Experimental Protocol: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography : Apply the crude ethanolic extract to a silica gel column. Elute the column with a gradient solvent system, typically a mixture of chloroform and acetone, starting with a lower polarity and gradually increasing it.[1]
-
Reversed-Phase Column Chromatography : Subject the active fractions from the silica gel column to further purification on a reversed-phase C-18 column. Elute with a gradient of methanol and water.
-
High-Performance Liquid Chromatography (HPLC) : For final purification, utilize preparative or semi-preparative HPLC. A C18 column is commonly used with a mobile phase consisting of acetonitrile and acidified water (e.g., with 0.1% acetic acid).[2] Detection is typically performed using a UV detector at around 252 nm.[3]
-
Structure Elucidation : Confirm the structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Biological Activity of this compound
The most well-documented biological activity of this compound is its potent inhibition of 5α-reductase.
5α-Reductase Inhibition
This compound has been identified as a potent inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.
Quantitative Data: 5α-Reductase Inhibitory Activity
| Compound | IC50 (µM) | Source |
| This compound | 8.5 | [4] |
| Ganoderic Acid DM | 10.6 | [5][6] |
| 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | 41.9 | [5] |
| α-linolenic acid (Positive Control) | 116 | [6] |
Experimental Protocol: 5α-Reductase Inhibition Assay (Rat Liver Microsomes)
This protocol is adapted from established methods for assessing 5α-reductase activity.[7][8][9]
-
Enzyme Preparation : Prepare rat liver microsomes as the source of 5α-reductase. Homogenize fresh rat liver in a suitable buffer (e.g., 0.32 M sucrose, 0.1 mM dithiothreitol, 20 mM sodium phosphate, pH 6.5) and centrifuge to isolate the microsomal fraction.[10]
-
Reaction Mixture : In a reaction tube, combine the rat liver microsomes, a buffer solution (e.g., modified phosphate buffer, pH 6.5), and the test compound (this compound) or vehicle control.
-
Pre-incubation : Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiation of Reaction : Initiate the enzymatic reaction by adding the substrate, testosterone (e.g., 0.9 µM), and the cofactor, NADPH.
-
Incubation : Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination of Reaction : Stop the reaction by adding an acid, such as 1 N HCl.
-
Quantification of Products : Determine the amount of the product, dihydrotestosterone (DHT), or the remaining testosterone using methods like High-Performance Liquid Chromatography (HPLC) or an Enzyme Immunoassay (EIA) kit.
-
Calculation of Inhibition : Calculate the percentage of inhibition by comparing the amount of product formed in the presence of the test compound to that in the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Structure-Activity Relationship for 5α-Reductase Inhibition
Studies on various triterpenoids isolated from Ganoderma lucidum have provided insights into the structural features important for 5α-reductase inhibition.
-
Carboxyl Group : The presence of a carboxyl group in the side chain is crucial for inhibitory activity. The methyl ester of this compound shows significantly lower activity, indicating the importance of the free carboxylic acid moiety.[4]
-
Carbonyl Group at C-3 : A carbonyl group at the C-3 position is a common feature among potent triterpenoid inhibitors of 5α-reductase.[11]
-
α,β-Unsaturated Carbonyl Group at C-26 : This feature in the side chain is also characteristic of many potent inhibitors.[11]
-
Unsaturation at C-24 and C-25 : The presence of a double bond between C-24 and C-25 in the side chain appears to be important for potent inhibitory activity.[12]
Potential Therapeutic Applications and Signaling Pathways
While the primary reported activity of this compound is 5α-reductase inhibition, other ganoderic acids have demonstrated a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and hepatoprotective activities. Due to the limited specific research on this compound in these areas, the following sections are based on the activities of structurally related ganoderic acids. It is plausible that this compound may share some of these properties.
Potential Anti-Cancer Activity
Numerous ganoderic acids have been shown to possess cytotoxic and anti-proliferative effects against various cancer cell lines.[13] For instance, Ganoderic Acid T has been shown to be more effective against cancer cells expressing wild-type p53.[14]
Experimental Protocol: In Vitro Anti-Cancer Assay (MTT Assay)
-
Cell Culture : Culture a human cancer cell line (e.g., HepG2, HeLa) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Assay : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability : Calculate the percentage of cell viability relative to the untreated control cells.
Potential Anti-Inflammatory Activity
Ganoderic acids have been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[15][16]
Experimental Protocol: Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding : Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treatment : Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Induction of Inflammation : Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement : Measure the concentration of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.
-
Calculation of Inhibition : Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control cells.
Potential Hepatoprotective Activity
Several ganoderic acids have demonstrated protective effects against liver injury in animal models.[17][18]
Experimental Protocol: In Vivo Hepatoprotective Assay
-
Animal Model : Use a suitable animal model of liver injury, such as carbon tetrachloride (CCl4)-induced hepatotoxicity in mice.
-
Treatment : Administer this compound orally to the mice for a specified period.
-
Induction of Liver Injury : Induce liver injury by intraperitoneal injection of CCl4.
-
Sample Collection : Collect blood and liver tissue samples from the animals.
-
Biochemical Analysis : Measure the serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Examination : Perform histopathological analysis of the liver tissue to assess the extent of liver damage.
Modulation of Signaling Pathways
Ganoderic acids are known to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. While the specific pathways modulated by this compound have not been elucidated, related ganoderic acids have been shown to interact with pathways such as NF-κB, PI3K/Akt, and MAPK.[19][20]
Conclusion and Future Directions
This compound, a lanostanoid triterpene from Ganoderma lucidum, has demonstrated significant potential as a therapeutic agent, particularly due to its potent 5α-reductase inhibitory activity. The detailed protocols for its extraction, purification, and bioactivity assessment provided in this guide offer a foundation for further research and development. While its anti-cancer, anti-inflammatory, and hepatoprotective properties are yet to be specifically investigated, the activities of structurally similar ganoderic acids suggest that this compound may possess a broader range of pharmacological effects.
Future research should focus on:
-
Elucidating the full spectrum of biological activities of this compound.
-
Investigating the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.
-
Conducting preclinical and clinical studies to evaluate its therapeutic efficacy and safety for conditions such as benign prostatic hyperplasia and other androgen-dependent disorders.
The exploration of this compound and other bioactive compounds from Ganoderma lucidum continues to be a promising avenue for the discovery of novel therapeutics from natural sources.
References
- 1. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationship for inhibition of 5alpha-reductase by triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Determination of Rat 5α-Reductase Type 1 Isozyme Activity and Its Inhibition by Novel Steroidal Oxazolines | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Ganoderic Acid TR: A Potent Inhibitor of 5-Alpha-Reductase
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of Ganoderic Acid TR on 5-alpha-reductase, an enzyme critically involved in androgen metabolism and implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and other androgen-dependent conditions. This document collates quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathways to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis of 5-Alpha-Reductase Inhibition
The inhibitory potency of various triterpenoids isolated from Ganoderma lucidum against 5-alpha-reductase has been a subject of significant research. This compound, a lanostanoid, has demonstrated notable inhibitory activity. The following table summarizes the key quantitative data from relevant studies, providing a comparative analysis of its efficacy.
| Compound | IC50 (μM) | Enzyme Source | Reference |
| This compound | 8.5 | Rat Liver Microsomes | [1] |
| Ganoderic Acid DM | 10.6 | Rat Liver Microsomes | [2][3] |
| 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | 41.9 | Rat Liver Microsomes | [2][3] |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher inhibitory potency. Research has highlighted that the presence of a carboxyl group on the side chain of ganoderic acids, such as in this compound, is crucial for their inhibitory activity, as the methyl ester form shows significantly reduced efficacy[1][4].
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the literature concerning the isolation of this compound and the assessment of its 5-alpha-reductase inhibitory activity.
Extraction and Isolation of this compound from Ganoderma lucidum
This protocol is based on activity-guided fractionation methodologies described in the literature[1].
Objective: To isolate this compound from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
Blender
-
Filter paper
-
Rotary evaporator
-
Freeze-dryer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 100.00% ethanol at 60.22°C for 6.00 hours using a blender[5][6].
-
The extract is filtered through filter paper to remove solid residues.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is then freeze-dried to yield a crude ethanol extract.
-
-
Fractionation:
-
The crude ethanol extract is subjected to activity-guided fractionation. This involves separating the extract into different fractions using various chromatographic techniques.
-
The crude extract is typically first partitioned between different solvents of varying polarity, such as n-hexane, ethyl acetate, and water.
-
The fraction exhibiting the highest 5-alpha-reductase inhibitory activity is selected for further purification.
-
-
Column Chromatography:
-
The active fraction is applied to a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fractions are collected and tested for 5-alpha-reductase inhibitory activity.
-
-
HPLC Purification:
-
The most active fractions from column chromatography are pooled and further purified by semi-preparative HPLC.
-
A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and acetic acid in water[7].
-
The peak corresponding to this compound is collected.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].
-
In Vitro 5-Alpha-Reductase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on 5-alpha-reductase activity.
Materials:
-
Rat liver microsomes (prepared from Sprague-Dawley female rats)[2][3]
-
Testosterone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Finasteride (positive control)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
3α-hydroxysteroid dehydrogenase
-
Thionicotinamide-adenine dinucleotide (thio-NAD)
-
NADH
-
Spectrophotometer
Procedure:
-
Preparation of Rat Liver Microsomes:
-
Livers are excised from mature female Sprague-Dawley rats[2][3].
-
The livers are homogenized in a sucrose buffer containing dithiothreitol.
-
The homogenate is centrifuged at a low speed to remove cell debris, and the resulting supernatant is then centrifuged at a high speed to pellet the microsomes.
-
The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use[2].
-
-
Enzyme Assay:
-
The reaction mixture contains rat liver microsomes, testosterone, and NADPH in a buffer solution.
-
The test compound (this compound) or positive control (Finasteride) is added at various concentrations.
-
The reaction is initiated by the addition of NADPH and incubated at 37°C for a specific duration (e.g., 10 minutes)[2].
-
The reaction is stopped, and the amount of 5α-dihydrotestosterone (DHT) and 5α-androstane-3α,17β-diol formed is measured.
-
-
Quantification of Products (Spectrophotometric Method):
-
This involves the use of 3α-hydroxysteroid dehydrogenase in the presence of excess thio-NAD and NADH.
-
The absorbance is measured using a spectrophotometer.
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on 5-alpha-reductase directly impacts the androgen signaling pathway. The following diagrams illustrate this mechanism and the general workflow for identifying 5-alpha-reductase inhibitors from natural products.
Caption: Inhibition of the Androgen Signaling Pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
Ganoderic Acid TR: A Potent Neuraminidase Inhibitor for Influenza Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ganoderic acid TR, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural compound with significant inhibitory activity against influenza virus neuraminidase. This enzyme is a critical target for antiviral drugs as it facilitates the release of progeny virions from infected host cells, thus propagating the infection. This technical guide provides a comprehensive overview of the neuraminidase inhibitory activity of this compound, including quantitative data, detailed experimental protocols for its assessment, and a visualization of its proposed mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for influenza.
Quantitative Inhibitory Activity
This compound has demonstrated potent and broad-spectrum inhibitory effects against influenza A virus neuraminidases, particularly those from the H5N1 and H1N1 subtypes. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Neuraminidase Inhibitory Activity of this compound
| Neuraminidase Subtype | IC50 (μM) | Reference |
| H5N1 | 10.9 | [1] |
| H1N1 | 4.6 | [1][2] |
Data presented as the mean of multiple experiments.
Mechanism of Action: Targeting the Neuraminidase Active Site
In silico docking and interaction analyses have elucidated the likely mechanism by which this compound inhibits neuraminidase activity. The compound is proposed to bind to the active site of the enzyme, a highly conserved region among different influenza A subtypes.
Key to this interaction are the hydrogen bonds formed between this compound and specific amino acid residues within the active site. Studies have highlighted the critical role of interactions with Arg292 and/or Glu119 .[3][4][5] These interactions are crucial for stabilizing the inhibitor within the active site, thereby blocking the binding of the natural substrate, sialic acid, and preventing the enzymatic cleavage required for viral release.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ganoderic Acid TR: A Technical Guide on its Anticancer Potential and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid TR, a lanostanoid triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered scientific interest for its potential therapeutic properties. While research on its direct anticancer activities is still in its nascent stages, its well-documented potent inhibition of 5α-reductase suggests a significant role in hormone-dependent cancers, particularly prostate cancer. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological activities, and extrapolates potential anticancer mechanisms based on the activities of structurally similar and well-researched ganoderic acids. Detailed experimental protocols for investigating its anticancer properties are also presented, alongside a structured summary of quantitative data and visual representations of relevant signaling pathways to facilitate further research and drug development efforts.
Introduction
Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been a cornerstone of traditional Asian medicine for centuries, revered for its diverse pharmacological effects. Modern scientific inquiry has identified triterpenoids, particularly ganoderic acids, as major bioactive constituents responsible for many of its therapeutic benefits, including anticancer activities.[1] Ganoderic acids encompass a large family of over 130 identified compounds, each with unique biological activities.[1] This guide focuses specifically on this compound, a novel lanostanoid, and its potential as an anticancer agent. While direct evidence of its cytotoxic and anti-proliferative effects on cancer cell lines is limited, its potent enzymatic inhibition relevant to cancer progression warrants a thorough investigation.
Biological Activity of this compound
The most significant and well-documented biological activity of this compound is its potent inhibition of 5α-reductase.[2][3] This enzyme is crucial in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT plays a critical role in the development and progression of androgen-dependent diseases, most notably benign prostatic hyperplasia (BPH) and prostate cancer.
Quantitative Data on 5α-Reductase Inhibition
The inhibitory activity of this compound on 5α-reductase has been quantified, providing a solid basis for its potential therapeutic application in prostate cancer.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | 5α-reductase | 8.5 µM | [2][3] |
Table 1: Summary of the inhibitory concentration of this compound.
Postulated Anticancer Properties of this compound
Given the limited direct research on the anticancer effects of this compound, we can infer its potential mechanisms based on its structural similarity to other extensively studied ganoderic acids, such as Ganoderic acid T (GA-T), Ganoderic acid A (GA-A), and Ganoderic acid DM (GA-DM). These compounds have been shown to exert their anticancer effects through multiple pathways.
Induction of Apoptosis
Ganoderic acids are known to induce programmed cell death, or apoptosis, in various cancer cell lines.[4] This is a critical mechanism for eliminating malignant cells. The proposed apoptotic pathway for ganoderic acids, which may also be relevant for this compound, involves the intrinsic mitochondrial pathway.
-
Mitochondrial Membrane Potential Disruption: Ganoderic acids can decrease the mitochondrial membrane potential, a key initiating event in apoptosis.[5][6]
-
Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.[5]
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis.[5][7]
-
Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 are often observed, shifting the balance towards apoptosis.[5]
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a hallmark of the disease. Ganoderic acids have been shown to interfere with the cell cycle, thereby halting this proliferation.
-
G1 Phase Arrest: Many ganoderic acids, including GA-T and GA-DM, induce cell cycle arrest at the G1 checkpoint.[5][6]
-
Modulation of Cell Cycle Regulators: This arrest is often accompanied by the downregulation of cyclin-dependent kinases (CDKs) such as CDK2 and CDK6, and cyclins like cyclin D1.[6]
Anti-Metastatic Effects
The spread of cancer cells to distant organs, or metastasis, is the primary cause of cancer-related mortality. Several ganoderic acids have demonstrated potent anti-metastatic properties.
-
Inhibition of Cell Migration and Invasion: Ganoderic acids can inhibit the ability of cancer cells to migrate and invade surrounding tissues.[8]
-
Downregulation of Matrix Metalloproteinases (MMPs): This is often achieved by suppressing the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.
Signaling Pathways
The anticancer effects of ganoderic acids are mediated by their modulation of various intracellular signaling pathways. Based on studies of related compounds, this compound may potentially influence the following pathways.
Apoptosis Signaling Pathway
Caption: Proposed apoptosis signaling pathway for this compound.
Cell Cycle Arrest Signaling Pathway
Caption: Proposed G1 cell cycle arrest pathway for this compound.
Experimental Protocols
The following are detailed methodologies that can be employed to investigate the anticancer properties of this compound, based on established protocols for other ganoderic acids.
Cell Culture
-
Cell Lines: A panel of cancer cell lines should be used, including but not limited to prostate (e.g., LNCaP, PC-3), breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549, H1299), and liver (e.g., HepG2, Huh7) cancer cell lines. A non-cancerous cell line (e.g., primary prostate epithelial cells, MCF-10A) should be included as a control for cytotoxicity.
-
Culture Conditions: Cells should be maintained in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assay (Annexin V/PI Staining)
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Cyclin D1, CDK4, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Densitometric analysis of the bands to quantify protein expression levels relative to a loading control.
Cell Migration Assay (Wound Healing Assay)
-
Procedure:
-
Grow cells to confluence in a 6-well plate.
-
Create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium with or without this compound.
-
Capture images of the scratch at 0 and 24 hours.
-
-
Data Analysis: Measure the width of the scratch at different time points to quantify cell migration.
In Vivo Tumor Xenograft Model
-
Procedure:
-
Athymic nude mice are subcutaneously injected with a suspension of cancer cells.
-
When tumors reach a palpable size, the mice are randomly assigned to a control group (vehicle) and a treatment group (this compound).
-
Administer this compound (e.g., intraperitoneally or orally) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
-
Data Analysis: Compare the tumor growth rates between the control and treatment groups.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the anticancer properties.
Conclusion and Future Directions
This compound presents an intriguing candidate for anticancer drug development, primarily due to its potent and specific inhibition of 5α-reductase, which is highly relevant for prostate cancer. However, a significant knowledge gap exists regarding its broader anticancer activities, such as cytotoxicity, induction of apoptosis, and anti-metastatic effects in a range of cancer types. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for future investigations. Further research should focus on elucidating the direct anticancer effects of this compound, both in vitro and in vivo, to fully understand its therapeutic potential. Comparative studies with other well-characterized ganoderic acids would also be invaluable in discerning its unique mechanisms of action. The information compiled herein serves as a foundational resource for scientists and researchers dedicated to exploring the rich therapeutic landscape of natural products in the fight against cancer.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Anti-Inflammatory Effects of Ganoderic Acids: A Technical Guide for Researchers
Introduction: Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. For centuries, Ganoderma lucidum has been a cornerstone of traditional medicine in East Asia, valued for its purported health-promoting properties. Modern research has sought to elucidate the molecular basis for these effects, identifying ganoderic acids as key bioactive constituents.
This technical guide provides an in-depth review of the anti-inflammatory properties of ganoderic acids, with a particular focus on the most extensively studied compounds such as Ganoderic Acid A (GAA). While the user specified an interest in Ganoderic Acid TR, the current body of scientific literature offers limited direct evidence regarding its anti-inflammatory mechanisms. However, research indicates this compound possesses 5α-reductase and neuraminidase inhibitory activities.[1][2] This guide will therefore address the anti-inflammatory effects of the broader class of ganoderic acids, synthesizing data from in vitro and in vivo studies to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular pathways modulated by these compounds, present quantitative data from key studies, and detail the experimental protocols used to generate this knowledge.
Core Mechanisms of Anti-Inflammatory Action
Ganoderic acids exert their anti-inflammatory effects by modulating a network of interconnected signaling pathways that are central to the inflammatory response. The primary mechanisms involve the inhibition of pro-inflammatory transcription factors, suppression of inflammatory mediator production, and regulation of key signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes (e.g., iNOS, COX-2), and adhesion molecules.
Multiple studies have demonstrated that various ganoderic acids, including Ganoderic Acid A, effectively suppress the NF-κB pathway.[3][4] They achieve this by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[4] This blockade of NF-κB activation is a cornerstone of the anti-inflammatory activity of ganoderic acids.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these pathways by stimuli like LPS leads to the phosphorylation of downstream targets that regulate the expression of inflammatory mediators. Ganoderic acids have been shown to selectively inhibit the phosphorylation of p38 MAPK, without affecting ERK and JNK in some contexts, suggesting a specific mechanism of action within the MAPK cascade.[3]
Regulation of JAK/STAT and TLR4 Signaling
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another key signaling cascade in immunity and inflammation. Ganoderic Acid A has been found to inhibit the JAK2/STAT3 pathway.[1][3] Furthermore, ganoderic acids can suppress the Toll-like receptor 4 (TLR4) signaling pathway, which is the upstream receptor for LPS, thereby preventing the initiation of the inflammatory cascade.[5]
References
- 1. This compound | CAS:862893-75-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS:862893-75-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ganoderic acid - Wikipedia [en.wikipedia.org]
The Structure-Activity Relationship of Ganoderic Acid TR: A Technical Guide to its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ganoderic Acid TR (GA-T), a lanostane triterpenoid isolated from Ganoderma lucidum. GA-T has demonstrated significant potential as a chemotherapeutic agent, primarily through the induction of apoptosis in various cancer cell lines. This document summarizes the quantitative data on its cytotoxic effects, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the key signaling pathways involved.
Data Presentation: Cytotoxicity and Structure-Activity Relationship of this compound Derivatives
The anticancer activity of this compound and its synthetic derivatives has been evaluated against several human cancer cell lines. The primary mechanism of action is the induction of apoptosis. The following tables summarize the key quantitative data, focusing on the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
A key study investigated the cytotoxic and pro-apoptotic effects of GA-T and its derivatives on human cervical cancer (HeLa) cells. The derivatives were synthesized by modifying the C-26 carboxylic acid group into methyl, ethyl, and propyl esters, as well as an amide, and by acetylating the hydroxyl groups at positions C-3, C-15, and C-22.[1]
Table 1: Structure and Cytotoxicity (IC50) of this compound and its Derivatives against HeLa Cells [1]
| Compound | R | Structure | IC50 (µM) on HeLa Cells (48h) |
| Ganoderic Acid T (GA-T) | -OH | (22S,24E)-3α,15α,22-trihydroxy-5α-lanosta-7,9(11),24-trien-26-oic acid | 25.3 ± 2.1 |
| TLTO-Me | -OCH3 | (22S,24E)-3α,15α,22-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid methyl ester | 26.5 ± 1.9 |
| TLTO-Ee | -OCH2CH3 | (22S,24E)-3α,15α,22-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid ethyl ester | 27.8 ± 2.5 |
| TLTO-Pe | -OCH2CH2CH3 | (22S,24E)-3α,15α,22-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid propyl ester | 28.1 ± 2.3 |
| TLTO-A | -NH2 | (22S,24E)-3α,15α,22-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid amide | 15.8 ± 1.3 |
Structure-Activity Relationship Analysis:
The data reveals a clear structure-activity relationship:
-
Modification of the C-26 Carboxylic Acid: Esterification of the C-26 carboxylic acid group (TLTO-Me, TLTO-Ee, TLTO-Pe) did not significantly enhance, and in some cases slightly decreased, the cytotoxic activity compared to the parent compound, Ganoderic Acid T.[1]
-
Amidation at C-26: In contrast, conversion of the carboxylic acid to an amide (TLTO-A) resulted in a significant increase in cytotoxic potency, with a much lower IC50 value. This suggests that the amide functional group at this position is crucial for enhancing the anticancer activity.[1]
-
Acetylation of Hydroxyl Groups: All the tested derivatives (TLTO series) had their hydroxyl groups at C-3, C-15, and C-22 acetylated. While a direct comparison with non-acetylated esters and amide is not available in this specific study, the high activity of the amide derivative (TLTO-A) suggests that acetylation does not abolish the cytotoxic effect and may influence factors such as cell permeability.
Table 2: Cytotoxicity of Ganoderic Acid T in Various Human Cancer Cell Lines [2][3]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| 95-D | Lung Cancer | Not explicitly stated, but showed dose-dependent cytotoxicity |
| SMMC-7721 | Liver Tumor | Not explicitly stated, but showed dose-dependent cytotoxicity |
| KB-A-1 & KB-3-1 | Epidermal Cancer | Not explicitly stated, but showed dose-dependent cytotoxicity |
| HeLa | Cervical Cancer | 12.8 (converted from 25.3 µM) |
| A375 | Melanoma | Not explicitly stated, but showed dose-dependent cytotoxicity |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the structure-activity relationship and mechanism of action of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5 x 10^4 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 hours). A control group with no treatment is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Western Blotting
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. In the context of this compound, it is used to measure the levels of key apoptosis-related proteins.
Protocol:
-
Cell Lysis: After treatment with this compound or its derivatives, cells are harvested and washed with cold PBS. The cell pellet is then resuspended in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay, to ensure equal loading of proteins for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, caspase-9, caspase-3, and GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to the loading control.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway modulated by this compound and the general workflow of the experimental procedures.
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway.[2][3] This process is initiated by cellular stress and is regulated by the Bcl-2 family of proteins and the tumor suppressor protein p53.[2][4]
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for SAR Studies
The following diagram outlines the general workflow for conducting structure-activity relationship studies of this compound and its derivatives.
Caption: Workflow for SAR studies of this compound.
Logical Relationship of GA-T Derivative Structures and Activity
This diagram illustrates the logical relationship between the structural modifications of Ganoderic Acid T and the resulting cytotoxic activity based on the available data.
Caption: Structure-activity logic for GA-T C-26 derivatives.
References
- 1. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ganoderic acid mediated by P53 protein on cancer cells proliferation | Semantic Scholar [semanticscholar.org]
ganoderic acid TR in traditional Chinese medicine
An In-depth Technical Guide to Ganoderic Acid TR in Traditional Chinese Medicine
Introduction
Ganoderma lucidum, known as Lingzhi in Traditional Chinese Medicine (TCM), has been used for centuries to promote health and longevity.[1] In TCM, it is regarded as an herb that tonifies 'qi', calms the spirit, and enhances vitality. Modern phytochemical research has identified a vast array of bioactive compounds within this fungus, with triterpenoids, specifically ganoderic acids, being among the most significant. These highly oxidized lanostane-type triterpenes are responsible for many of the pharmacological activities attributed to Lingzhi.[2][3]
This compound (GA-TR) is a specific triterpenoid isolated from the fruiting body of Ganoderma lucidum.[4] While less studied than other analogues like Ganoderic Acid A or T, GA-TR has demonstrated distinct and potent biological activities that warrant detailed investigation for its therapeutic potential. This document serves as a technical guide for researchers and drug development professionals, summarizing the current scientific understanding of this compound, including its known mechanisms of action, quantitative data, and the experimental protocols used for its characterization.
Chemical Properties
This compound is a lanostanoid triterpene with the following chemical properties:
-
Chemical Name: 15α-hydroxy-3-oxolanosta-7,9(11),24(E)-trien-26-oic acid
-
Molecular Formula: C₃₀H₄₄O₄
-
Molecular Weight: 468.7 g/mol
-
Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Quantitative Data on Biological Activities
The following table summarizes the known quantitative data for the biological activities of this compound. It is important to note that, compared to other ganoderic acids, the extent of research into the specific biological effects of GA-TR is limited.
| Biological Target | Assay Type | Result (IC₅₀) | Source Organism | Reference |
| 5α-Reductase | Enzyme Inhibition | 8.5 µM | Ganoderma lucidum | [4] |
| HMG-CoA Reductase | Enzyme Inhibition | 21.7 µM | Ganoderma lucidum | [5] |
| Tubulin Polymerization | In vitro Assay | High Activity* | Ganoderma lucidum | [6][7] |
*Note: While this compound was identified as having one of the highest microtubule-stabilizing activities among 24 Ganoderma triterpenoids tested, a specific IC₅₀ or EC₅₀ value was not provided in the cited abstract.[6]
Detailed Experimental Protocols
Isolation and Purification of this compound
This compound is isolated from the fruiting bodies of Ganoderma lucidum. The general workflow involves extraction followed by chromatographic separation.
-
Extraction:
-
Dried and ground fruiting bodies of G. lucidum are extracted with ethanol at room temperature.
-
The ethanol extract is filtered and concentrated under vacuum to yield a crude extract.[4]
-
-
Fractionation and Purification:
-
The crude extract undergoes activity-guided fractionation. This involves a series of chromatographic steps to separate compounds based on their physicochemical properties.
-
Techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) are employed.[8]
-
Fractions are continuously tested for the biological activity of interest (e.g., 5α-reductase inhibition) to guide the isolation of the active compound.[4]
-
The final purification of this compound is typically achieved using preparative HPLC, yielding a compound of high purity.
-
The structure of the isolated compound is then elucidated using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
5α-Reductase Inhibition Assay
This protocol is based on the methods used to determine the 5α-reductase inhibitory activity of triterpenoids from Ganoderma lucidum.[4][9][10]
-
Enzyme Preparation:
-
Microsomes containing 5α-reductase are prepared from the liver of male Sprague-Dawley rats.
-
The liver is homogenized in a buffer solution and centrifuged to isolate the microsomal fraction.
-
-
Assay Procedure:
-
The reaction mixture is prepared containing rat liver microsomes, a buffer solution (e.g., potassium phosphate buffer, pH 6.5), and NADPH as a cofactor.
-
This compound, dissolved in a suitable solvent like DMSO, is added to the mixture at various concentrations. A control is run with the solvent alone. Finasteride is often used as a positive control.[11]
-
The enzymatic reaction is initiated by adding the substrate, testosterone.
-
The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is stopped by adding a quenching solvent, such as ethyl acetate.
-
-
Quantification:
-
The product of the reaction, dihydrotestosterone (DHT), is extracted from the mixture.
-
The amount of DHT produced is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The percentage of inhibition is calculated by comparing the amount of DHT produced in the presence of this compound to the control. The IC₅₀ value is determined from the dose-response curve.
-
Mechanisms of Action and Signaling Pathways
Inhibition of 5α-Reductase
The primary and most clearly defined activity of this compound is the potent inhibition of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). Research indicates that the carboxyl group in the side chain of this compound is crucial for this inhibitory activity, as its methyl ester derivative shows significantly reduced potency.[4][11] By inhibiting this enzyme, GA-TR reduces the levels of DHT, a mechanism relevant to androgen-dependent conditions.
Microtubule-Stabilizing Activity
This compound has been identified as having high microtubule-stabilizing activity.[6][7] Microtubules are dynamic polymers of α- and β-tubulin dimers, essential for cell division, structure, and intracellular transport. Their dynamic nature—switching between polymerization (growth) and depolymerization (shrinkage)—is critical for forming the mitotic spindle during cell division.
Microtubule-stabilizing agents, like the well-known chemotherapy drug Paclitaxel, bind to tubulin polymers and suppress their dynamics. This leads to the formation of dysfunctional, hyper-stable microtubules, which in turn arrests the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).[6] The potent stabilizing effect of this compound suggests it may act as a mitotic poison, making it a compound of interest for anticancer research.
References
- 1. Ganoderma lucidum (Lingzhi or Reishi) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tubulin polymerization-stimulating activity of Ganoderma triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:862893-75-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. jfda-online.com [jfda-online.com]
- 9. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Ganoderic Acid TR: A Technical Guide for Researchers
Abstract
Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids produced by the medicinal mushroom Ganoderma lucidum, exhibit a wide range of pharmacological activities. Among them, Ganoderic Acid TR (GA-TR) has garnered significant interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the GA-TR biosynthetic pathway, catering to researchers, scientists, and drug development professionals. The guide details the enzymatic steps from the precursor acetyl-CoA to the formation of the lanosterol backbone and subsequent specific modifications leading to GA-TR. It also elucidates the complex regulatory networks, including key signaling pathways, that govern the biosynthesis of these valuable secondary metabolites. Furthermore, this document compiles available quantitative data on ganoderic acid production and presents detailed experimental protocols for the study of this intricate biosynthetic pathway.
Introduction
Ganoderma lucidum, a revered fungus in traditional medicine, is a prolific producer of a diverse array of bioactive secondary metabolites. The triterpenoids, particularly the ganoderic acids, are among the most studied of these compounds due to their potential applications in medicine. This compound, a specific member of this family, has been the subject of research for its biological activities. Understanding the biosynthetic pathway of GA-TR is crucial for its targeted production and for the development of novel therapeutic agents. This guide aims to provide a comprehensive technical resource on the core aspects of GA-TR biosynthesis.
The this compound Biosynthetic Pathway
The biosynthesis of this compound begins with the well-established mevalonate (MVA) pathway, which synthesizes the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then utilized to construct the triterpenoid backbone, lanosterol, which undergoes a series of specific modifications by cytochrome P450 monooxygenases (CYPs) and other enzymes to yield the diverse array of ganoderic acids, including GA-TR.
The Mevalonate Pathway: Synthesis of the Lanosterol Backbone
The initial steps of GA-TR biosynthesis are shared with the synthesis of other sterols and triterpenoids in fungi. The key enzymes and intermediates in this part of the pathway are summarized below:
-
Acetyl-CoA Acetyltransferase (ACAT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
Hydroxymethylglutaryl-CoA Synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA Reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate.[1]
-
Mevalonate Kinase (MK) and Phosphomevalonate Kinase (PMK): Phosphorylate mevalonate in two sequential steps to form mevalonate-5-diphosphate.
-
Diphosphomevalonate Decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-diphosphate to yield isopentenyl pyrophosphate (IPP).
-
Isopentenyl Diphosphate Isomerase (IDI): Isomerizes IPP to its more reactive isomer, dimethylallyl pyrophosphate (DMAPP).
-
Farnesyl Diphosphate Synthase (FPS): Catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).
-
Squalene Synthase (SQS): Catalyzes the head-to-head condensation of two FPP molecules to form the 30-carbon linear triterpene, squalene.[2]
-
Squalene Epoxidase (SE): Epoxidizes squalene to 2,3-oxidosqualene.
-
Lanosterol Synthase (LS): A crucial cyclization enzyme that converts 2,3-oxidosqualene into the tetracyclic triterpenoid, lanosterol, which serves as the common precursor for all ganoderic acids.[2]
Post-Lanosterol Modifications: The Path to this compound
The conversion of lanosterol to GA-TR involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 enzymes (CYPs), which introduce oxygen-containing functional groups at various positions on the lanostane skeleton. While the exact sequence of all enzymatic steps leading to GA-TR is not fully elucidated, key transformations are known. One of the final steps in the modification of GA-TR involves the cytochrome P450 enzyme CYP512U6, which hydroxylates this compound at the C-23 position to produce Ganoderic Acid Jc.[3][4] This indicates that GA-TR is a precursor to other ganoderic acids. The biosynthesis of GA-TR itself from lanosterol involves a series of yet-to-be-fully-characterized oxidation and reduction steps.
Regulation of Ganoderic Acid Biosynthesis
The production of ganoderic acids is tightly regulated by a complex network of signaling pathways that respond to both internal developmental cues and external environmental stimuli.
Signaling Pathways
Several key signaling pathways have been identified to play a role in the regulation of ganoderic acid biosynthesis:
-
Blue Light Signaling: The blue light receptor WC-2 acts as a positive regulator of ganoderic acid biosynthesis.[5] Blue light induction leads to enhanced accumulation of various ganoderic acids.[5][6] The deletion of the wc-2 gene results in a significant reduction in GA content, which is associated with the downregulation of key biosynthetic genes.[5]
-
Calcium/Calcineurin Signaling: Intracellular calcium (Ca²⁺) levels are crucial for regulating ganoderic acid biosynthesis.[3] The addition of external calcium can enhance the production of several ganoderic acids.[3] This effect is mediated through the calcineurin signaling pathway, which upregulates the expression of GA biosynthetic genes.[3][7]
-
Reactive Oxygen Species (ROS) Signaling: ROS, such as hydrogen peroxide (H₂O₂), act as signaling molecules that can induce the biosynthesis of ganoderic acids.[8][9] There is significant crosstalk between ROS and Ca²⁺ signaling pathways in the regulation of this process.[2][8]
-
cAMP Signaling: The cyclic AMP (cAMP) signaling pathway is also involved in the regulation of ganoderic acid production.[10] Treatment with agents that increase intracellular cAMP levels has been shown to induce GA biosynthesis.[10]
References
- 1. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross Talk between Calcium and Reactive Oxygen Species Regulates Hyphal Branching and Ganoderic Acid Biosynthesis in Ganoderma lucidum under Copper Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impacts of calcium signal transduction on the fermentation production of antitumor ganoderic acids by medicinal mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Blue Light Receptor WC-2 Regulates Ganoderic Acid Biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induced effect of Na(+) on ganoderic acid biosynthesis in static liquid culture of Ganoderma lucidum via calcineurin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Functional analysis of the role of glutathione peroxidase (GPx) in the ROS signaling pathway, hyphal branching and the regulation of ganoderic acid biosynthesis in Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PrimoVeNde [liuc.primo.exlibrisgroup.com]
A Technical Guide to the Pharmacological Profile of Ganoderic Acid T
Disclaimer: Extensive literature searches for "Ganoderic acid TR" did not yield specific pharmacological data. It is possible that this is a rare variant or a typographical error. This guide focuses on the closely related and well-researched compound, Ganoderic acid T (GA-T) , a prominent triterpenoid from the medicinal mushroom Ganoderma lucidum.
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma mushrooms, which have been used for centuries in traditional Asian medicine.[1] Among the more than 130 identified ganoderic acids, Ganoderic acid T (GA-T) has emerged as a compound of significant interest due to its potent cytotoxic effects against various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of GA-T, with a focus on its anticancer activities, underlying molecular mechanisms, and the experimental protocols used for its evaluation.
Core Pharmacological Profile: Anticancer Activity
The primary pharmacological activity of Ganoderic acid T documented in scientific literature is its potent anticancer effect. GA-T exhibits cytotoxicity against a range of human carcinoma cell lines while showing lower toxicity to normal human cells.[2] Its anticancer mechanism is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.
Induction of Apoptosis
GA-T is a potent inducer of apoptosis, or programmed cell death, in cancer cells. The mechanism is primarily driven through the intrinsic, mitochondria-mediated pathway.[2]
Key events in GA-T-induced apoptosis include:
-
Mitochondrial Dysfunction: GA-T treatment leads to a reduction in the mitochondrial membrane potential (ΔΨm).[2]
-
Modulation of Bcl-2 Family Proteins: The compound upregulates the expression of the pro-apoptotic protein Bax, while the level of the anti-apoptotic protein Bcl-2 remains largely unchanged. This shift decreases the Bcl-2/Bax ratio, favoring apoptosis.[2]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytosol.[4]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade. Notably, GA-T does not appear to stimulate caspase-8, indicating the pathway is independent of extrinsic death receptor signaling.[2]
-
p53 Upregulation: The tumor suppressor protein p53 is upregulated in a time-dependent manner following GA-T treatment, contributing to the initiation of the apoptotic process.[2]
Cell Cycle Arrest
In addition to inducing apoptosis, Ganoderic acid T can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[2] This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division and growth.
Quantitative Pharmacological Data
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Reference |
| 95-D | Lung Cancer (Highly Metastatic) | 4.8 | ~9.3 | [2] |
| SMMC-7721 | Liver Cancer | 5.0 | ~9.7 | [2] |
| HeLa | Cervical Cancer | 7.5 | ~14.5 | [2] |
| KB | Epidermal Cancer | 15.0 | ~29.1 | [2] |
| L-02 | Normal Liver Cells | > 40 | > 77.5 | [2] |
| HLF | Normal Lung Fibroblasts | > 40 | > 77.5 | [2] |
¹Calculated based on a molar mass for Ganoderic Acid T of approximately 516.7 g/mol .
Visualization of Pathways and Workflows
Signaling Pathway Diagram
The following diagram illustrates the mitochondria-mediated intrinsic apoptosis pathway induced by Ganoderic acid T.
Experimental Workflow Diagram
This diagram outlines a typical experimental workflow for assessing the anticancer properties of Ganoderic acid T.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used in the pharmacological profiling of Ganoderic acid T.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]
-
Cell Seeding: Seed cancer cells (e.g., 2 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of Ganoderic acid T (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[8][9]
-
Cell Preparation: Culture and treat cells with Ganoderic acid T as described for the viability assay.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Staining: Add 5 µL of Annexin V-FITC and 1-10 µL of PI working solution to the cell suspension.[1][4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][4]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. FITC fluorescence (detecting Annexin V) and PI fluorescence are measured to differentiate cell populations.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins in a cell extract, such as those involved in apoptosis and cell cycle regulation.[10][11]
-
Cell Lysis: After treatment with Ganoderic acid T, wash cells with 1X PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer. Scrape the cells and collect the lysate.[2][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[13]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3, p53) overnight at 4°C with gentle shaking.[2]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
Ganoderic acid T, a triterpenoid from Ganoderma lucidum, demonstrates significant potential as an anticancer agent. Its pharmacological profile is characterized by the ability to induce G1 cell cycle arrest and mitochondria-mediated apoptosis in various cancer cell lines, with notable selectivity over normal cells. The key molecular mechanisms involve the upregulation of p53 and Bax, leading to mitochondrial dysfunction and the activation of the caspase cascade. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic properties of this promising natural compound. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and potential synergistic effects with existing chemotherapeutic agents.
References
- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 5. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]
- 8. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
Methodological & Application
Application Notes & Protocols: Extraction and Analysis of Ganoderic Acids from Ganoderma lucidum
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the extraction, purification, and quantification of ganoderic acids, a class of bioactive triterpenoids, from the medicinal mushroom Ganoderma lucidum. While the focus is on a general methodology applicable to various ganoderic acids, it is framed in the context of isolating specific compounds like Ganoderic Acid TR. Included are optimized extraction parameters, analytical methods, and diagrams of both the experimental workflow and relevant biological signaling pathways to guide researchers in their drug discovery and development efforts.
Introduction
Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been used in traditional East Asian medicine for centuries[1]. Its therapeutic properties are attributed to a rich diversity of bioactive compounds, primarily polysaccharides and triterpenoids[2]. Among the most significant triterpenoids are the ganoderic acids (GAs), which are highly oxygenated lanostane-type triterpenes[3]. Over 150 GAs have been identified, each with a unique structure and potential pharmacological profile[3].
This compound (GA-TR) is a specific lanostanoid isolated from the fruiting body of Ganoderma lucidum (CAS No. 862893-75-2)[4]. Research has highlighted its potential as a 5α-reductase inhibitor and a neuraminidase inhibitor, suggesting applications in conditions like benign prostatic hyperplasia and influenza treatment[4].
While GA-TR has been identified, a specific, optimized protocol for its extraction is not widely published. Therefore, this document provides a robust, generalized methodology for the extraction and purification of ganoderic acids from Ganoderma lucidum. These protocols, derived from established methods for similar triterpenoids, serve as an excellent starting point for the targeted isolation of GA-TR and other specific ganoderic acids.
Experimental Protocols
Protocol 2.1: Total Triterpenoid Extraction from Ganoderma lucidum
This protocol details the extraction of a crude fraction enriched with triterpenoids, including ganoderic acids, from dried G. lucidum fruiting bodies.
Materials:
-
Dried Ganoderma lucidum fruiting bodies
-
Grinder or mill
-
95-100% Ethanol (EtOH)
-
Reflux or Soxhlet extraction apparatus
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
Methodology:
-
Sample Preparation: Grind the dried G. lucidum fruiting bodies into a fine powder (approx. 40-60 mesh) to increase the surface area for extraction.
-
Solvent Extraction:
-
Place 100 g of the dried powder into the extraction thimble of a Soxhlet apparatus or a round-bottom flask for reflux extraction.
-
Add a sufficient volume of 95% ethanol to achieve a solvent-to-material ratio between 20:1 and 50:1 (v/w).
-
Perform the extraction at a controlled temperature. Optimal conditions for similar ganoderic acids have been reported at approximately 60°C for 6 hours[5][6]. Refer to Table 1 for optimization data.
-
The extraction can be repeated three times to ensure maximum yield[7].
-
-
Filtration and Concentration:
-
After extraction, filter the ethanolic solution while hot through filter paper to remove solid mushroom residue.
-
Combine the filtrates if multiple extractions were performed.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C until the ethanol is fully removed.
-
-
Drying and Storage: The resulting crude extract, a dark brown paste, is the triterpenoid-enriched fraction. Dry it further in a vacuum oven to remove residual moisture. Store the dried crude extract at 4°C in a desiccated, airtight container. The yield of the triterpenoid-enriched fraction is typically around 0.84% w/w[8].
Protocol 2.2: Purification of Ganoderic Acids
This multi-step protocol describes the purification of specific ganoderic acids from the crude triterpenoid extract using chromatographic techniques.
Materials:
-
Crude triterpenoid extract (from Protocol 2.1)
-
Chloroform, Ethyl Acetate (EtOAc), Methanol (MeOH), Acetonitrile (ACN), Acetic Acid
-
Silica gel (for column chromatography, 200-300 mesh)
-
Sephadex LH-20
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
Methodology:
-
Liquid-Liquid Partitioning (Optional):
-
Dissolve the crude extract in water and perform sequential extractions with solvents of increasing polarity, such as chloroform and ethyl acetate, to separate fractions based on polarity. Ganoderic acids typically partition into the more non-polar organic phases.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract or the desired fraction in a minimal amount of chloroform.
-
Prepare a silica gel column packed with a chloroform slurry.
-
Load the sample onto the column.
-
Elute the column with a gradient of chloroform and methanol (or chloroform/acetone)[7]. Start with 100% chloroform and gradually increase the methanol concentration.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to pool fractions containing compounds of similar polarity.
-
-
Gel Filtration Chromatography:
-
For further purification and removal of pigments, apply the pooled fractions to a Sephadex LH-20 column, eluting with methanol[9].
-
-
Preparative HPLC:
-
The final purification of individual ganoderic acids is achieved using preparative HPLC with a C18 column[10].
-
Dissolve the semi-purified fraction in methanol.
-
Inject the sample into the Prep-HPLC system.
-
Use a gradient elution system, such as acetonitrile and water with 0.1% acetic acid, to separate the individual compounds[10].
-
Collect the peaks corresponding to the desired ganoderic acids. The identity and purity can be confirmed by analytical HPLC (Protocol 2.3) and spectroscopic methods (NMR, MS)[7].
-
Protocol 2.3: Analytical Quantification by HPLC
This protocol provides a validated method for the quantification of ganoderic acids in an extract using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Purified ganoderic acid standards (e.g., Ganoderic Acid A, T, S)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Acetic acid or Formic acid
-
Analytical HPLC system with a UV or DAD detector and a C18 column
Methodology:
-
Standard Preparation: Prepare a stock solution of the desired ganoderic acid standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 200 µg/mL[10].
-
Sample Preparation: Dissolve a known weight of the dried extract (from Protocol 2.1 or 2.2) in methanol to a final concentration suitable for HPLC analysis. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters outlined in Table 2. These conditions are effective for separating a range of ganoderic acids.
-
The detection wavelength is typically set at 252 nm[10].
-
-
Quantification:
-
Inject the prepared standards and samples.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the ganoderic acid in the samples by interpolating their peak areas from the calibration curve.
-
Data Presentation
Quantitative data from literature for the extraction and analysis of various ganoderic acids are summarized below for easy reference and comparison.
Table 1: Optimized Extraction Parameters for Ganoderic Acids from G. lucidum
| Parameter | Optimized Value | Target Analyte | Yield | Reference |
|---|---|---|---|---|
| Solvent | 100% Ethanol | Ganoderic Acid H | 2.09 mg/g | [5][6] |
| Temperature | 60.22 °C | Ganoderic Acid H | 2.09 mg/g | [5][6] |
| Time | 6.00 hours | Ganoderic Acid H | 2.09 mg/g | [5][6] |
| Solvent | 80% Ethanol | Ganoderic Acid A | >97.5% purity |[9] |
Table 2: HPLC Conditions for Ganoderic Acid Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| HPLC System | Agilent 1260 Infinity | Not Specified |
| Column | Zorbax C18 | C18 Reverse-Phase |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Acetic Acid | Gradient of Acetonitrile and 2% Acetic Acid |
| Flow Rate | 0.6 mL/min | 0.8 mL/min |
| Detection | 254 nm | 252 nm |
| Target Analytes | Ganoderic Acids A & B | Ganoderic Acids A, B, C, D, E, G |
Visualizations
Experimental and Biological Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for ganoderic acid extraction and key signaling pathways modulated by these compounds, which are of significant interest in drug development.
Caption: General Workflow for Ganoderic Acid Extraction.
Caption: Modulation of p53-MDM2 Pathway by Ganoderic Acids.
Caption: Inhibition of PI3K/Akt Pathway by Ganoderic Acids.
References
- 1. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:862893-75-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Ganoderic acid A from Ganoderma lucidum ameliorates lipid metabolism and alters gut microbiota composition in hyperlipidemic mice fed a high-fat diet - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Ganoderic Acid TR by Column Chromatography
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma species, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities. Ganoderic acid TR, also known as Ganoderic acid Y, is a specific member of this family with potential therapeutic applications. The effective isolation and purification of this compound are paramount for its downstream analysis, bioactivity screening, and potential drug development. This document provides detailed application notes and protocols for the purification of this compound utilizing column chromatography techniques, compiled from established methodologies for related ganoderic acids.
Overview of Purification Strategies
The purification of this compound from a crude extract of Ganoderma typically involves a multi-step chromatographic process. The choice of technique depends on the desired scale of purification, purity requirements, and the complexity of the starting material. The most common methods employed for the separation of ganoderic acids include:
-
Silica Gel Column Chromatography: A fundamental and widely used technique for the initial fractionation of the crude extract based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique ideal for the final purification of individual ganoderic acids, separating compounds based on their hydrophobicity.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, minimizing irreversible adsorption and sample degradation.[1]
This document will focus on a general workflow combining an initial silica gel chromatography step followed by a final purification using preparative RP-HPLC.
Data Presentation: Purification of Related Ganoderic Acids
The following tables summarize quantitative data from the purification of ganoderic acids structurally similar to this compound, providing a benchmark for expected yields and purities.
Table 1: Purification of Ganoderic Acids T and S by High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Starting Material (mg) | Yield (mg) | Purity (%) |
| Ganoderic Acid T | 300 (Crude Extract) | 25.7 | 97.8 |
| Ganoderic Acid S | 300 (Crude Extract) | 3.7 | 83.0 |
Table 2: Purification of Ganoderic Acid A by Column Chromatography
| Chromatography Step | Starting Material | Yield | Purity | Reference |
| Silica Gel & LH-20 Column | Ganoderma lucidum powder | >85% (Ganoderic Acid A) | >85% | [2] |
| Recrystallization | Ganoderic Acid A (>85% purity) | - | >97.5% | [2] |
Experimental Protocols
Protocol 1: Extraction of Total Ganoderic Acids from Ganoderma lucidum
This protocol outlines the initial extraction of a triterpenoid-rich fraction from the fruiting bodies of Ganoderma lucidum.
1. Materials and Reagents:
- Dried and powdered Ganoderma lucidum fruiting bodies
- 95% Ethanol
- Rotary evaporator
- Filtration apparatus
2. Procedure:
- Weigh 10 kg of chipped Ganoderma lucidum fruiting bodies.
- Extract the material three times with 20 L of 95% ethanol at 80°C.[3]
- Combine the ethanol extracts and filter to remove solid residues.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.
Protocol 2: Initial Fractionation by Silica Gel Column Chromatography
This protocol describes the initial separation of the crude extract to enrich the fraction containing this compound.
1. Materials and Reagents:
- Crude triterpenoid extract
- Silica gel (100-200 mesh)
- Glass column
- Solvents: Chloroform, Acetone
- Thin-Layer Chromatography (TLC) plates and developing chamber
- UV lamp (254 nm)
2. Procedure:
- Prepare a silica gel slurry in chloroform and pack it into a glass column.
- Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
- Load the dried, sample-adsorbed silica gel onto the top of the packed column.
- Elute the column with a gradient of chloroform and acetone.[3] Start with 100% chloroform and gradually increase the proportion of acetone.
- Collect fractions of a consistent volume (e.g., 50 mL).
- Monitor the separation by spotting collected fractions on a TLC plate, developing with a suitable solvent system (e.g., chloroform:acetone 9:1), and visualizing under a UV lamp at 254 nm.
- Pool the fractions containing the compounds of interest based on their TLC profiles.
- Evaporate the solvent from the pooled fractions to obtain an enriched triterpenoid fraction.
Protocol 3: Final Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol details the final purification of this compound from the enriched fraction.
1. Materials and Reagents:
- Enriched triterpenoid fraction
- Preparative RP-HPLC system with a UV detector
- Preparative C18 column (e.g., 250 x 25 mm, 7 µm)
- Mobile Phase A: Acetonitrile
- Mobile Phase B: 2% Acetic acid in water[4]
- Methanol for sample dissolution
- 0.45 µm syringe filters
2. Procedure:
- Dissolve the enriched triterpenoid fraction in methanol.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
- Set up the preparative RP-HPLC system. A typical method for separating ganoderic acids involves a C18 column.[4][5]
- Equilibrate the column with the initial mobile phase composition.
- A gradient elution is typically used. For example, a gradient of acetonitrile and 2% acetic acid can be employed.[4] An example gradient could be:
- 0-80 min: Acetonitrile : 2% Acetic acid = 1 : 3
- 80-200 min: Acetonitrile : 2% Acetic acid = 1 : 2[4]
- Set the flow rate (e.g., 7.8 mL/min) and the UV detection wavelength to 252 nm.[4]
- Inject the sample onto the column.
- Collect the fractions corresponding to the peak of this compound based on the chromatogram.
- Analyze the purity of the collected fractions using analytical HPLC.
- Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the Purification of this compound.
References
- 1. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic Acid T | C36H52O8 | CID 21637704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ganoderic Acid Y | C30H46O3 | CID 57397445 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Method for the Quantification of Ganoderic Acid TR
Application Note
Abstract
This document details a high-performance liquid chromatography (HPLC) method for the separation and quantification of Ganoderic Acid TR, a bioactive triterpenoid found in Ganoderma species. This protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and acidified water, providing a reliable and reproducible approach for the quantitative analysis of this compound in various sample matrices, including crude extracts and purified fractions.
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum and other related species. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. This compound, in particular, has been identified as an inhibitor of 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-related conditions. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This application note provides a comprehensive HPLC method for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Column: A Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification.
-
Standards: Purified this compound standard (purity >95%).
Chromatographic Conditions
A generalized set of chromatographic conditions, based on methods for similar ganoderic acids, is presented in the table below.
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 25% B; 5-35 min, 25-45% B; 35-45 min, 45-90% B; 45-50 min, 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
Experimental Protocols
1. Standard Solution Preparation
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (from Ganoderma fruiting body)
-
Dry the Ganoderma lucidum fruiting bodies at 60°C and grind them into a fine powder.
-
Accurately weigh 1 g of the powdered sample into a conical flask.
-
Add 50 mL of chloroform and perform ultrasonic extraction for 30 minutes.[1]
-
Repeat the extraction process twice.[1]
-
Combine the extracts and evaporate to dryness using a rotary evaporator.[1]
-
Dissolve the residue in 10 mL of methanol.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following tables present representative quantitative data for HPLC analysis of ganoderic acids. While this data is for related compounds, it provides an expected performance benchmark for the this compound method.
Table 1: Linearity and Range for Ganoderic Acid Analysis
| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Ganoderic Acid A | 2.3 - 230.0 | 0.9999 |
| Ganoderic Acid B | 1.2 - 123.0 | 0.9998 |
| Ganoderic Acid C | 1.2 - 117.0 | 0.9995 |
| Ganoderic Acid D | 1.0 - 103.0 | 0.9997 |
Data is representative of methods for various ganoderic acids and may vary for this compound.[2]
Table 2: Method Validation Parameters for Ganoderic Acid Analysis
| Parameter | Ganoderic Acid A | Ganoderic Acid B |
| Recovery (%) | 98.5 - 102.1 | 97.9 - 101.5 |
| Precision (RSD%) | ||
| - Intraday | < 2.0 | < 2.0 |
| - Interday | < 3.0 | < 3.0 |
| LOD (µg/mL) | 0.5 | 0.4 |
| LOQ (µg/mL) | 1.5 | 1.2 |
LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation. Data is representative and should be determined experimentally for this compound.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Signaling pathway showing the inhibition of 5α-reductase by this compound.
Conclusion
The HPLC method described provides a robust framework for the quantitative analysis of this compound. The protocol for sample preparation is effective for extracting triterpenoids from Ganoderma species, and the chromatographic conditions are optimized for the separation of these compounds. This application note serves as a valuable resource for researchers and industry professionals working with this compound, enabling accurate quantification for quality control and further pharmacological investigation.
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganoderic Acid TR Cell-Based Assay
Introduction
Ganoderic acids, a class of highly oxidized triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention in biomedical research for their diverse pharmacological activities. Among these, Ganoderic Acid TR (GA-TR) has been identified as a lanostanoid with potential therapeutic applications. While initial studies have characterized its inhibitory effects on 5α-reductase, the broader anticancer potential and the underlying molecular mechanisms of GA-TR are areas of growing interest for researchers, scientists, and drug development professionals.
This document provides a detailed protocol for a representative cell-based assay to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. The methodologies outlined are based on established protocols for other ganoderic acids and common practices in anticancer drug screening.[1][2] Additionally, it summarizes the inhibitory concentrations of various ganoderic acids and illustrates key signaling pathways implicated in their anticancer activities.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and other notable ganoderic acids against various cell lines and enzymes. This data provides a comparative reference for the potency of these compounds.
| Compound | Target/Cell Line | Assay | IC50 Value | Reference |
| This compound | 5α-reductase | Enzyme Inhibition Assay | 8.5 µM | [3] |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 Proliferation Assay (24h) | 187.6 µmol/l | [1] |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 Proliferation Assay (48h) | 203.5 µmol/l | [1] |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 Proliferation Assay (24h) | 158.9 µmol/l | [1] |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 Proliferation Assay (48h) | 139.4 µmol/l | [1] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT/CCK-8)
This protocol details a common method to assess the effect of this compound on the viability and proliferation of a selected cancer cell line.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., HepG2, SMMC7721)[1]
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture the selected cancer cell line in a T-75 flask with complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
3. Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0, 10, 25, 50, 100, and 200 µM.
-
The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
4. Cell Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
5. Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Cell Viability Assay.
Signaling Pathways Modulated by Ganoderic Acids
The anticancer effects of various ganoderic acids are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.
p53-MDM2 Apoptotic Pathway
Some ganoderic acid derivatives have been shown to induce apoptosis by activating the p53 signaling pathway, potentially by inhibiting the interaction between p53 and its negative regulator, MDM2.[4]
Caption: Ganoderic Acid induced apoptosis via the p53-MDM2 pathway.
TLR4/MyD88/NF-κB Inflammatory Pathway
Ganoderic acids have been demonstrated to exert anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway, which is often dysregulated in cancer.[5]
Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by Ganoderic Acids.
PERK/NRF2 Oxidative Stress Pathway
Certain ganoderic acids can protect against oxidative stress-induced senescence by activating the PERK/NRF2 signaling pathway, which is crucial for cellular homeostasis.[6]
Caption: Activation of the PERK/NRF2 pathway by Ganoderic Acid D.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Ganoderic Acid TR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxic effects of Ganoderic Acid TR (GA-T), a bioactive triterpenoid isolated from Ganoderma lucidum. The protocols detailed below are based on established methodologies for assessing the anti-cancer properties of GA-T, including its effects on cell viability, apoptosis, and cell cycle progression.
This compound has been shown to exert dose-dependent cytotoxic effects on various human carcinoma cell lines while being less toxic to normal human cells.[1] Its anti-tumor activity is primarily attributed to the induction of apoptosis and cell cycle arrest.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the cytotoxic effects of this compound and other relevant ganoderic acids on different cancer cell lines.
Table 1: IC50 Values of Ganoderic Acids in Various Cancer Cell Lines
| Ganoderic Acid | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | CCK-8 |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | CCK-8 |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | CCK-8 |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | CCK-8 |
| Ganoderic Acid T Derivative (TLTO-A) | HeLa | Cervical Cancer | Not specified | Not specified | MTT |
| Ganoderic Acid (from solid culture) | CH27 | Lung Cancer | Lower than submerged culture | Not specified | Not specified |
| Ganoderic Acid (from solid culture) | M21 | Melanoma | Lower than submerged culture | Not specified | Not specified |
| Ganoderic Acid (from solid culture) | HSC-3 | Oral Cancer | Lower than submerged culture | Not specified | Not specified |
Note: Specific IC50 values for this compound were not consistently available across the reviewed literature, hence data for other ganoderic acids are included for comparative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.[2][3][4]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest (e.g., 95-D lung cancer cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.[5]
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (PI Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.[5]
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mitochondria-mediated apoptosis pathway induced by this compound.
References
- 1. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Kinetics of Ganoderic Acid TR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic Acid TR, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential therapeutic applications. This document provides a detailed overview of the enzyme inhibition kinetics of this compound, focusing on its interaction with 5α-reductase, an enzyme implicated in various androgen-dependent conditions. These notes are intended to serve as a comprehensive resource for researchers investigating the pharmacological properties of this compound and for professionals involved in the development of novel therapeutics.
Data Presentation
The inhibitory activity of this compound against its target enzyme is summarized in the table below. This quantitative data provides a basis for comparative analysis and for the design of future in vitro and in vivo studies.
| Compound | Target Enzyme | IC50 Value (μM) | Inhibition Type | Ki Value |
| This compound | 5α-reductase | 8.5 | Not Reported | Not Reported |
Note: While the concentration-dependent inhibitory effect of this compound on 5α-reductase has been established, the specific type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) have not been reported in the reviewed scientific literature.
Experimental Protocols
A detailed methodology for determining the 5α-reductase inhibitory activity of this compound is provided below. This protocol is based on established in vitro assays and can be adapted for screening and kinetic analysis of other potential inhibitors.
Protocol: In Vitro 5α-Reductase Inhibition Assay
1. Objective: To determine the inhibitory effect of this compound on the activity of 5α-reductase by measuring the conversion of testosterone to dihydrotestosterone (DHT).
2. Materials and Reagents:
-
This compound
-
5α-reductase enzyme (e.g., from rat liver microsomes or recombinant human 5α-reductase)
-
Testosterone
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Phosphate buffer (pH 6.5)
-
Internal standard (for HPLC analysis, e.g., finasteride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
96-well microplates
-
Incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3. Enzyme Preparation (Example using Rat Liver Microsomes):
-
Homogenize fresh rat liver in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
Resuspend the resulting microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the microsomal preparation at -80°C until use.
4. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to achieve the desired final concentrations in the assay.
-
In a 96-well microplate, add the following components in order:
-
Phosphate buffer (pH 6.5)
-
5α-reductase enzyme preparation
-
This compound solution (or vehicle control)
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding testosterone and NADPH.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to HPLC vials for analysis.
5. HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate testosterone and DHT.
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 240 nm).
-
Quantify the amounts of testosterone and DHT by comparing their peak areas to those of standard curves.
6. Data Analysis:
-
Calculate the percentage of inhibition of 5α-reductase activity for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of DHT formation with inhibitor / Rate of DHT formation without inhibitor)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
The inhibitory action of this compound on 5α-reductase directly impacts the androgen receptor signaling pathway. By reducing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), this compound effectively diminishes the activation of the androgen receptor, which is a key driver in the progression of androgen-dependent diseases.
Caption: this compound inhibits 5α-reductase, blocking testosterone to DHT conversion and subsequent androgen receptor signaling.
Experimental Workflow
The following diagram outlines the key steps involved in the in vitro determination of the 5α-reductase inhibitory activity of this compound.
Application Notes and Protocols for In Vivo Studies of Ganoderic Acid TR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the therapeutic potential of Ganoderic Acid TR (GA-TR), a bioactive triterpenoid from the mushroom Ganoderma lucidum. The protocols outlined below are based on existing preclinical research and are intended to serve as a foundational framework for future investigations into the pharmacological properties of GA-TR, particularly in the fields of oncology and inflammation.
Introduction
Ganoderic acids, including GA-TR, are a class of highly oxidized lanostane-type triterpenoids isolated from Ganoderma lucidum.[1] This medicinal mushroom has been used for centuries in traditional Asian medicine to promote health and longevity.[2] Modern research has identified ganoderic acids as key bioactive constituents with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[2][3] GA-TR, specifically, has been shown to inhibit tumor growth and metastasis, making it a promising candidate for further drug development.[4][5]
These protocols are designed to guide researchers in designing robust in vivo studies to evaluate the efficacy, safety, and mechanisms of action of GA-TR in relevant animal models.
Preclinical In Vivo Models
The selection of an appropriate animal model is critical for obtaining meaningful and translatable data. Based on the known biological activities of GA-TR and related ganoderic acids, the following models are recommended.
Oncology Models
GA-TR has demonstrated significant anti-tumor and anti-metastatic effects.[2][4] Syngeneic and xenograft tumor models are suitable for evaluating the anti-cancer efficacy of GA-TR.
-
Lewis Lung Carcinoma (LLC) Syngeneic Model: This is a well-established model for studying primary tumor growth and metastasis.[4][5] C57B/6 mice are typically used for this model.
-
Orthotopic Ovarian Cancer Model: To investigate the effect of GA-TR in a more clinically relevant tumor microenvironment, an orthotopic model using human ovarian cancer cell lines (e.g., ES-2) in immunodeficient mice (e.g., NOD/SCID) is recommended.[6]
-
Syngeneic Mammary Cancer Model: The EMT6 syngeneic model in BALB/c mice can be used to assess the efficacy of GA-TR in combination with immunotherapy.[6]
-
Human Colon Carcinoma (HCT-116) Xenograft Model: This model is useful for studying the effects of GA-TR on a human cancer cell line in an in vivo setting.[2][4]
Inflammation Models
The anti-inflammatory properties of ganoderic acids suggest that GA-TR may be effective in models of inflammatory diseases.
-
Lipopolysaccharide (LPS)-Induced Inflammation Model: This is a widely used model to study acute systemic inflammation. Deacetyl ganoderic acid F, a related compound, has been shown to inhibit LPS-induced inflammation in vivo.[7]
-
Collagen-Induced Arthritis (CIA) Model: For studying chronic inflammatory conditions like rheumatoid arthritis, the CIA model in DBA/1 mice is appropriate. Ganoderic acid A has shown efficacy in a polyarthritic mouse model.[8]
-
Carbon Tetrachloride (CCl₄)-Induced Nephrotoxicity Model: This model can be used to evaluate the protective effects of GA-TR against chemically induced kidney inflammation and fibrosis.[9]
Experimental Protocols
Animal Husbandry and Ethical Considerations
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
Preparation and Administration of this compound
-
Preparation: GA-TR should be dissolved in a suitable vehicle. For oral administration, it can be suspended in distilled water or a solution of 0.5% carboxymethylcellulose sodium.[10] For intraperitoneal or subcutaneous injection, a sterile solution in phosphate-buffered saline (PBS) or a mixture of DMSO and saline can be used. It is crucial to establish the solubility and stability of GA-TR in the chosen vehicle.
-
Administration Route: The route of administration should be chosen based on the experimental goals and the pharmacokinetic properties of GA-TR. Oral gavage is a common route for evaluating the systemic effects of natural products.[10] Intraperitoneal or intravenous injections may be used for more direct systemic exposure, while subcutaneous injection is often used for localized tumor models.[11]
-
Dosage: The optimal dose of GA-TR should be determined through dose-response studies. Based on studies with other ganoderic acids, a starting dose range of 10-50 mg/kg body weight can be considered.[9][10][11]
Oncology Study Protocol: Lewis Lung Carcinoma Model
This protocol is adapted from studies on the anti-metastatic effects of ganoderic acid T.[4][5]
-
Cell Culture: Lewis Lung Carcinoma (LLC) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Tumor Cell Implantation: 1 x 10⁶ LLC cells in 0.1 mL of sterile PBS are injected subcutaneously into the flank of 8-week-old male C57B/6 mice.
-
Treatment: Once tumors are palpable (approximately 5-7 days post-implantation), mice are randomized into treatment and control groups.
-
Control Group: Receives the vehicle daily.
-
GA-TR Group: Receives GA-TR at the predetermined dose(s) daily via oral gavage or intraperitoneal injection.
-
Positive Control (Optional): A standard chemotherapeutic agent (e.g., cisplatin) can be used as a positive control.
-
-
Monitoring: Tumor size is measured every 2-3 days with calipers, and tumor volume is calculated using the formula: (length × width²)/2. Body weight and general health are also monitored.
-
Endpoint: After a predetermined period (e.g., 21 days) or when tumors in the control group reach a specific size, mice are euthanized.
-
Sample Collection and Analysis:
-
Primary tumors are excised, weighed, and processed for histopathology, immunohistochemistry (IHC), and molecular analysis (e.g., Western blot, RT-qPCR for MMP-2, MMP-9).[4]
-
Lungs are harvested to assess metastasis. The number of metastatic nodules on the lung surface can be counted. Lungs can also be processed for histological analysis.
-
Blood samples are collected for analysis of relevant biomarkers.
-
Inflammation Study Protocol: LPS-Induced Acute Inflammation
This protocol is based on studies of related ganoderic acids.[7]
-
Acclimatization: Male C57BL/6 mice are acclimatized for one week.
-
Treatment: Mice are pre-treated with GA-TR or vehicle via oral gavage for a specified period (e.g., 7 days).
-
Induction of Inflammation: One hour after the final GA-TR administration, mice are injected intraperitoneally with LPS (e.g., 5 mg/kg).
-
Sample Collection: At a specified time point after LPS injection (e.g., 6 hours), mice are euthanized.
-
Blood is collected via cardiac puncture for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
Tissues (e.g., liver, lung, kidney) are harvested for histopathological examination and analysis of inflammatory markers.
-
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Tumor Growth in an LLC Xenograft Model (Example)
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Final Body Weight (g) (Mean ± SD) |
| Vehicle Control | 10 | 100 ± 15 | 1500 ± 250 | - | 25 ± 2 |
| GA-TR (25 mg/kg) | 10 | 102 ± 18 | 800 ± 180* | 46.7 | 24.5 ± 2.1 |
| GA-TR (50 mg/kg) | 10 | 98 ± 16 | 500 ± 120** | 66.7 | 24.8 ± 1.9 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in an LPS-Induced Inflammation Model (Example)
| Treatment Group | N | Serum TNF-α (pg/mL) (Mean ± SD) | Serum IL-1β (pg/mL) (Mean ± SD) | Serum IL-6 (pg/mL) (Mean ± SD) |
| Control | 8 | 50 ± 10 | 20 ± 5 | 30 ± 8 |
| LPS + Vehicle | 8 | 800 ± 120 | 400 ± 80 | 1000 ± 150 |
| LPS + GA-TR (25 mg/kg) | 8 | 450 ± 90 | 220 ± 60 | 600 ± 110* |
| LPS + GA-TR (50 mg/kg) | 8 | 250 ± 70 | 150 ± 40 | 350 ± 90** |
*p < 0.05, **p < 0.01 vs. LPS + Vehicle
Pharmacokinetic Considerations
Understanding the absorption, distribution, metabolism, and excretion (ADME) of GA-TR is crucial for designing effective dosing regimens. While specific pharmacokinetic data for GA-TR is limited, studies on other ganoderic acids provide valuable insights. Ganoderic acids A and F have been shown to be rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) of approximately 30 minutes, but also have a short elimination half-life of less than 40 minutes.[12] The oral bioavailability of some ganoderic acids may be low due to extensive first-pass metabolism.[13]
Table 3: Pharmacokinetic Parameters of Ganoderic Acids (for reference)
| Ganoderic Acid | Animal Model | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | Rat | 100 mg/kg (oral) | 358.7 | <0.611 | 954.7 | Not Reported | [14] |
| Ganoderic Acid F | Human | Oral | 2.57 ± 0.91 | ~0.5 | Not Reported | Not Reported | [12] |
| Ganoderic Acid H | Rat | Oral | 2509.9 ± 28.9 | ~1 | 9844.5 ± 157.2 | Not Reported | [15] |
A dedicated pharmacokinetic study of GA-TR in the chosen animal model is highly recommended to inform the design of efficacy studies.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids have been shown to modulate several key signaling pathways involved in cancer progression and inflammation.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Oncology Studies
The following diagram illustrates a typical workflow for an in vivo oncology study of GA-TR.
Caption: Experimental workflow for in vivo oncology studies of GA-TR.
Conclusion
These application notes and protocols provide a framework for the preclinical in vivo evaluation of this compound. By employing relevant animal models, standardized protocols, and comprehensive data analysis, researchers can effectively investigate the therapeutic potential of this promising natural compound. It is essential to adapt these general guidelines to the specific research questions and available resources, ensuring all studies are conducted with rigorous scientific and ethical standards. Further research into the pharmacokinetics and toxicology of GA-TR will be critical for its potential translation into clinical applications.
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.miloa.eu [academy.miloa.eu]
- 6. Ganoderic acid T, a Ganoderma triterpenoid, modulates the tumor microenvironment and enhances the chemotherapy and immunotherapy efficacy through downregulating galectin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderic acid A is the effective ingredient of Ganoderma triterpenes in retarding renal cyst development in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scialert.net [scialert.net]
- 15. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ganoderic Acid TR Formulation for Preclinical Research
Introduction
Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant interest in oncological research due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2] Ganoderic Acid TR (GA-TR), a specific isomer, has been identified as a potential therapeutic agent, with studies indicating its inhibitory effect on 5α-reductase.[3] A primary challenge in the preclinical development of GA-TR and other ganoderic acids is their poor aqueous solubility, which limits bioavailability and complicates the design of effective delivery systems.[4]
This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound. It is intended for researchers, scientists, and drug development professionals engaged in oncological and pharmacological studies. The following sections outline strategies to enhance solubility and provide standardized methodologies for key in vitro and in vivo experiments.
Physicochemical Properties and Formulation Strategies
The lipophilic nature of ganoderic acids necessitates formulation strategies that improve their solubility and stability in aqueous physiological environments.
1.1. Solubility Profile
Ganoderic acids are generally soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), but sparingly soluble in aqueous buffers.[5] This poor water solubility is a significant hurdle for achieving therapeutic concentrations in preclinical models. While specific solubility data for GA-TR is not widely published, the data for other common ganoderic acids can serve as a reference point.
Table 1: Solubility of Representative Ganoderic Acids
| Compound | Solvent System | Approximate Solubility | Reference |
|---|---|---|---|
| Ganoderic Acid D | Ethanol, DMSO, DMF | ~30 mg/mL | [5] |
| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [5] |
| Ganoderic Acid A | Aqueous Solution | Poor | [4][6] |
| GAC2-3-O-β-glucoside | Aqueous Solution | 17-fold higher than GAC2 | [6] |
| GAC2-3,15-O-β-diglucoside| Aqueous Solution | 200-fold higher than GAC2 |[6] |
Note: Data for this compound must be determined empirically. Glycosylation is a potential strategy to improve solubility.
1.2. Formulation Approaches
To overcome solubility limitations, various formulation strategies can be employed. The choice of formulation depends on the specific research goals, route of administration, and desired pharmacokinetic profile.
-
Simple Solvent-Based Formulations: For initial in vitro screening, GA-TR can be dissolved in a minimal amount of a biocompatible organic solvent (e.g., DMSO, ethanol) to create a stock solution, which is then diluted in culture medium. It is critical to include a vehicle control in all experiments to account for any solvent-induced effects.
-
Nanoformulations: For in vivo studies, nano-based delivery systems are highly recommended to improve solubility, stability, and potentially target tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs like GA-TR within the bilayer. Liposomal formulations have been shown to enhance the antitumor effects of other natural products.[7]
-
Polymeric Nanoparticles (PNPs): Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate GA-TR. PNPs can offer controlled release and can be surface-modified for targeted delivery.[8][9]
-
Nanostructured Lipid Carriers (NLCs): These are a newer generation of lipid nanoparticles that offer improved drug loading and stability. NLCs have been successfully used to deliver ganoderic acids for treating hepatocellular carcinoma in preclinical models.[10][11][12]
-
Table 2: Comparison of Preclinical Formulation Strategies for this compound
| Formulation Type | Key Components | Typical Particle Size | Advantages | Disadvantages |
|---|---|---|---|---|
| Solvent-Based | DMSO, Ethanol, Tween 80 | N/A | Simple to prepare for in vitro use. | Potential for precipitation upon dilution; solvent toxicity in vivo. |
| Liposomes | Phospholipids (e.g., DPPC), Cholesterol | 80 - 200 nm | Biocompatible; can encapsulate hydrophobic drugs; surface modifiable. | Lower drug loading capacity; potential stability issues. |
| Polymeric Nanoparticles | PLGA, PLA, PEG | 100 - 300 nm | High stability; controlled release; well-established preparation methods.[8] | Use of organic solvents in preparation; potential for polymer accumulation. |
| Nano Lipid Carriers | Solid Lipid, Liquid Lipid, Surfactant | 30 - 200 nm | High drug loading and entrapment efficiency; good stability.[12] | More complex composition; requires careful optimization. |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of GA-TR formulations.
2.1. Protocol 1: Preparation of a Liposomal Formulation of this compound
This protocol describes the thin-film hydration method, a common technique for preparing liposomes.
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Hydration:
-
Dissolve GA-TR, DPPC, and cholesterol (e.g., in a 1:10:5 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (for DPPC, >41°C) until a thin, dry lipid film is formed on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.
-
Agitate the flask gently (vortexing is also common) at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication & Extrusion):
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification and Characterization:
-
Remove unencapsulated GA-TR by dialysis or size exclusion chromatography.
-
Characterize the final formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency (EE%) and drug loading capacity (LC%) using HPLC after lysing the liposomes with a suitable solvent (e.g., methanol).
-
Caption: Liposome preparation via thin-film hydration method.
2.2. Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of GA-TR required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HCT-116 colon cancer, 95-D lung cancer)[13][14]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
GA-TR formulation (and corresponding vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the GA-TR formulation in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted GA-TR formulations. Include wells for untreated cells (medium only) and vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Caption: General workflow for assessing cell viability using the MTT assay.
2.3. Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of a GA-TR formulation in a xenograft or syngeneic mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID) for human xenografts or immunocompetent mice (e.g., C57BL/6) for syngeneic models.
-
Tumor cells (e.g., Lewis Lung Carcinoma (LLC), CT26 colon adenocarcinoma).[13][15]
-
GA-TR formulation (sterile, for injection).
-
Vehicle control.
-
Positive control (e.g., a standard chemotherapy agent like 5-FU).[15]
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
-
Group Formation and Treatment:
-
Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: GA-TR formulation (e.g., 50 mg/kg, daily)[15]
-
Group 3: Positive Control
-
-
Administer treatments via the desired route (e.g., intraperitoneal, intravenous) according to the planned schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.
-
Record body weight at the same time to monitor for toxicity.
-
Observe mice for any signs of distress or adverse effects.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration (e.g., 21 days).
-
Euthanize all mice and excise the tumors.
-
Weigh the excised tumors.
-
Tissues can be collected for further analysis (e.g., histology, Western blot, qPCR).
-
Compare tumor growth inhibition and final tumor weights between groups.
-
Caption: Key steps in a preclinical anti-tumor efficacy study.
Mechanism of Action & Signaling Pathways
Ganoderic acids exert their anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, invasion, and metastasis. While the specific pathways affected by GA-TR require direct investigation, research on other ganoderic acids provides a strong foundation for hypothesis-driven studies. Key pathways include:
-
NF-κB Pathway: Ganoderic Acid T has been shown to inhibit the nuclear translocation of NF-κB, which leads to the downregulation of target genes involved in invasion and inflammation, such as MMP-9, iNOS, and uPA.[13][14]
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell survival and proliferation. Several ganoderic acids are known to inhibit this pathway, leading to apoptosis.[16][17]
-
JAK/STAT3 Pathway: Ganoderic Acid A has been reported to suppress the JAK/STAT3 pathway, which can enhance the sensitivity of cancer cells to conventional chemotherapies like cisplatin.[18]
-
Apoptosis Induction: GAs can induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[19]
Caption: Inhibition of the NF-κB pathway by Ganoderic Acid T.[13][14]
References
- 1. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Liposomes as Multifunctional Nano-Carriers for Medicinal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. iipseries.org [iipseries.org]
- 10. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nano lipidic carriers for codelivery of sorafenib and ganoderic acid for enhanced synergistic antitumor efficacy against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academy.miloa.eu [academy.miloa.eu]
- 15. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Standard of Ganoderic Acid TR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid TR is a lanostanoid triterpene isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum. It has garnered significant interest within the scientific community due to its potential therapeutic properties, notably its inhibitory activity against 5α-reductase and influenza neuraminidase.[1][2][3][4] As research into the pharmacological applications of this compound expands, the availability of a well-characterized analytical standard and robust analytical methodologies is paramount for accurate quantification, quality control, and further drug development endeavors.
These application notes provide comprehensive information on the analytical standard of this compound, including its physicochemical properties, storage, and handling. Furthermore, detailed protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, along with diagrammatic representations of its known signaling pathways.
Physicochemical Properties and Storage of this compound
Accurate characterization of the analytical standard is fundamental for reliable experimental results. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 862893-75-2 | N/A |
| Molecular Formula | C₃₀H₄₄O₄ | N/A |
| Molecular Weight | 468.67 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | N/A |
| Storage Conditions | Store as a powder at -20°C. For long-term storage, it is recommended to store in a tightly sealed container, protected from light and moisture. Stock solutions should be stored at -80°C. | N/A |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
3.1.1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or formic acid (HPLC grade)
-
This compound analytical standard
-
Sample vials
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% acetic acid; B: Acetonitrile |
| Gradient | 0-10 min, 30-50% B; 10-25 min, 50-80% B; 25-30 min, 80% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 252 nm |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to final concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For Ganoderma lucidum extracts, a solid-phase extraction or liquid-liquid extraction may be necessary to remove interfering substances. A general procedure involves dissolving the dried extract in methanol, filtering through a 0.45 µm syringe filter, and diluting to an appropriate concentration within the calibration range.
3.1.4. Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for the Identification and Quantification of this compound
This protocol provides a sensitive and selective method for the analysis of this compound using LC-MS.
3.2.1. Equipment and Reagents
-
Liquid Chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound analytical standard
-
Sample vials
3.2.2. LC-MS Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min, 30% B; 2-10 min, 30-95% B; 10-12 min, 95% B; 12-12.1 min, 95-30% B; 12.1-15 min, 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 467.3 [M-H]⁻ |
| Product Ions (m/z) | To be determined by infusion of the standard. Common losses for similar compounds include H₂O and CO₂. |
| Collision Energy | To be optimized for the specific instrument and precursor/product ion pair. |
3.2.3. Standard and Sample Preparation
Follow the same procedures as described in the HPLC protocol (Section 3.1.3), using LC-MS grade solvents.
3.2.4. Data Analysis
For qualitative analysis, identify this compound based on its retention time and the presence of the specific precursor and product ions. For quantitative analysis, use a Multiple Reaction Monitoring (MRM) method with the optimized precursor/product ion transitions. Construct a calibration curve and determine the concentration in samples as described for the HPLC method.
Quantitative Data Summary
The following table summarizes key quantitative data for the analytical methods.
| Parameter | HPLC | LC-MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL (Typical) |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL (Typical) |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL (Typical) |
| Recovery | >95% | >95% |
| Precision (RSD%) | <5% | <10% |
Signaling Pathways and Experimental Workflows
Inhibition of 5α-Reductase by this compound
This compound has been identified as an inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2] This inhibitory action is of interest for conditions such as benign prostatic hyperplasia and androgenic alopecia.
Caption: Inhibition of 5α-Reductase by this compound.
Inhibition of Neuraminidase by this compound
This compound has demonstrated inhibitory activity against influenza neuraminidase, an enzyme crucial for the release of new viral particles from infected host cells.[3][4] This suggests its potential as an antiviral agent.
Caption: Inhibition of Neuraminidase by this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a sample matrix.
Caption: General workflow for the analysis of this compound.
References
Application Note: Ultrasensitive Detection and Quantification of Ganoderic Acid TR in Complex Mixtures by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderma lucidum, a well-known medicinal mushroom, is a rich source of bioactive triterpenoids, among which are the ganoderic acids. These compounds are recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2][3] Ganoderic acid TR, a specific lanostane-type triterpenoid, has garnered interest for its potential therapeutic applications. The complexity of the chemical matrix in Ganoderma extracts and derived products necessitates highly sensitive and selective analytical methods for accurate quantification. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of this compound in complex mixtures such as herbal extracts and formulated products.
Principle
This method leverages the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry.[4] Samples are first subjected to an optimized extraction protocol to isolate the triterpenoid fraction. The extract is then injected into a UPLC system equipped with a C18 column, which separates this compound from other components based on its polarity. The analyte is then ionized, and the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides highly selective quantification by monitoring a specific precursor-to-product ion transition for this compound.
Experimental Protocols
1. Sample Preparation: Ultrasonic-Assisted Extraction
This protocol is optimized for the extraction of ganoderic acids from the fruiting bodies of Ganoderma lucidum.
-
Materials:
-
Dried and powdered Ganoderma lucidum sample
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)[5]
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh 1.0 g of the powdered sample into a 50 mL conical tube.
-
Add 20 mL of a 1:1 (v/v) methanol-chloroform solution.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic water bath and extract for 30 minutes at 40°C.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the pellet with an additional 20 mL of the extraction solvent to ensure complete recovery.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial for analysis.
-
2. UPLC-MS/MS Analysis
-
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
-
Electrospray ionization (ESI) source.
-
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[4]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile[4]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI[4]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transition for this compound: (Specific m/z values for precursor and product ions would be determined by infusing a pure standard of this compound).
-
3. Quantification
-
Procedure:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Inject each standard into the UPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.
-
Analyze the prepared samples and determine the concentration of this compound using the generated calibration curve.
-
Data Presentation
The performance of this method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.998[4] |
| LOD | 0.66–6.55 µg/kg[4] |
| LOQ | 2.20–21.84 µg/kg[4] |
| Intra-day Precision (RSD%) | < 6.8%[4] |
| Inter-day Precision (RSD%) | < 8.1%[4] |
| Recovery (%) | 89.1–114.0%[4] |
Mandatory Visualizations
Experimental Workflow
Signaling Pathway
Ganoderic acids have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) pathway, which is crucial in the inflammatory response.
The described UPLC-MS/MS method provides a highly sensitive, selective, and reliable approach for the quantification of this compound in complex matrices. This protocol is suitable for quality control of Ganoderma lucidum raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies in drug development. The high-throughput capability of UPLC-MS/MS makes it an invaluable tool for researchers in the field of natural product chemistry and pharmacology.
References
- 1. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Bioactive Components and Pharmacological Effects of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ganoderma-market.com [ganoderma-market.com]
Application Notes & Protocols for the Isolation of Ganoderic Acid TR from Ganoderma Fruiting Bodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of ganoderic acid TR from the fruiting bodies of Ganoderma species. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining high-purity ganoderic acids for further investigation into their therapeutic potential.
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found predominantly in mushrooms of the Ganoderma genus, such as Ganoderma lucidum. These compounds are recognized for a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. This compound, a specific member of this family, has garnered significant interest for its potential therapeutic applications. This protocol details a robust method for its extraction, isolation, and purification from Ganoderma fruiting bodies.
Overview of the Isolation Workflow
The isolation of this compound involves a multi-step process that begins with the preparation of the fungal material, followed by extraction, partitioning, and chromatographic purification. The general workflow is depicted below.
Caption: General workflow for the isolation of this compound.
Experimental Protocols
Preparation of Fungal Material
-
Drying: Fresh or frozen fruiting bodies of Ganoderma lucidum are sliced and dried in an oven at a temperature not exceeding 60°C to preserve the integrity of the thermolabile compounds.
-
Pulverization: The dried fruiting bodies are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Triterpenoids
Several solvents can be employed for the extraction of ganoderic acids. Ethanol is a commonly used and effective solvent.[1][2]
-
Maceration/Soxhlet Extraction:
-
Suspend the powdered Ganoderma fruiting bodies in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Extraction can be performed at room temperature with continuous stirring for 24-48 hours or using a Soxhlet apparatus at the boiling point of the solvent for 6-8 hours for a more exhaustive extraction.[1][2]
-
An optimized condition for extracting triterpenoids has been reported as 100% ethanol at 60.22°C for 6 hours.[1][3]
-
-
Concentration: The ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Solvent-Solvent Partitioning for Triterpenoid Enrichment
This step aims to separate the lipophilic triterpenoids from more polar compounds like polysaccharides.
-
Resuspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, or ethyl acetate.[4]
-
The triterpenoid fraction is typically enriched in the less polar solvent phases.
-
Combine the triterpenoid-enriched fractions and evaporate the solvent to dryness.
Chromatographic Purification
High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for isolating individual ganoderic acids.[4][5]
3.4.1. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution system of acetonitrile and acidified water (e.g., with 0.1% acetic acid or phosphoric acid) is often effective.[6][7]
-
Detection: UV detection at approximately 252 nm is suitable for ganoderic acids.[7]
-
Fraction Collection: Collect fractions based on the retention time of the target compound, guided by analytical HPLC analysis of the crude extract.
-
Purity Assessment: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound. Pool the fractions with high purity and remove the solvent.
3.4.2. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.
-
Solvent System: A two-phase solvent system is selected based on the polarity of the target compound. For ganoderic acids T and S, a system of n-hexane-ethyl acetate-methanol-water has been successfully used.[4]
-
Operation: The crude triterpenoid sample is dissolved in the stationary phase and injected into the HSCCC instrument. The mobile phase is then pumped through the column, and fractions are collected.
-
Analysis: Fractions are analyzed by HPLC to identify those containing the pure compound.
Structure Elucidation
The chemical structure of the purified compound should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the detailed chemical structure.[8]
Quantitative Data
The yield and purity of ganoderic acids can vary depending on the Ganoderma species, cultivation conditions, and the isolation method employed. The following table summarizes representative quantitative data from the literature.
| Ganoderic Acid | Source | Extraction Method | Purification Method | Yield | Purity | Reference |
| Ganoderic Acid H | G. lucidum | 100% Ethanol (60.22°C, 6h) | Not specified | 2.09 mg/g powder | Not specified | [1][3] |
| Ganoderic Acid T | G. lucidum mycelia | Ethanol & Petroleum Ether | HSCCC | 25.7 mg from 300 mg crude | 97.8% | [4] |
| Ganoderic Acid S | G. lucidum mycelia | Ethanol & Petroleum Ether | HSCCC | 3.7 mg from 300 mg crude | 83.0% | [4] |
| Ganoderol B | G. lucidum mycelia | Ethanol & Petroleum Ether | HSCCC | 16.4 mg from 300 mg crude | 90.4% | [4] |
| Ganoderic Acid A | G. tsugae | Not specified | Semi-prep HPLC | >100 mg from 5 g AESM* | Not specified | |
| Ganoderic Acids (Total) | G. tsugae | Not specified | Not specified | 0.28-2.20% | Not specified | [9] |
*AESM: Acidic Ethyl Acetate Soluble Material
Signaling Pathways Associated with Ganoderic Acids
Ganoderic acids exert their biological effects by modulating various cellular signaling pathways. The diagrams below illustrate some of the key pathways influenced by these compounds.
Caption: Inhibition of the NF-κB pathway by Ganoderic Acid A.[10]
Caption: Regulation of the p53-MDM2 pathway by Ganoderic Acid A derivatives.[11]
Conclusion
The protocol described herein provides a comprehensive framework for the successful isolation of this compound from Ganoderma fruiting bodies. The combination of optimized extraction and advanced chromatographic techniques is crucial for obtaining high-purity compounds. The provided quantitative data serves as a benchmark for expected yields, and the signaling pathway diagrams offer insights into the molecular mechanisms underlying the bioactivities of these valuable natural products. Adherence to these methodologies will facilitate further research into the pharmacological properties and therapeutic potential of this compound.
References
- 1. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
Application Note: Analysis of Ganoderic Acid T from Ganoderma lucidum by Mass Spectrometry
References
- 1. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ganoderma-market.com [ganoderma-market.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopic Characterization of Ganoderic Acid TR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid TR, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest due to its potential therapeutic properties, including 5α-reductase inhibitory activity.[1] Accurate structural elucidation and characterization are crucial for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex natural products like this compound. This document provides detailed application notes and protocols for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Data Presentation
The structural elucidation of this compound, identified as 15α-hydroxy-3-oxolanosta-7,9(11),24(E)-trien-26-oic acid, relies on the comprehensive analysis of its ¹H and ¹³C NMR spectral data. The following table summarizes the reported chemical shifts for this compound.[1]
Table 1: ¹H and ¹³C NMR Spectral Data of this compound [1]
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 35.8 | 2.05 (m), 2.55 (m) |
| 2 | 34.2 | 2.25 (m) |
| 3 | 218.1 | - |
| 4 | 47.3 | - |
| 5 | 50.8 | 1.85 (m) |
| 6 | 24.1 | 2.08 (m) |
| 7 | 121.1 | 5.38 (d, J = 6.0 Hz) |
| 8 | 140.9 | - |
| 9 | 144.7 | - |
| 10 | 37.0 | - |
| 11 | 116.9 | 5.89 (d, J = 6.1 Hz) |
| 12 | 38.9 | 2.00 (m) |
| 13 | 44.5 | - |
| 14 | 50.1 | - |
| 15 | 78.1 | 4.35 (br s) |
| 16 | 36.4 | 2.15 (m) |
| 17 | 50.5 | 1.95 (m) |
| 18 | 18.8 | 0.64 (s) |
| 19 | 22.0 | 1.19 (s) |
| 20 | 36.2 | 2.30 (m) |
| 21 | 18.6 | 0.91 (d, J = 6.4 Hz) |
| 22 | 33.8 | 2.10 (m) |
| 23 | 27.5 | 2.40 (m) |
| 24 | 145.8 | 6.88 (t, J = 6.7 Hz) |
| 25 | 129.5 | - |
| 26 | 171.2 | - |
| 27 | 12.5 | 1.84 (s) |
| 28 | 28.1 | 1.12 (s) |
| 29 | 25.9 | 1.08 (s) |
| 30 | 18.9 | 0.92 (s) |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data for the characterization of this compound.
Sample Preparation
-
Isolation and Purification: this compound is typically isolated from the fruiting bodies of Ganoderma lucidum through a series of chromatographic techniques.[2] The initial extraction is performed with a solvent such as ethanol.[2] The crude extract is then subjected to column chromatography on silica gel, followed by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.[2]
-
Sample for NMR:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
NMR Spectroscopic Analysis
High-resolution NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different spin systems and establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate through-space correlations between protons, providing insights into the stereochemistry of the molecule.[1]
-
Mandatory Visualization
The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.
Caption: Workflow for the isolation and structural elucidation of this compound.
This structured approach, combining meticulous sample preparation with a suite of NMR experiments, enables the comprehensive characterization of this compound, which is fundamental for its further investigation and potential development in the pharmaceutical and nutraceutical industries.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ganoderic Acid TR Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of ganoderic acid TR from Ganoderma lucidum.
Frequently Asked Questions (FAQs)
Q1: What are ganoderic acids and why is this compound of particular interest?
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species. They are known for a wide range of pharmacological activities.[1] this compound, specifically, is a significant bioactive component being investigated for its potential therapeutic properties, including anticancer effects.
Q2: What are the primary methods for extracting ganoderic acids?
Common extraction methods include:
-
Heat-Assisted Extraction (HAE): A conventional method involving heating a solvent to extract the desired compounds.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.[2]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, accelerating extraction.
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent, offering high selectivity and leaving no residual solvent.[3]
-
Soxhlet Extraction: A traditional, continuous extraction method.[2]
Q3: What are the key factors influencing the yield of this compound?
The extraction yield is influenced by several factors:
-
Solvent Type and Concentration: Ethanol is a commonly used and effective solvent.[4] The concentration of ethanol in an aqueous solution is a critical parameter.
-
Temperature: Higher temperatures generally improve extraction efficiency for triterpenoids, but excessive heat can lead to degradation.[5]
-
Extraction Time: Longer extraction times can increase yield, but there is an optimal duration beyond which the yield may plateau or degradation may occur.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
-
Ultrasonic/Microwave Power (for UAE/MAE): Higher power can enhance extraction but may also cause degradation if not optimized.[6]
-
Particle Size of the Raw Material: Smaller particle sizes provide a larger surface area for extraction.
Troubleshooting Guide
Problem 1: Consistently low extraction yield of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent | Ethanol is a preferred solvent.[4] Experiment with different concentrations (e.g., 60-95% ethanol in water) to find the optimal polarity for this compound. |
| Inadequate Temperature | For triterpenoids, higher temperatures (e.g., >70°C) can improve extraction efficiency.[5] However, be cautious of potential degradation at very high temperatures. An optimal temperature of around 80°C has been reported for ultrasonic-assisted extraction.[6] |
| Insufficient Extraction Time | Increase the extraction time incrementally. For HAE, optimal times can be around 79 minutes, while for UAE, it can be shorter, around 40 minutes.[2] |
| Improper Solid-to-Liquid Ratio | A higher liquid-to-solid ratio can enhance extraction. A ratio of 50 mL/g has been found to be optimal in some studies.[6] |
| Ineffective Cell Wall Disruption | If using conventional methods, consider pre-treating the Ganoderma lucidum powder or switching to methods like UAE or MAE that are more effective at cell wall disruption. |
Problem 2: Suspected degradation of this compound during extraction.
| Possible Cause | Troubleshooting Step |
| Excessive Heat | Reduce the extraction temperature. While higher temperatures can increase yield, they can also lead to the degradation of thermolabile compounds.[5] |
| Prolonged Exposure to Heat/Ultrasonication | Decrease the extraction time. Find the optimal balance where the yield is maximized before significant degradation occurs. |
| Oxidation | Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation. |
| Hydrolysis | Bioactive components can undergo hydrolysis during extraction.[7] Ensure the pH of the extraction solvent is appropriate and stable. |
Problem 3: Difficulty in purifying this compound from the crude extract.
| Possible Cause | Troubleshooting Step |
| Co-extraction of Similar Compounds | The crude extract will contain a mixture of different ganoderic acids and other triterpenoids.[8] |
| Presence of Polar Impurities | Perform a preliminary purification step. For instance, after ethanol extraction, the extract can be suspended in water and partitioned with a less polar solvent like dichloromethane to separate the triterpenoid fraction.[9] |
| Ineffective Chromatographic Separation | High-Performance Liquid Chromatography (HPLC) is a standard method for purifying ganoderic acids.[10][11] Optimize the mobile phase and column for better separation. A C18 reverse-phase column with a gradient of acetonitrile and acidified water is commonly used.[11] High-speed counter-current chromatography (HSCCC) is another effective technique for preparative isolation.[12] |
Quantitative Data Summary
Table 1: Comparison of Optimized Extraction Methods for Triterpenoids from Ganoderma lucidum
| Extraction Method | Key Parameters | Triterpenoid Yield | Reference |
| Heat-Assisted Extraction (HAE) | 78.9 min, 90.0 °C, 62.5% ethanol | - | [2] |
| Ultrasound-Assisted Extraction (UAE) | 40 min, 100.0 W, 89.5% ethanol | 435.6 ± 21.1 mg/g of extract | [2] |
| Ultrasound-Assisted Co-Extraction (UACE) | 210 W, 80°C, 50 mL/g liquid/solid ratio, 100 min, 50% ethanol | 0.38% | [6] |
| Conventional Solvent Extraction | 6.00 h, 60.22°C, 100% ethanol | 2.09 mg/g of powder (for ganoderic acid H) | [5][13] |
| Supercritical Fluid Extraction (SFE) | 27.5 MPa, 46 min dynamic time, 162 µL modifier volume | - | [3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Ganoderic Acids
This protocol is based on optimized parameters for high triterpenoid recovery.[2]
-
Preparation of Material: Grind dried Ganoderma lucidum fruiting bodies into a fine powder.
-
Extraction Setup:
-
Place a known amount of the powdered sample into an extraction vessel.
-
Add 89.5% aqueous ethanol as the solvent.
-
-
Ultrasonication:
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic power to 100.0 W.
-
Perform the extraction for 40 minutes.
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract under reduced pressure to remove the solvent.
-
-
Analysis: Quantify the this compound content in the extract using HPLC.
Protocol 2: Heat-Assisted Extraction (HAE) of Ganoderic Acids
This protocol outlines a conventional extraction method optimized for triterpenoids.[2]
-
Preparation of Material: Prepare finely ground Ganoderma lucidum powder.
-
Extraction Setup:
-
Combine the powdered sample with 62.5% aqueous ethanol in a flask equipped with a reflux condenser.
-
-
Heating and Reflux:
-
Heat the mixture to 90.0°C.
-
Maintain the extraction under reflux for 78.9 minutes.
-
-
Post-Extraction:
-
Cool the mixture and filter to collect the extract.
-
Evaporate the solvent from the extract using a rotary evaporator.
-
-
Analysis: Analyze the this compound content using a suitable analytical method like HPLC.
Visualizations
Caption: General workflow for the extraction and optimization of this compound.
Caption: Decision tree for troubleshooting low this compound extraction yield.
Caption: Key factors influencing the efficiency of this compound extraction.
References
- 1. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 7. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ganoderic Acid TR HPLC Separation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC separation of Ganoderic Acid TR and related triterpenoids.
Frequently Asked Questions (FAQs)
Chromatogram & Peak Issues
Q1: Why am I seeing poor peak resolution or co-elution of ganoderic acids?
A: Poor resolution is a common issue stemming from several factors. Consider the following adjustments:
-
Mobile Phase Composition: The polarity of the mobile phase is critical. Most methods utilize a reversed-phase C18 column with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and acidified water.[1][2][3] Adjusting the ratio of the organic solvent to water can significantly impact resolution.
-
Acid Modifier: Ganoderic acids are weakly acidic. Adding a small amount of acid (e.g., 0.1-2% acetic acid, formic acid, or phosphoric acid) to the aqueous portion of the mobile phase can suppress the ionization of the carboxyl groups.[1][4][5][6] This results in sharper, more symmetrical peaks and improved resolution.
-
Elution Method: If you are using an isocratic elution (constant mobile phase composition), switching to a gradient elution may be necessary to resolve compounds with different polarities.[1][4][6] A gradient allows for the separation of a wider range of ganoderic acids within a single run.[4][6]
-
Column Choice: While C18 columns are standard, ensure your column is in good condition. Column degradation can lead to loss of resolution.
Q2: My peaks are tailing or fronting. What's the cause and solution?
A: Peak asymmetry can compromise quantification.
-
Peak Tailing: This is often seen with acidic or basic compounds. For ganoderic acids, tailing can occur due to interactions with active sites (free silanols) on the silica-based column packing.[7]
-
Peak Fronting: This is typically caused by column overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[9]
-
Solution: Try reducing the concentration or volume of your injected sample. Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility.[9]
-
Q3: Why are my retention times shifting between injections?
A: Unstable retention times indicate a lack of system equilibrium or a change in conditions.
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed to prevent bubbles in the pump.[9] Inconsistent mobile phase composition, even minor variations in pH, can cause significant shifts.[8][10] Prepare fresh mobile phase regularly.
-
Temperature Fluctuation: Column temperature affects retention time. Using a column oven provides a stable thermal environment, leading to more reproducible results.[1][10]
-
Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase. Insufficient equilibration is a common cause of drifting retention times at the beginning of a run.[9]
-
Pump and Hardware: Check for leaks in the system, as this can cause pressure fluctuations and affect the flow rate. Worn pump seals or faulty check valves can also lead to inconsistent flow delivery.[9][10]
System & Hardware Issues
Q4: My system backpressure is unexpectedly high. What should I do?
A: High backpressure can damage the pump and column.
-
Frit Blockage: The most common cause is a plugged inlet frit on the column, often due to particulate matter from the sample or mobile phase.[8]
-
System Clog: The blockage may be elsewhere in the system, such as in the injector or tubing. Systematically disconnect components to isolate the source of the high pressure.
Q5: I'm not seeing any peaks, or the peaks are much smaller than expected. What's wrong?
A: This can be due to a number of issues, from the sample to the detector.
-
Sample Degradation: Ensure your ganoderic acid standards and samples are stable. Some studies suggest that sample solutions are stable for up to 24-72 hours at room temperature, but it's best practice to store them at low temperatures.[11]
-
Injection Issues: Check that the autosampler is correctly piercing the vial septum and drawing the sample. There could be an air bubble in the sample loop or a clog in the injector needle.
-
Detector Settings: Verify that the detector is on and set to the correct wavelength. For ganoderic acids, detection wavelengths are typically in the range of 243-254 nm.[4][12][13][14]
-
Flow Path: A major leak could prevent the sample from reaching the detector.
Experimental Protocols & Data
General Protocol for this compound HPLC Analysis
This protocol is a generalized procedure based on common methodologies. Optimization will be required for specific instruments and samples.
1. Sample Preparation (Ultrasonic Extraction)
-
Accurately weigh 1.0 g of dried, powdered Ganoderma sample into a flask.
-
Add 20-30 mL of methanol or 95% ethanol.[1]
-
Perform ultrasonic extraction for 30-60 minutes.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions
-
HPLC System: An HPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Acetic Acid (or Formic Acid).
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution: Gradient elution is often preferred for separating multiple ganoderic acids.[1][4][13][14]
-
Column Temperature: 30-35 °C.[1]
-
Injection Volume: 10-20 µL.[5]
3. Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject standard solutions of this compound to determine retention time and peak area.
-
Inject the prepared samples.
-
Run a system suitability test to ensure the method is performing correctly.
HPLC Method Parameters Comparison
The following table summarizes various successful HPLC methods for ganoderic acid analysis, providing a starting point for method development.
| Analyte(s) | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Ganoderic Acids A & B | Zorbax C18 | A: 0.1% Acetic AcidB: Acetonitrile | Gradient | 0.6 | 254 | [13][14] |
| Multiple Ganoderic Acids | Cosmosil 5C18-MS | A: Acetonitrile/2% Acetic Acid (1:4)B: Acetonitrile/2% Acetic Acid (1:2) | Gradient | 0.8 | 252 | [4] |
| Ganoderic Acids T & S | Not Specified | A: 0.5% Acetic AcidB: Ethanol (Isocratic at 65% B) | Isocratic | 0.8 | 243 | [12] |
| Five Ganoderic Acids | Agilent Zorbax XDB C18 | Acetonitrile/Water/Formic Acid (42:58:0.5) | Isocratic | 0.5 | MS/MS | [5] |
| Multiple Ganoderic Acids | Phenomenex Luna C18 | A: 0.1% Acetic AcidB: Acetonitrile | Step Gradient | 1.0 | 252 | [1] |
| Ganoderic Acids T & Me | Hypersil ODS2 C18 | A: 0.1% Acetic AcidB: Methanol | Not Specified | Not Specified | UV & MS | [2][3] |
Visualized Workflows
HPLC Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving common HPLC issues.
Caption: A logical workflow for identifying the root cause of common HPLC problems.
HPLC Parameter Interdependencies
This diagram illustrates how key HPLC parameters influence the final chromatographic separation.
Caption: Key HPLC parameters and their influence on separation quality.
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of targeted ganoderic acids from Ganoderma lucidum by reversed phase liquid chromatography with ultraviolet and mass spectrometry detections [hero.epa.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. ganoderma-market.com [ganoderma-market.com]
- 6. akjournals.com [akjournals.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. halocolumns.com [halocolumns.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of Ganoderic Acid TR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ganoderic Acid TR during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary causes of degradation for ganoderic acids, including this compound, are oxidation and thermal decomposition.[1][2][3][4] As highly oxygenated lanostane-type triterpenoids, their complex structure is susceptible to oxidative processes, and they are known to be thermolabile.[4]
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability of solid this compound, it is recommended to store it at -20°C or below .[5][6] The compound should be kept in a tightly sealed container, protected from light and moisture. One supplier suggests that Ganoderic Acid D, a similar compound, is stable for at least four years when stored at -20°C as a crystalline solid.[6]
Q3: How should I store this compound in solution?
A3: Stock solutions of this compound in organic solvents such as DMSO, ethanol, or dimethyl formamide should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years) .[5] It is crucial to use high-purity, anhydrous solvents and to purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. Aqueous solutions are not recommended for storage for more than one day.[6]
Q4: Can I store this compound at room temperature?
A4: While some studies on triterpenoid-enriched fractions containing ganoderic acids have shown stability for up to a year at room temperature, this is not recommended for pure this compound, especially for long-term storage.[7] The purity of the compound and the absence of antioxidants can make it more susceptible to degradation. For short periods, such as during experimental handling, keeping the compound at room temperature is acceptable, but prolonged exposure should be avoided.
Q5: How does pH affect the stability of this compound?
A5: While specific data on the effect of pH on this compound stability is limited, triterpenoids can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain the pH of solutions as close to neutral as possible unless experimental conditions require otherwise.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound due to improper storage. | 1. Verify Storage Conditions: Ensure the compound is stored at ≤ -20°C, protected from light and moisture. For solutions, check if they were stored at -80°C and if the solvent was anhydrous. 2. Perform Quality Control: Analyze the purity of your this compound stock using a stability-indicating method like HPLC to quantify the active compound and detect any degradation products. 3. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a solid stock that has been properly stored. |
| Appearance of new peaks in HPLC chromatogram. | Chemical degradation of this compound. | 1. Identify Degradation Conditions: Review your experimental protocol to identify potential stress factors such as exposure to high temperatures, light, extreme pH, or oxidizing agents. 2. Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the degradation products to understand the degradation pathway. 3. Implement Preventive Measures: Based on the likely cause, implement the preventive measures outlined in the FAQs, such as using inert gas, amber vials, and refrigerated autosamplers. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | 1. Use a Co-solvent: Dissolve this compound in an organic solvent like DMSO or ethanol first.[6] 2. Dilute into Buffer: Slowly add the organic stock solution to the aqueous buffer with gentle vortexing to the desired final concentration. Be mindful of the final concentration of the organic solvent in your experiment. |
Data on Storage Stability
The following table summarizes the recommended storage conditions for ganoderic acids based on available data.
| Compound Form | Storage Temperature | Duration | Key Considerations | Reference |
| Solid | -20°C | ≥ 4 years | Tightly sealed, protected from light and moisture. | [6] |
| Solid | 4°C | Short-term | Sealed, protected from light and moisture. | [5] |
| In Organic Solvent | -20°C | 1 year | Use anhydrous solvent, purge with inert gas. | [5] |
| In Organic Solvent | -80°C | 2 years | Use anhydrous solvent, purge with inert gas. | [5] |
| In Aqueous Solution | Room Temperature | ≤ 1 day | Not recommended for long-term storage. | [6] |
| Triterpenoid-Enriched Fraction (containing Ganoderic Acid H) | 25°C - 37°C | 1 year | In a well-closed container. | [7] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol outlines a general method for assessing the stability of this compound.
-
Chromatographic System:
-
HPLC system with a UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient elution is typically used for separating multiple ganoderic acids and their potential degradation products.[8]
-
Solvent A: Water with 0.1% acetic acid or formic acid.
-
Solvent B: Acetonitrile or methanol.
-
A typical gradient might be: 0-40 min, 20-80% B; 40-45 min, 80-100% B; 45-50 min, 100% B; 50-55 min, 100-20% B. Flow rate: 1.0 mL/min.
-
-
Detection:
-
UV detection at approximately 252 nm.[8]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
For stability testing, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the appropriate solvent or buffer.
-
-
Forced Degradation Study (Stress Testing):
-
Acid Hydrolysis: Add 1N HCl to the working solution and incubate at 60°C for 2 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH to the working solution and incubate at 60°C for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% H₂O₂ to the working solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound and the working solution at 80°C for 48 hours.
-
Photodegradation: Expose the working solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Analysis:
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
-
Visualizations
Degradation Pathway and Prevention
Caption: Factors contributing to this compound degradation and corresponding preventive measures.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for assessing the stability of this compound.
References
- 1. Frontiers | High Oxygen Treatments Enhance the Contents of Phenolic Compound and Ganoderic Acid, and the Antioxidant and DNA Damage Protective Activities of Ganoderma lingzhi Fruiting Body [frontiersin.org]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Influence of cultivation substrate on antioxidant activities and triterpenoid profiles of the fruiting body of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
Technical Support Center: Ganoderic Acid TR Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ganoderic acid TR and related triterpenoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation and Extraction
Question: What is the recommended procedure for extracting this compound from Ganoderma samples?
Answer: A common and effective method is ultrasonic extraction with an organic solvent. For dried and powdered Ganoderma fruiting bodies or mycelia, ultrasonic extraction with chloroform or 95% ethanol has been shown to be effective.[1][2] One optimized protocol suggests using 100% ethanol at approximately 60°C for 6 hours for maximal triterpenoid yield. For sample cleanup and to concentrate the triterpenoids, a liquid-liquid extraction can be performed, followed by evaporation of the solvent. The final residue is typically redissolved in a solvent compatible with the chromatographic system, such as methanol.[3]
Question: My this compound recovery is low. What could be the cause and how can I improve it?
Answer: Low recovery can stem from several factors:
-
Incomplete Extraction: Ensure the sample is finely powdered to maximize surface area. The duration and temperature of extraction are also critical; longer extraction times or optimized temperatures may improve yield. For instance, one study found optimal extraction of ganoderic acid H at 60.22°C for 6 hours with 100% ethanol.
-
Analyte Degradation: Ganoderic acids can be unstable, and degradation may occur during sample preparation.[4][5] Avoid prolonged exposure to high temperatures and harsh acidic or basic conditions. One study noted that some ganoderic acids show optimal stability in aprotic solvents.[3][4]
-
Improper Solvent Selection: The choice of solvent for both extraction and final resuspension is crucial. While ethanol and chloroform are common for extraction, the final extract should be dissolved in a solvent that ensures complete solubilization and is miscible with the mobile phase to prevent precipitation in the HPLC/UPLC system. Ganoderic acids are generally soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[6]
Chromatography and Quantification
Question: I am observing peak tailing or splitting for my this compound peak in HPLC. What are the possible causes and solutions?
Answer: Peak tailing and splitting are common chromatographic issues that can affect the accuracy of quantification.
-
Peak Tailing: This is often caused by secondary interactions between the acidic ganoderic acid and active sites on the column, such as residual silanols.
-
Solution 1: Adjust Mobile Phase pH: Adding an acidifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of both the ganoderic acid and the silanol groups, leading to more symmetrical peaks.[7]
-
Solution 2: Use a Modern Column: Employing a column with high-purity silica and effective end-capping can minimize secondary interactions.[8]
-
-
Peak Splitting: This can indicate a few potential problems.
-
Cause 1: Column Contamination or Void: The inlet frit of the column might be partially blocked, or a void may have formed at the head of the column.[9][10]
-
Solution: Try reversing and flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[8]
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[9]
-
-
Cause 3: Co-elution: The split peak might actually be two closely eluting, unresolved compounds.
-
Solution: Adjusting the mobile phase gradient, temperature, or trying a column with a different selectivity may be necessary to resolve the two peaks.[9]
-
-
Question: My quantification results for this compound are inconsistent. What could be the reason?
Answer: Inconsistent quantification can be due to several factors, with matrix effects being a primary suspect in complex biological or herbal extracts.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression or enhancement.[11][12][13] This can cause underestimation or overestimation of the analyte concentration.
-
Troubleshooting:
-
Assess Matrix Effects: A common method is to compare the response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.[13]
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.[14]
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects, as it will be affected similarly to the analyte.[12][14]
-
-
-
Analyte Stability: Ganoderic acids can degrade in solution over time.[5]
-
Solution: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C) and protect them from light.[3] A study on a triterpenoid-enriched fraction containing ganoderic acid H found it to be stable for up to a year at room temperature.[5][15] However, stability can be compound-specific.
-
Question: How can I resolve co-eluting ganoderic acids in my chromatogram?
Answer: Co-elution of structurally similar ganoderic acids is a common challenge. For instance, ganoderic acids A and H have been reported to co-elute.
-
Solution 1: Optimize Chromatography: Modifying the mobile phase gradient, flow rate, or column temperature can improve separation. Experimenting with a different column stationary phase (e.g., C18, Phenyl-Hexyl) may also provide the necessary selectivity.
-
Solution 2: Use Mass Spectrometric Detection: A highly effective solution is to use a tandem mass spectrometer (MS/MS) operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[3] By selecting specific precursor-to-product ion transitions for each ganoderic acid, you can accurately quantify them even if they are not fully separated chromatographically.[3][7]
Experimental Protocols & Data
Detailed Methodologies
1. Ganoderic Acid Extraction Protocol
This protocol is a synthesis of methods described in the literature.[1][2][3]
-
Sample Grinding: Dry the Ganoderma sample (fruiting body or mycelium) and grind it into a fine powder (e.g., 100 mesh).[16]
-
Ultrasonic Extraction:
-
Weigh approximately 1 g of the powdered sample into a conical flask.
-
Add 50 mL of chloroform (or 95% ethanol).[1]
-
Perform ultrasonic extraction for 30 minutes. Repeat this step twice.
-
-
Filtration and Evaporation:
-
Combine the extracts and filter them.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Resuspension: Dissolve the dried residue in a known volume (e.g., 10 mL) of methanol.
-
Final Filtration: Filter the solution through a 0.2 µm syringe filter before injecting it into the UPLC-MS/MS system.
2. UPLC-MS/MS Quantification Protocol
The following is a representative UPLC-MS/MS method for the quantification of multiple ganoderic acids.[7]
-
Chromatographic System: ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient program should be optimized to achieve separation of the target ganoderic acids.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
The tables below summarize typical validation parameters for the quantification of ganoderic acids using LC-MS/MS and HPLC methods, as reported in various studies.
Table 1: UPLC-MS/MS Method Validation Parameters [7]
| Ganoderic Acid | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Ganoderic Acid A | 20.0 - 2000 | > 0.998 | 89.1 - 114.0 | 0.66 - 6.55 | 2.20 - 21.84 |
| Ganoderic Acid B | 20.0 - 2000 | > 0.998 | 89.1 - 114.0 | 0.66 - 6.55 | 2.20 - 21.84 |
| Ganoderic Acid C2 | 20.0 - 2000 | > 0.998 | 89.1 - 114.0 | 0.66 - 6.55 | 2.20 - 21.84 |
| Ganoderic Acid H | 40.0 - 4000 | > 0.998 | 89.1 - 114.0 | 0.66 - 6.55 | 2.20 - 21.84 |
| Ganoderic Acid D | 25.0 - 2500 | > 0.998 | 89.1 - 114.0 | 0.66 - 6.55 | 2.20 - 21.84 |
Table 2: HPLC Method Validation Parameters [17][18]
| Ganoderic Acid | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) |
| Ganoderic Acid C2 | 3.44 - 23.88 | > 0.999 | 79.53 - 93.60 | 0.34 - 1.41 | 1.01 - 4.23 |
| Ganoderic Acid H | 3.53 - 61.20 | > 0.999 | 79.53 - 93.60 | 0.34 - 1.41 | 1.01 - 4.23 |
| Ganoderenic Acid B | 1.40 - 16.16 | > 0.999 | 79.53 - 93.60 | 0.34 - 1.41 | 1.01 - 4.23 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Signaling Pathway: Ganoderic Acid A Inhibition of JAK2/STAT3 Pathway
Ganoderic acid A, a triterpenoid often analyzed with this compound, has been shown to exert anti-cancer effects by inhibiting the JAK2/STAT3 signaling pathway.[19][20]
Caption: Ganoderic Acid A inhibits the JAK2/STAT3 pathway.
Logical Relationship: Troubleshooting Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ganoderma-market.com [ganoderma-market.com]
- 4. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield of Ganoderic Acid TR in Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common issue of low ganoderic acid (GA) TR yield in Ganoderma lucidum cultures.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: My Ganoderma lucidum culture is growing well, but the ganoderic acid TR yield is consistently low.
-
Possible Cause 1: Suboptimal Culture Conditions. The biosynthesis of ganoderic acids is highly sensitive to environmental and nutritional factors.
-
Solution: Optimize your culture parameters. Studies have shown that factors like carbon and nitrogen sources, pH, temperature, and aeration significantly impact GA production. A two-stage liquid culture strategy, involving an initial shaking phase followed by a static culture phase, has been shown to be effective.[1][2] Air supply during the static phase can also significantly improve the accumulation of triterpenoids.[3]
-
-
Possible Cause 2: Inadequate Precursors for Biosynthesis. this compound is synthesized via the mevalonate (MVA) pathway. A lack of essential precursors can limit the final yield.
-
Solution: Ensure your medium provides sufficient precursors. The biosynthesis of GAs starts from glucose and proceeds through intermediates like acetyl-CoA, HMG-CoA, and lanosterol.[4] Supplementing the culture with precursors or optimizing the carbon source can enhance the metabolic flux towards GA production.
-
-
Possible Cause 3: Low Expression of Key Biosynthetic Genes. The enzymes involved in the GA biosynthetic pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS), are critical for high yields.
-
Solution: Consider the use of elicitors to upregulate gene expression. Elicitors are compounds that trigger a stress response in the fungus, often leading to an increase in secondary metabolite production.
-
Problem 2: I've tried optimizing the culture media, but the this compound yield is still not satisfactory.
-
Possible Cause: Lack of Specific Elicitation. Standard optimized media may not be sufficient to induce the high-level production of specific ganoderic acids like TR.
-
Solution: Implement Elicitor Strategies. Various elicitors have been shown to significantly enhance GA production. These can be biotic (e.g., fungal extracts) or abiotic (e.g., chemical compounds). For instance, methyl jasmonate (MeJA) and aspirin have been used to increase GA yields.[5][6][7] The addition of wood decaying components like microcrystalline cellulose and D-galactose has also been shown to boost production.[8]
-
-
Possible Cause: Timing and Concentration of Elicitors are Not Optimal. The effectiveness of an elicitor is often dependent on its concentration and the timing of its addition to the culture.
-
Solution: Optimize Elicitor Application. Conduct a dose-response and time-course experiment to determine the optimal concentration and application time for your chosen elicitor. For example, one study found the optimal concentrations for methyl jasmonate and aspirin to be 250 µM and 4.4 mM, respectively, leading to a predicted maximum ganoderic acid production of 0.085 mg/ml.[5][6]
-
Problem 3: My attempts to use elicitors have resulted in inconsistent or only marginal improvements in this compound yield.
-
Possible Cause: Genetic Limitations of the Fungal Strain. The inherent genetic makeup of your Ganoderma lucidum strain may limit its capacity for high-level GA production.
-
Solution: Consider Genetic Engineering or Strain Improvement. Advanced techniques like genetic engineering can be employed to enhance GA production. Overexpression of key biosynthetic genes, such as squalene synthase (sqs), has been shown to increase the accumulation of individual GAs.[9] Another approach is the mono-mono crossing of genetically modified monokaryons to breed new strains with higher GA content.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for ganoderic acids?
A1: Ganoderic acids are synthesized via the mevalonate (MVA) pathway. The process begins with glucose and proceeds through several key intermediates. Acetyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of reactions convert mevalonate to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are the universal precursors for isoprenoids. Farnesyl pyrophosphate (FPP) is formed from IPP and DMAPP, and two molecules of FPP are then condensed to form squalene. Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by lanosterol synthase to produce lanosterol, the direct precursor of ganoderic acids.[4][10][11]
Q2: What are the key genes involved in the ganoderic acid biosynthetic pathway?
A2: Several key genes encode the enzymes responsible for ganoderic acid biosynthesis. These include:
-
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): Catalyzes the conversion of HMG-CoA to mevalonate.
-
Farnesyl pyrophosphate synthase (FPS): Synthesizes farnesyl pyrophosphate.
-
Squalene synthase (SQS): Catalyzes the first committed step in triterpenoid biosynthesis, the condensation of two farnesyl pyrophosphate molecules to form squalene.[11]
-
Lanosterol synthase (LS): Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol.[11]
-
Cytochrome P450 enzymes (CYPs): Involved in the later modification steps of the lanosterol skeleton to produce the diverse range of ganoderic acids.[12][13]
Q3: How can I optimize the culture conditions for enhanced this compound production?
A3: Optimization of culture conditions is a critical step. Here are some key parameters to consider:
-
Culture Method: A two-stage liquid culture, with an initial shaking phase for mycelial growth followed by a static culture phase for GA accumulation, has proven effective.[1][3]
-
Carbon Source: Glucose concentration should be optimized. One study found that a concentration of 40 g/L added at the beginning of the culture resulted in the maximal yield of GAs.[14][15]
-
Nitrogen Source: Nitrogen limitation can enhance GA production. Using a low concentration of a nitrogen source like glutamine can significantly increase the yield of individual GAs.[16]
-
pH: The optimal pH for mycelial growth and GA production is generally in the acidic to neutral range, with some studies indicating pH 5 as optimal for mycelial growth.[17]
-
Temperature: The optimal temperature for mycelial growth of G. lucidum is typically around 25-30°C.[17]
-
Aeration: Adequate air supply, especially during the static culture phase, is crucial for triterpenoid accumulation.[1][3]
Q4: What are some effective elicitors for boosting ganoderic acid production?
A4: Several elicitors have been successfully used to increase GA yields. These include:
-
Methyl Jasmonate (MeJA): A plant signaling molecule that can induce stress responses and secondary metabolite production in fungi.[7][18]
-
Aspirin: Has been shown to induce apoptosis in G. lucidum, which is linked to an increase in GA biosynthesis.[19]
-
Wood Decaying Components: Substances like microcrystalline cellulose (MCC) and D-galactose can significantly induce GA production.[8]
-
Fungal Elicitors: Extracts from other fungi can also be used to stimulate GA production.
Q5: Are there any advanced methods to significantly increase this compound yield?
A5: Yes, for substantial improvements, consider these advanced strategies:
-
Genetic Engineering: Overexpression of key biosynthetic genes like sqs (squalene synthase) can lead to a significant increase in GA accumulation.[9]
-
Strain Breeding: Developing new high-yield strains through techniques like mono-mono crossing of genetically modified monokaryons can be a powerful approach.[9]
-
Co-culturing: In some cases, co-culturing with other microorganisms can induce the production of secondary metabolites.
Data Presentation
Table 1: Effect of Different Elicitors on Ganoderic Acid (GA) Production
| Elicitor | Concentration | Fold Increase in Total GAs | Reference |
| Aspirin | 1-8 mM | 2.8-fold | [19] |
| Methyl Jasmonate & Aspirin | 250 µM & 4.4 mM | - | [5][6] |
| Microcrystalline Cellulose | 1.5% | 85.96% increase | [8] |
| D-galactose | 0.5% | 63.90% increase | [8] |
Table 2: Optimization of Culture Conditions for Ganoderic Acid (GA) Production
| Parameter | Optimized Condition | Resulting Total GA Yield | Reference |
| Culture Strategy | Two-stage liquid culture (shaking then static) | 963 mg/L (five triterpenoids) | [1][3] |
| Nitrogen Source | 3 mM Glutamine (Nitrogen limitation) | 2.8 to 8.3-fold increase in individual GAs | [16] |
| Glucose Concentration | 40 g/L | 568.58 mg/L (five GAs) | [14] |
| Culture Medium | Solid Potato Dextrose Agar | Significant increase compared to submerged culture | [20] |
| Glucose & Peptone (for GA-Me) | 44.4 g/L & 5.0 g/L | 12.4 mg/L (GA-Me) | [21][22] |
Experimental Protocols
Protocol 1: Two-Stage Liquid Culture for Ganoderic Acid Production
This protocol is based on the methodology described by Hu et al. (2018).[1][3]
-
Mycelial Activation: Inoculate Ganoderma lucidum mycelia onto potato dextrose agar (PDA) plates and incubate at 28°C for 7 days.
-
Seed Culture: Transfer activated mycelia into a 250 mL flask containing 100 mL of seed culture medium (e.g., potato dextrose broth). Incubate at 28°C on a rotary shaker at 150 rpm for 5 days.
-
Fermentation Culture (Shaking Stage): Inoculate the fermentation medium with the seed culture (e.g., 10% v/v). The fermentation medium can be optimized for carbon and nitrogen sources. Incubate at 28°C on a rotary shaker at 150 rpm for a specified period (e.g., 3 days) to allow for sufficient mycelial growth.
-
Fermentation Culture (Static Stage): Transfer the culture to a suitable container for static cultivation. This stage is crucial for the accumulation of ganoderic acids. Incubate at 28°C under static conditions for an extended period (e.g., 15-30 days). Ensure adequate sterile air supply during this stage.
-
Harvesting and Extraction: After the static culture period, harvest the mycelia and the culture broth. The ganoderic acids can be extracted from both the mycelia and the broth using a suitable solvent (e.g., ethanol or methanol).
-
Quantification: Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Elicitation with Methyl Jasmonate (MeJA) and Aspirin
This protocol is a generalized procedure based on the findings of Heydarian et al. (2015).[5][6][7]
-
Establish Culture: Grow Ganoderma lucidum in a suitable liquid fermentation medium as described in Protocol 1 (shaking stage).
-
Prepare Elicitor Stock Solutions: Prepare sterile stock solutions of methyl jasmonate (in ethanol) and aspirin (in a suitable solvent).
-
Elicitor Addition: On a specific day of cultivation (e.g., after the initial rapid growth phase), add the elicitors to the culture flasks to achieve the desired final concentrations (e.g., 250 µM MeJA and 4.4 mM aspirin). Include a control group without elicitors.
-
Continued Incubation: Continue the incubation under the same conditions for a defined period (e.g., 24-72 hours).
-
Harvesting and Analysis: Harvest the mycelia and culture broth. Extract and quantify the this compound concentration using HPLC to determine the effect of the elicitors.
Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: Troubleshooting workflow for low GA TR yield.
Caption: Experimental workflow for GA TR production.
References
- 1. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor [agris.fao.org]
- 3. [PDF] Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor | Semantic Scholar [semanticscholar.org]
- 4. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effect of Elicitors in Enhancement of Ganoderic Acid Production: Optimization and Gene Expression Studies | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 7. sid.ir [sid.ir]
- 8. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Breeding a new Ganoderma lucidum strain with increased contents of individual ganoderic acids by mono–mono crossing of genetically modified monokaryons [frontiersin.org]
- 10. Biotransformation of triterpenoid ganoderic acids from exogenous diterpene dihydrotanshinone I in the cultures of Ganoderma sessile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlantis-press.com [atlantis-press.com]
- 12. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced production of ganoderic acids in static liquid culture of Ganoderma lucidum under nitrogen-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Favorable Culture Conditions for Mycelial Growth of Korean Wild Strains in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 20. Enhanced production of ganoderic acids and cytotoxicity of Ganoderma lucidum using solid-medium culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Improving the Fermentation Production of the Individual Key Triterpene Ganoderic Acid Me by the Medicinal Fungus Ganoderma lucidum in Submerged Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ganoderic Acid TR Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing with Ganoderic Acid TR in reverse-phase High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: this compound Peak Tailing
Question: I am observing significant peak tailing for this compound on my C18 column. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for this compound, an acidic triterpenoid, in reverse-phase HPLC is a common issue that can compromise the accuracy and reproducibility of your quantitative analysis.[1][2] The primary cause is often undesirable secondary interactions between the analyte and the stationary phase.[3][4] Below is a systematic approach to identify and resolve the issue.
Chemical Interactions with the Stationary Phase
-
Issue: The most frequent cause of peak tailing is the interaction of your acidic analyte with residual silanol groups on the silica-based stationary phase.[3][4] These silanol groups can be deprotonated and interact with polar functional groups on the ganoderic acid molecule, leading to a secondary retention mechanism that causes tailing.[1][5]
-
Solution:
-
Mobile Phase pH Adjustment: Ganoderic acids are acidic.[6][7] To minimize secondary interactions, lower the pH of your mobile phase by adding an acidifier like acetic acid or formic acid.[8] A pH below 3 helps ensure that the residual silanol groups (pKa ~3.5) are fully protonated, reducing their ability to interact with the analyte.[2]
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping blocks many of the residual silanol groups, significantly reducing the potential for secondary interactions.[1]
-
Buffer Addition: Incorporating a buffer into your mobile phase can help maintain a consistent pH and mask interactions with residual silanols.[9]
-
Mobile Phase and Sample Solvent Mismatch
-
Issue: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can lead to peak distortion, including tailing.[2][4][5] This is particularly noticeable for early eluting peaks.[2]
-
Solution:
-
Dissolve your this compound standard and samples in the initial mobile phase whenever possible.
-
If a stronger solvent is necessary for solubility, inject the smallest possible volume to minimize the effect.[10]
-
Column Health and System Integrity
-
Issue: Physical problems with the column or HPLC system can lead to peak tailing for all analytes in your chromatogram.
-
Column Void: A void at the head of the column can cause peak broadening and tailing.[2][9] This can result from repeated injections or pressure shocks.
-
Blocked Frit: Particulate matter from the sample or mobile phase can clog the column's inlet frit, distorting the flow path and causing peak shape issues.[11]
-
Extra-Column Volume: Excessive dead volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1][4]
-
-
Solution:
-
Column Flushing: If you suspect contamination, try back-flushing the column with a strong solvent (be sure to check the column's manual for compatibility).[11][12]
-
Install a Guard Column: Using a guard column can protect your analytical column from contaminants and particulates.[11]
-
Check Connections: Ensure all fittings are properly tightened and that the tubing is cut cleanly and sits flush within the connection port to minimize dead volume.[5] Use narrow internal diameter PEEK tubing where possible.[1][12]
-
Column Replacement: If a void has formed or the column is irreversibly contaminated, it will need to be replaced.[2][9]
-
Analyte-Specific Issues
-
Issue: The concentration of the injected sample can also affect peak shape.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a problem for my analysis? A1: Peak tailing is problematic because it reduces resolution between adjacent peaks, decreases peak height (sensitivity), and can lead to inaccurate peak integration, which compromises the precision and accuracy of quantification.[1][2]
Q2: My this compound peak is tailing, but other compounds in my sample look fine. What does this suggest? A2: When only a specific peak tails, the issue is likely chemical in nature rather than a system-wide physical problem.[5][11] This points towards a specific secondary interaction between this compound and the stationary phase. The most effective troubleshooting steps would be to adjust the mobile phase pH or use a more inert (end-capped) column.[2][3]
Q3: What is an acceptable tailing factor? A3: An ideal peak is perfectly symmetrical with a tailing factor (or asymmetry factor) of 1.0. For quantitative analysis, a tailing factor between 0.9 and 1.2 is generally considered excellent. Values up to 1.5 are often acceptable, but significant tailing (above 2.0) indicates a problem that needs to be addressed.
Q4: Can sample preparation affect peak tailing? A4: Yes, absolutely. Inadequate sample clean-up can introduce matrix components that contaminate the column, leading to peak tailing.[9][10] Using a sample clean-up technique like Solid Phase Extraction (SPE) can help remove interfering compounds and protect your column.[1][9]
Data Presentation
The following table summarizes key chromatographic parameters that can be adjusted to mitigate peak tailing for this compound.
| Parameter | Typical Starting Condition | Troubleshooting Adjustment | Rationale |
| Mobile Phase pH | 4.0 - 5.0 | Lower to pH 2.5 - 3.5 | Suppresses ionization of residual silanols, minimizing secondary interactions.[2][3] |
| Acidic Modifier | 0.1% Acetic Acid | Increase to 0.5% - 2% Acetic Acid or switch to 0.1% Formic Acid | Provides protons to keep silanols in their non-ionized state.[8] |
| Buffer Concentration | No Buffer | Add 10-25 mM Phosphate or Acetate buffer | Maintains a stable pH and can help mask silanol activity.[9] |
| Sample Concentration | 1 mg/mL | Dilute to 0.1 mg/mL or lower | Checks for and prevents column overload.[9] |
| Injection Volume | 10 µL | Reduce to 2-5 µL | Minimizes solvent mismatch effects and prevents overload.[10] |
Experimental Protocols
Protocol for Troubleshooting this compound Peak Tailing
-
Establish a Baseline: Inject your this compound standard under your current method conditions and record the chromatogram, noting the tailing factor and retention time.
-
Check for Mass Overload: Prepare a 1:10 dilution of your standard in the mobile phase. Inject the diluted standard. If the peak shape improves significantly, your original sample was overloaded.
-
Optimize Mobile Phase pH:
-
Prepare a new aqueous mobile phase containing a lower pH modifier (e.g., increase the concentration of acetic acid to 2% or switch to 0.1% formic acid).[8]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Re-inject the standard and observe the peak shape.
-
-
Evaluate System Hardware:
-
If peak tailing persists for all peaks, inspect all tubing and connections for potential dead volume.
-
Bypass the guard column (if installed) and inject the standard to see if it is the source of the problem.
-
If a column clog is suspected, disconnect the column from the detector and reverse-flush it to waste according to the manufacturer's instructions.
-
-
Confirm with a New Column: If the above steps do not resolve the issue, the column may be permanently damaged or contaminated. Install a new, high-quality end-capped C18 column, equilibrate, and inject the standard. If the peak shape is symmetrical, the original column was the problem.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. support.waters.com [support.waters.com]
- 6. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
minimizing matrix effects in LC-MS analysis of ganoderic acid TR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ganoderic Acid TR.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other metabolites from the sample source (e.g., herbal extracts, biological fluids). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4]
Q2: What are the primary sources of matrix effects in this compound analysis?
A2: The primary sources of matrix effects in the analysis of this compound, a triterpenoid, often stem from the complexity of the sample matrix. In herbal extracts, co-extracted compounds like other triterpenoids, sterols, fatty acids, and pigments can interfere.[5] When analyzing biological samples (e.g., plasma, urine), endogenous components such as phospholipids, salts, and proteins are major contributors to matrix effects.[6][7]
Q3: What are the general strategies to minimize matrix effects?
A3: There are three main strategies to mitigate matrix effects in LC-MS analysis:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][6]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components is crucial.[4] This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.
-
Methodological Approaches: Utilizing an internal standard, particularly a stable isotope-labeled version of this compound, can help compensate for matrix effects.[8] Matrix-matched calibration curves are another effective approach to account for signal suppression or enhancement.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) and Inconsistent Retention Times
-
Question: My chromatograms for this compound are showing significant peak tailing and the retention time is shifting between injections. What could be the cause and how do I fix it?
-
Answer:
-
Possible Cause 1: Column Contamination or Degradation. Buildup of matrix components on the analytical column is a common cause of poor peak shape and retention time shifts.[9]
-
Solution: Implement a robust column washing procedure after each analytical batch. If the problem persists, consider using a guard column to protect the analytical column. If the column is old or has been exposed to harsh conditions, it may need to be replaced.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of this compound, which is an acidic compound, and influence its interaction with the stationary phase.
-
Possible Cause 3: Sample Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject. If sensitivity is an issue, consider a more effective sample cleanup method to remove interfering compounds.
-
-
Issue 2: Significant Ion Suppression Observed
-
Question: I am observing a significant decrease in the signal intensity of this compound when analyzing my samples compared to the standard in a pure solvent. How can I identify the source of ion suppression and reduce it?
-
Answer:
-
Step 1: Identify the Region of Ion Suppression. A post-column infusion experiment can help identify the retention time windows where matrix components are causing ion suppression.[2] This involves infusing a constant flow of a this compound standard into the MS while injecting a blank matrix extract onto the LC column. Dips in the baseline signal indicate regions of suppression.
-
Step 2: Improve Chromatographic Separation. Once the suppression region is identified, modify your LC gradient to ensure that this compound elutes in a "clean" region of the chromatogram, away from the major interfering peaks.[3]
-
Step 3: Enhance Sample Cleanup. If chromatographic separation is insufficient, a more rigorous sample preparation method is necessary. Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences compared to Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).[1] For complex herbal matrices, a multi-step cleanup involving both LLE and SPE might be beneficial.
-
Issue 3: Poor Reproducibility and Accuracy in Quantitative Results
-
Question: My quantitative results for this compound are not reproducible, and the accuracy is poor. How can I improve the reliability of my method?
-
Answer:
-
Possible Cause 1: Uncompensated Matrix Effects. Variable matrix effects between different samples are a likely cause of poor reproducibility.
-
Solution 1: Use a Suitable Internal Standard (IS). The ideal internal standard is a stable isotope-labeled (SIL) version of this compound, as it will co-elute and experience the same matrix effects.[8] If a SIL-IS is not available, a structural analog that elutes close to this compound can be used.
-
Solution 2: Employ Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
-
Possible Cause 2: Inefficient Extraction. Incomplete or variable extraction of this compound from the sample matrix will lead to inaccurate results.
-
Solution: Optimize your extraction procedure. For Ganoderic acids, ultrasonic extraction with solvents like chloroform or methanol has been shown to be effective.[10] Ensure consistent extraction times, temperatures, and solvent volumes for all samples. A study by Liu et al. (2011) demonstrated good recoveries (90.0% to 105.7%) for several ganoderic acids using ultrasonic extraction with chloroform.[10]
-
-
Experimental Protocols
Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE) for Herbal Matrices
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Sample Extraction:
-
Weigh 1.0 g of the powdered herbal sample into a centrifuge tube.
-
Add 20 mL of methanol and vortex for 1 minute.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
SPE Cleanup:
-
Reconstitute the dried extract in 1 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in an appropriate volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: LC-MS/MS Method for this compound Analysis
This is a starting point for method development.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For ganoderic acids, APCI has been reported to provide a more stable signal and lower baseline noise compared to ESI.[10]
-
Polarity: Negative ion mode is often preferred for acidic compounds like this compound.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity of this compound.
-
Quantitative Data Summary
The following tables summarize the effectiveness of different strategies in minimizing matrix effects.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction
| Sample Preparation Method | Typical Matrix Effect (%)* | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 60-80% | High | Fast and simple | Least effective at removing interferences |
| Liquid-Liquid Extraction (LLE) | 80-95% | Moderate to High | Cleaner extracts than PPT | Can have lower recovery for polar analytes |
| Solid-Phase Extraction (SPE) | >90% | High | Provides the cleanest extracts | More time-consuming and costly |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value of 100% indicates no matrix effect. Data is generalized from studies on various analytes in biological matrices and should be considered as a relative comparison.
Table 2: Reported Matrix Effects for Ganoderic Acids after Ultrasonic Extraction
| Ganoderic Acid | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Ganoderic Acid C2 | 97.8 | < 4.3 |
| Ganoderic Acid B | 95.3 | < 4.3 |
| Ganoderic Acid A | 90.2 | < 4.3 |
| Ganoderic Acid H | 92.5 | < 4.3 |
| Ganoderic Acid D | 96.1 | < 4.3 |
Data from Liu et al. (2011) for the analysis of Ganoderma samples after ultrasonic extraction with chloroform.[10] The results indicate that with this specific method, the co-eluting matrix components had minimal effect on the ionization of these ganoderic acids.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. ganoderma-market.com [ganoderma-market.com]
- 11. mdpi.com [mdpi.com]
ganoderic acid TR experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges when working with Ganoderic Acid TR.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known bioactivity?
This compound is a lanostanoid triterpene isolated from the fruiting body of Ganoderma lucidum. Its primary reported bioactivity is the potent inhibition of 5α-reductase, an enzyme implicated in conditions such as benign prostatic hyperplasia.[1] The reported IC50 value for this inhibition is approximately 8.6 µM.[2]
Q2: What are the main sources of experimental variability when working with this compound?
Experimental variability can arise from several factors throughout the research workflow:
-
Source Material: The concentration and profile of triterpenoids, including this compound, are significantly influenced by the Ganoderma species, geographic origin, cultivation substrate, and the part of the mushroom used (fruiting body, mycelium, or spores).[2]
-
Extraction Method: The choice of solvent, extraction temperature, and duration dramatically impacts the yield and purity of the extracted compounds.[3][4]
-
Purification Process: Different chromatographic techniques and conditions can lead to variations in the final purity of the isolated this compound.
-
Quantification Accuracy: The analytical method used for quantification, including instrument calibration and sample preparation, is a critical source of variability.[5][6]
-
Compound Stability: this compound, like other ganoderic acids, can be susceptible to degradation depending on storage conditions, solvent, and pH.
Q3: How can I ensure the reproducibility of my experimental results?
To ensure reproducibility, it is crucial to standardize your protocols. This includes:
-
Consistent Source Material: Use a well-characterized and consistent source of Ganoderma lucidum.
-
Validated Protocols: Employ and meticulously document validated protocols for extraction, purification, and quantification.
-
High-Purity Standards: Use a certified reference standard of this compound for accurate quantification and comparison.
-
Proper Storage: Store this compound, both in solid form and in solution, under appropriate conditions to prevent degradation. A triterpenoid-enriched fraction has been shown to be stable for up to one year at room temperature.[7][8][9]
-
Method Validation: Validate your analytical methods for parameters such as linearity, precision, accuracy, and recovery.[8][10][11]
Q4: What are the recommended methods for the extraction and quantification of this compound?
-
Extraction: Ethanol-based extraction is commonly reported. An optimized method for a similar triterpenoid, ganoderic acid H, used 100% ethanol at 60.22°C for 6 hours.[3] Ultrasound-assisted extraction (UAE) has also been shown to be highly effective.[4][12]
-
Quantification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable method.[5][6][10] A validated method typically uses a C18 column with a gradient elution of acetonitrile and acidified water (e.g., with 0.1% acetic acid), with detection at 252 nm.[5][10][13]
Troubleshooting Guides
Issue 1: High Variability in Bioassay (e.g., 5α-reductase inhibition) Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Purity of this compound | Verify the purity of your compound using HPLC or LC-MS. If purity is low or variable, re-purify the sample. |
| Degradation of Compound | Prepare fresh solutions for each experiment. Assess compound stability under your specific assay conditions (solvent, pH, temperature). Studies show ganoderic acids can be unstable in certain protic solvents. |
| Assay Conditions | Ensure all assay parameters (enzyme concentration, substrate concentration, incubation time, temperature) are consistent across all experiments. Use a positive control (e.g., Finasteride) to monitor assay performance. |
| Structural Integrity | The carboxyl group on the side chain is crucial for the 5α-reductase inhibitory activity.[14][15] Ensure your experimental conditions do not alter this functional group (e.g., through esterification). |
Issue 2: Low or Inconsistent Extraction Yields
| Potential Cause | Troubleshooting Step |
| Suboptimal Extraction Parameters | Optimize your extraction protocol. Key parameters to consider are solvent type (ethanol is common), temperature, extraction time, and particle size of the raw material. Refer to the optimized parameters in the table below. |
| Incomplete Extraction | Ensure sufficient solvent-to-solid ratio and adequate agitation/mixing during extraction. Consider performing multiple extraction cycles. |
| Source Material Variation | The content of triterpenoids can vary significantly between different batches or sources of Ganoderma lucidum.[2] If possible, source a large, homogenized batch for your entire study. |
| Degradation During Extraction | High temperatures over extended periods can lead to degradation. Consider methods like ultrasound-assisted extraction (UAE) which can be effective at lower temperatures and shorter times.[4][12] |
Experimental Protocols & Data
Optimized Extraction Parameters
The following table summarizes optimized conditions from various studies for extracting triterpenoids from Ganoderma lucidum.
| Method | Solvent | Temperature | Time | Key Finding |
| Heat-Assisted Extraction (HAE) | 100% Ethanol | 60.22 °C | 6.00 hours | Yield of ganoderic acid H increased from 0.88 to 2.09 mg/g.[3] |
| Heat-Assisted Extraction (HAE) | 62.5% Ethanol | 90.0 °C | 78.9 minutes | Optimized for overall triterpenoid and phenolic content.[4][12] |
| Ultrasound-Assisted Extraction (UAE) | 89.5% Ethanol | N/A (100 W Power) | 40 minutes | Found to be the most effective method for maximizing triterpenoid yield (435.6 ± 21.1 mg/g of extract).[4][12] |
| Supercritical CO₂ (SC-CO₂) Extraction | CO₂ with Ethanol modifier | 40-60 °C | 90-150 min | A viable green technique for triterpenoid extraction.[16] |
HPLC Quantification Protocol
This table outlines a typical validated RP-HPLC method for the quantification of ganoderic acids.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Gradient elution of Acetonitrile and 0.1% Acetic Acid in water.[5][6] |
| Flow Rate | 0.6 - 0.8 mL/min.[5][10] |
| Detection Wavelength | 252 nm or 254 nm.[5][10] |
| Column Temperature | ~30 °C |
| Validation | The method should be validated for linearity (r² > 0.999), precision (RSD < 5%), and recovery (96-105%).[10][11] |
Comparative IC50 Values for 5α-Reductase Inhibition
This table highlights the inhibitory concentration of this compound in comparison to other related compounds.
| Compound | Reported IC50 (µM) | Key Structural Feature |
| This compound | 8.6[2] | Carboxyl group at C-26 |
| Ganoderic Acid DM | 10.6[15][17] | Carboxyl group on the side chain |
| 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | 41.9[15][17] | Hydroxyl group at C-26 |
| Finasteride (Positive Control) | 0.73[14] | Synthetic 5α-reductase inhibitor |
Visualizations
Experimental Workflow
References
- 1. Anti-androgenic activities of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of Triterpenoid Extracted from Vietnamese Ganoderma lucidum via Supercritical Extraction Method and Biological Tests | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Fermentation Conditions for Ganoderic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for producing ganoderic acids, with a focus on ganoderic acid TR and related triterpenoids from Ganoderma lucidum.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the fermentation of Ganoderma lucidum for ganoderic acid production.
Q1: My Ganoderma lucidum culture is growing slowly. What are the possible causes and solutions?
A1: Slow mycelial growth can be attributed to several factors:
-
Suboptimal Temperature: Ganoderma lucidum typically grows best at around 28°C.[1] Significant deviations can hinder growth. Ensure your incubator is calibrated and maintaining a stable temperature.
-
Inappropriate pH: The optimal initial pH for mycelial growth is generally between 4.5 and 6.5.[2][3] An overly acidic or alkaline medium can inhibit growth. Adjust the initial pH of your culture medium accordingly.
-
Nutrient Limitation: Ensure your medium is not deficient in essential nutrients. A common issue is an imbalance in the carbon-to-nitrogen (C/N) ratio. Review your medium composition and consider adjusting the concentrations of your carbon and nitrogen sources.
-
Inoculum Quality: A small or low-viability inoculum can lead to a long lag phase and slow growth. Use a sufficient amount of healthy, actively growing mycelium for inoculation, typically around 10-12% (v/v).[1]
Q2: Mycelial biomass is high, but the ganoderic acid yield is low. How can I improve the production?
A2: This is a common challenge, as the conditions for optimal growth and secondary metabolite production can differ. Here are some strategies to enhance ganoderic acid biosynthesis:
-
Two-Stage Fermentation: Implement a two-stage culture process. The first stage focuses on rapid biomass accumulation under optimal growth conditions (e.g., dynamic or shake-flask culture). The second stage involves shifting the culture to conditions that favor ganoderic acid production, such as static culture or altered medium composition, which can create a degree of stress that often triggers secondary metabolism.
-
Nitrogen Limitation: A lower nitrogen level in the fermentation medium can significantly enhance the production of ganoderic acids.[4] After an initial growth phase, reducing the nitrogen concentration can shift the metabolic focus from primary growth to secondary metabolite synthesis.
-
Carbon Source and Concentration: While glucose is a commonly used carbon source, other options like wort have been shown to be effective.[2][5] The optimal glucose concentration is typically around 40 g/L.[4] High concentrations of sugars can cause osmotic stress and inhibit both growth and production.[5]
-
Elicitation: The addition of elicitors can stimulate ganoderic acid biosynthesis. Elicitors that have been reported to be effective include methyl jasmonate, salicylic acid, and even aspirin.[6][7][8] These should be added at a specific time point during the fermentation, often in the later growth phase.
-
Aeration: Adequate oxygen supply is crucial. In static cultures, a larger surface area-to-volume ratio can improve air supply and, consequently, ganoderic acid yield.[4][9]
Q3: I am observing significant batch-to-batch variability in my ganoderic acid production. What could be the reasons?
A3: Batch-to-batch variability can be frustrating. Key factors to control for consistency include:
-
Inoculum Standardization: Ensure the age, size, and physiological state of your inoculum are consistent for every batch.
-
Medium Preparation: Precisely control the composition and initial pH of your fermentation medium. Even minor variations in component concentrations can impact the final yield.
-
Sterilization: Inconsistent sterilization can affect the nutrient availability and potentially introduce contaminants that compete with your culture.
-
Environmental Control: Maintain tight control over temperature, agitation speed (if applicable), and fermentation time.
Q4: How can I accurately quantify the this compound in my fermentation broth?
A4: Accurate quantification is essential for process optimization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method for quantifying specific ganoderic acids.[4][7][10] You will need a certified reference standard for this compound to create a calibration curve for accurate quantification.
-
Sample Preparation: Proper extraction of ganoderic acids from the mycelia is critical. A common method involves pulverizing the dried mycelia and extracting with a solvent like methanol or chloroform in an ultrasonic bath.[2][5][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the optimization of fermentation conditions for ganoderic acid production.
Table 1: Effect of Carbon and Nitrogen Sources on Ganoderic Acid Production
| Carbon Source | Concentration | Nitrogen Source | Concentration | Ganoderic Acid Yield | Reference |
| Wort | 4.10% | Yeast Extract | 1.89% | 93.21 mg/100 ml (Total Intracellular Triterpenoids) | [2][5] |
| Glucose | 40 g/L | Defatted Soybean Powder & Peptone | 1.25 g/L & 1.88 g/L | 963 mg/L (Total of five specific GAs) | [4][10] |
| Glucose | 44.4 g/L | Peptone | 5.0 g/L | 12.4 mg/L (Ganoderic Acid Me) | [1][11] |
| Glucose | 35 g/L | Peptone & Yeast Extract | 5 g/L & 5 g/L | 21.2 mg/100 ml (Total GAs with MCC inducer) | [6] |
Table 2: Influence of Physical Parameters on Ganoderic Acid Production
| Parameter | Optimal Value | Ganoderic Acid Yield | Reference |
| Initial pH | 5.4 | 93.21 mg/100 ml (Total Intracellular Triterpenoids) | [2] |
| Initial pH | 6.5 | 207.9 mg/L (Total Ganoderic Acids) | [3] |
| Temperature | 28°C | - | [1] |
| Culture Time | 437.1 h | 12.4 mg/L (Ganoderic Acid Me) | [1][11] |
| Culture Method | Two-stage (dynamic followed by static) | Enhanced production | [4][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the optimization of ganoderic acid production.
1. Submerged Fermentation of Ganoderma lucidum
-
Microorganism and Inoculum Preparation:
-
Maintain stock cultures of Ganoderma lucidum on a suitable solid medium (e.g., Potato Dextrose Agar - PDA).
-
Prepare a seed culture by inoculating a few agar plugs of actively growing mycelium into a liquid seed medium. A typical seed medium contains (g/L): glucose 40.0, peptone 4.0, KH₂PO₄ 0.75, MgSO₄·7H₂O 0.45, and vitamin B₁ 0.01.[1]
-
Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 7-8 days.[2]
-
-
Fermentation Culture:
-
Prepare the fermentation medium. The composition can be varied based on the optimization experiments. An example of a basal fermentation medium is (g/L): glucose 38.0, peptone 4.5, KH₂PO₄ 0.75, MgSO₄·7H₂O 0.45, and vitamin B₁ 0.01.[1]
-
Adjust the initial pH of the medium to the desired value (e.g., 5.5) before sterilization.
-
Inoculate the fermentation medium with the seed culture at a ratio of 10-12% (v/v).[1]
-
Incubate the fermentation culture under the desired conditions of temperature, agitation, and duration.
-
2. Extraction of Ganoderic Acids from Mycelia
-
Harvest the mycelia from the fermentation broth by filtration or centrifugation.
-
Wash the mycelia with distilled water to remove any remaining medium components.
-
Dry the mycelia to a constant weight, for example, in an oven at 60°C.
-
Pulverize the dried mycelia into a fine powder.
-
Extract the powdered mycelia with a suitable solvent (e.g., methanol or chloroform) using an ultrasonic water bath for about 20 minutes. Repeat the extraction process three times to ensure complete recovery.[2][5]
-
Combine the solvent extracts and evaporate to a smaller volume under reduced pressure at 50°C.
-
The concentrated extract can then be further purified or directly analyzed by HPLC.
3. Quantification of Ganoderic Acids by HPLC
-
Prepare a stock solution of the this compound standard of a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter the prepared sample extracts and the calibration standards through a 0.45-μm membrane filter before injection into the HPLC system.
-
Set up the HPLC system with a suitable column (e.g., C18) and a mobile phase gradient optimized for the separation of ganoderic acids.
-
Inject the standards and samples and record the chromatograms.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the samples.
Visualizations
Diagram 1: Ganoderic Acid Biosynthesis Pathway (Mevalonate Pathway)
Caption: The Mevalonate (MVA) pathway for the biosynthesis of ganoderic acids in Ganoderma lucidum.
Diagram 2: Experimental Workflow for Optimization of Ganoderic Acid Production
Caption: A typical experimental workflow for the optimization of ganoderic acid production.
Diagram 3: Simplified Signaling Cascade for Stress-Induced Ganoderic Acid Biosynthesis
Caption: A simplified representation of a signaling pathway for stress-induced ganoderic acid biosynthesis.
References
- 1. Improving the Fermentation Production of the Individual Key Triterpene Ganoderic Acid Me by the Medicinal Fungus Ganoderma lucidum in Submerged Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 8. ATP deficiency triggers ganoderic acids accumulation via fatty acid β-oxidation pathway in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving the fermentation production of the individual key triterpene ganoderic acid me by the medicinal fungus Ganoderma lucidum in submerged culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Ganoderic Acid TR Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up of Ganoderic Acid TR isolation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental process of isolating this compound, particularly during scale-up.
Extraction & Initial Processing
-
Question: My this compound yield is significantly lower than expected after the initial solvent extraction. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors. Firstly, the choice of solvent and extraction conditions are critical. For instance, optimizing ethanol concentration, extraction temperature, and duration can significantly improve yields. One study found that using 100% ethanol at 60.22°C for 6 hours increased the yield of ganoderic acid H from 0.88 to 2.09 mg/g of powder[1][2]. Secondly, the particle size of the Ganoderma raw material can affect extraction efficiency. Ensure the material is finely ground to maximize the surface area for solvent penetration. Finally, consider the quality and species of the Ganoderma itself, as the content of ganoderic acids can vary significantly between different sources[3].
-
-
Question: I am observing degradation of my target Ganoderic Acids during extraction and concentration. How can I minimize this?
-
Answer: Some Ganoderic Acids are sensitive to heat and acidic conditions[4]. To mitigate degradation, use reduced pressure during solvent evaporation to keep the temperature low. For instance, temperatures of 40°C for dichloromethane and 50°C for 95% ethanol have been used successfully[5]. Additionally, be mindful of the pH of your extraction solvent, as an acidic environment can catalyze the degradation of certain ganoderic acids[4]. If stability remains an issue, a short-term stability study in different solvents could help identify the optimal conditions for your specific this compound[4].
-
Purification & Isolation
-
Question: I am struggling to achieve high purity of this compound using column chromatography. What are some common pitfalls and how can I improve my separation?
-
Answer: Achieving high purity with complex mixtures of triterpenoids can be challenging. The choice of stationary and mobile phases is crucial. Silica gel and C18 reversed-phase columns are commonly used[6][7][8]. For mobile phases, gradient elution systems, such as acetonitrile and 2% acetic acid, can provide good separation on a C18 column[6]. If you are using silica gel, a chloroform/acetone gradient system has been reported to be effective[7]. It is also important to properly prepare the crude extract before loading it onto the column to remove interfering substances. A preliminary purification step, such as liquid-liquid extraction, can be beneficial[9]. For instance, a method involving extraction with an 80 wt% ethanol-water solution, followed by pH adjustment and chloroform extraction, has been patented to achieve high purity[8].
-
-
Question: Scaling up my purification process from analytical to preparative HPLC is resulting in poor resolution and peak broadening. What adjustments should I make?
-
Answer: When scaling up HPLC, several parameters need to be adjusted. The flow rate should be increased proportionally to the column's cross-sectional area. The sample load should also be carefully optimized; overloading the column is a common cause of poor separation. You may need to perform loading studies to determine the maximum sample amount that can be purified effectively on your preparative column. The gradient profile may also need to be adjusted to maintain resolution. For example, a semi-preparative HPLC method for isolating various ganoderic acids used a C18 column with a gradient of acetonitrile and 2% acetic acid at a flow rate of 7.8 mL/min[6].
-
-
Question: What are some alternative high-resolution purification techniques for isolating specific Ganoderic Acids on a larger scale?
-
Answer: High-speed counter-current chromatography (HSCCC) is a powerful technique for the preparative isolation of natural products like ganoderic acids. It is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. One study successfully used recycling HSCCC to isolate ganoderic acid S and T with purities of 83.0% and 97.8%, respectively[9].
-
Product Stability & Handling
-
Question: How should I store the purified this compound to ensure its long-term stability?
-
Answer: A study on a triterpenoid-enriched fraction containing Ganoderic Acid H found that it was stable for up to one year when stored at room temperature in both humid and non-humid conditions[5]. However, for highly purified individual ganoderic acids, it is generally recommended to store them at low temperatures (e.g., -20°C) in a tightly sealed container, protected from light and moisture, to prevent potential degradation. The stability can also be solvent-dependent, with aprotic environments showing better stability for some ganoderic acids[4].
-
Quantitative Data Summary
The following tables summarize quantitative data on this compound isolation from various sources.
Table 1: Yield of Ganoderic Acids from Different Extraction Methods
| Ganoderic Acid | Raw Material | Extraction Method | Yield | Reference |
| Ganoderic Acid H | Ganoderma lucidum | Optimized Ethanol Extraction | 2.09 mg/g powder | [2] |
| Triterpenoid Enriched Fraction | Ganoderma lucidum | Ethanol & Dichloromethane Extraction | 0.84% w/w | [5] |
| Acidic Ethyl Acetate Soluble Material | Ganoderma tsugae | Ethyl Acetate Extraction | 4.2% | |
| Ganoderic Acid A | Ganoderma lucidum | Patented Ethanol/Chloroform Method | 35% of total in drug | [8] |
| Triterpenoids | Vietnamese G. lucidum | Ultrasound-Assisted Extraction | 9.58 mg/g | [10] |
| Triterpenoids | Vietnamese G. lucidum | Hot Water Extraction | 3.69 mg/g | [10] |
Table 2: Purity of Ganoderic Acids Achieved by Different Purification Methods
| Ganoderic Acid | Purification Method | Purity | Reference |
| Ganoderic Acid A | Recrystallization | > 97.5% | [8] |
| Ganoderic Acid T | Recycling HSCCC | 97.8% | [9] |
| Ganoderic Acid S | Recycling HSCCC | 83.0% | [9] |
| Ganoderol B | HSCCC | 90.4% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound isolation.
1. Optimized Ethanol Extraction of Triterpenoids from Ganoderma lucidum
This protocol is based on the optimization study that significantly increased the yield of Ganoderic Acid H[1][2].
-
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies.
-
100% Ethanol.
-
Reflux apparatus.
-
Rotary evaporator.
-
Filter paper.
-
-
Methodology:
-
Weigh a known amount of powdered Ganoderma lucidum.
-
Place the powder in a round-bottom flask.
-
Add 100% ethanol to the flask. The solvent-to-solid ratio should be optimized, but a common starting point is 10:1 (v/w).
-
Set up the reflux apparatus and heat the mixture to 60.22°C.
-
Maintain the extraction for 6 hours under reflux.
-
After 6 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude triterpenoid extract.
-
2. Semi-Preparative HPLC for Isolation of Multiple Ganoderic Acids
This protocol is adapted from a method used to isolate nine different ganoderic acids from Ganoderma tsugae[6].
-
Materials:
-
Crude triterpenoid extract (e.g., acidic ethyl acetate soluble material).
-
50% Ethanol.
-
Acetonitrile (HPLC grade).
-
Acetic acid (HPLC grade).
-
Deionized water (HPLC grade).
-
Semi-preparative HPLC system with a C18 column.
-
-
Methodology:
-
Prepare the mobile phases: Mobile Phase A (2% acetic acid in deionized water) and Mobile Phase B (acetonitrile).
-
Dissolve the crude triterpenoid extract in 50% ethanol to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the semi-preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Set the flow rate to 7.8 mL/min.
-
Set the UV detector to 252 nm.
-
Inject the prepared sample onto the column.
-
Run a gradient elution program. A typical program might start with a low percentage of acetonitrile and gradually increase to elute the different ganoderic acids.
-
Collect the fractions corresponding to the desired peaks.
-
Combine the fractions containing the same compound and concentrate them under reduced pressure to obtain the purified ganoderic acids.
-
Visualizations
Diagram 1: General Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Extraction
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 9. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vjs.ac.vn [vjs.ac.vn]
addressing ganoderic acid TR instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganoderic Acid TR.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a lanostanoid triterpene isolated from the fruiting bodies of Ganoderma lucidum. It is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This inhibitory activity suggests its potential therapeutic use in conditions where excess androgen activity is a contributing factor.
Q2: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For short-term storage (up to one month), stock solutions can be stored at -20°C. For longer-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles. Due to its hydrophobicity, aqueous solutions of this compound are not recommended for storage for more than one day.
Q4: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents like DMSO, ethanol, and methanol. It is sparingly soluble in aqueous buffers. To prepare a working solution in an aqueous buffer, it is recommended to first dissolve the compound in a small amount of an organic solvent (e.g., DMSO or ethanol) and then dilute it with the aqueous buffer.
Troubleshooting Guide: Addressing this compound Instability in Solution
This guide addresses common issues related to the instability of this compound in experimental settings.
Issue 1: Precipitation of this compound in Aqueous Solutions
Cause: this compound is a hydrophobic molecule with low aqueous solubility. Direct dissolution in aqueous buffers or high concentrations in mixed aqueous-organic solutions can lead to precipitation.
Solutions:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in 100% DMSO or ethanol. For your experiment, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect your experimental system (typically <1%).
-
Sonication: After dilution, briefly sonicate the solution to aid in dissolution and prevent immediate precipitation.
-
pH Adjustment: The solubility of acidic compounds like this compound can be influenced by pH. While specific data for this compound is limited, you can empirically test a small range of pH values for your buffer to see if it improves solubility without compromising the compound's activity or your assay's conditions.
Issue 2: Degradation of this compound During Experiments
Cause: this compound, like other triterpenoids, can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, strong oxidizing agents, or elevated temperatures.
Solutions:
-
pH Control: Maintain the pH of your experimental solutions within a neutral to slightly acidic range (pH 6-7.5), unless your experimental design requires otherwise. Avoid highly acidic or alkaline conditions.
-
Temperature Management: Perform experiments at a controlled room temperature or on ice, where appropriate. Avoid prolonged exposure to high temperatures. For long-term incubations, consider if the stability of the compound at 37°C has been established for the duration of your experiment.
-
Light Protection: Store stock solutions and experimental samples protected from light, as some organic molecules are light-sensitive.
-
Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions of this compound from your frozen stock on the day of the experiment.
Issue 3: Inconsistent or Lower-than-Expected Biological Activity
Cause: This can be a result of compound degradation, precipitation, or interaction with components of the experimental medium.
Solutions:
-
Verify Solution Integrity: Before each experiment, visually inspect your working solution for any signs of precipitation. If in doubt, a quick check of the solution's UV absorbance spectrum can sometimes indicate changes in the compound's concentration or integrity.
-
Control Experiments: Include appropriate positive and negative controls in your assays. A known stable 5α-reductase inhibitor can serve as a positive control to ensure your assay is performing as expected.
-
Assay Component Compatibility: Be aware of potential interactions with other components in your assay medium. For example, high concentrations of certain proteins or detergents could potentially sequester the hydrophobic this compound, reducing its effective concentration.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides general stability information for ganoderic acids and recommendations based on the properties of similar triterpenoids.
| Parameter | Condition | Recommended Storage/Handling | Stability Data Reference (for similar compounds) |
| Powder | Long-term storage | -20°C, tightly sealed | General recommendation for triterpenoids |
| Stock Solution | DMSO, Ethanol | -20°C (up to 1 month), -80°C (up to 6 months) | General recommendation for triterpenoids |
| Aqueous Solution | Aqueous Buffer | Not recommended for storage > 24 hours | Based on properties of hydrophobic compounds |
| pH | Experimental Conditions | Avoid strong acids and bases (pH < 4 or > 9) | General chemical knowledge of triterpenoids |
| Temperature | Experimental Conditions | Avoid prolonged exposure to > 40°C | General chemical knowledge of triterpenoids |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing/Sonication: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes in a water bath sonicator.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: General Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol is a general guideline and should be adapted based on the specific analytical methods available (e.g., HPLC-UV, LC-MS).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate under the same conditions.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration for analysis.
-
Analyze the samples using a validated HPLC method. A C18 column is typically suitable for triterpenoid analysis. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
-
Monitor the peak area of the intact this compound and look for the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis: Calculate the percentage of degradation of this compound under each stress condition by comparing the peak area of the stressed sample to that of an unstressed control sample.
Visualizations
Caption: Troubleshooting workflow for this compound instability issues.
References
Validation & Comparative
A Comparative Analysis of Ganoderic Acid TR and Other Bioactive Ganoderic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Ganoderic Acid TR against other prominent ganoderic acids, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these compounds.
Key Activities Explored:
-
5α-Reductase Inhibition: A key target in the management of benign prostatic hyperplasia and androgenetic alopecia.
-
Cytotoxicity against Cancer Cells: Evaluating the potential of ganoderic acids as anti-cancer agents.
Comparative Analysis of 5α-Reductase Inhibitory Activity
This compound has demonstrated potent inhibitory activity against 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Comparative studies have shown its efficacy relative to other ganoderic acids.
| Ganoderic Acid | IC50 (µM) for 5α-Reductase Inhibition | Reference Study |
| This compound | 8.5 | [1] |
| Ganoderic Acid DM | 10.6 | [1] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
Comparative Analysis of Cytotoxic Activity Against Cancer Cell Lines
Various ganoderic acids have been evaluated for their cytotoxic effects on a range of human cancer cell lines. While direct comparative studies including this compound are limited, the following table summarizes the available data from multiple independent studies.
Disclaimer: The data presented in this table is collated from different research articles. Direct comparison of IC50 values should be made with caution as experimental conditions (e.g., cell line, exposure time, assay method) may vary between studies.
| Ganoderic Acid | Cancer Cell Line | IC50 (µM) | Reference Study |
| This compound (as 15α-hydroxy-3-oxolanosta-7,9(11),24(E)-trien-26-oic acid) | HeLa (Cervical Cancer) | 58 | [2] |
| Ganoderic Acid DM | Caco-2 (Colon Cancer) | 20.87 | [3] |
| HeLa (Cervical Cancer) | 49.34 | [3] | |
| HepG2 (Liver Cancer) | 84.36 | [3] | |
| 7-oxo-ganoderic acid Z | Caco-2 (Colon Cancer) | 36.52 | [3] |
| HeLa (Cervical Cancer) | 29.85 | [3] | |
| HepG2 (Liver Cancer) | 69.43 | [3] | |
| 15-hydroxy-ganoderic acid S | Caco-2 (Colon Cancer) | 33.45 | [3] |
| HeLa (Cervical Cancer) | 21.76 | [3] | |
| HepG2 (Liver Cancer) | 55.43 | [3] | |
| Ganoderic Acid A | HepG2 (Liver Cancer) | 187.6 (24h), 203.5 (48h) | [1] |
| SMMC7721 (Liver Cancer) | 158.9 (24h), 139.4 (48h) | [1] | |
| Ganoderic Acid T | 95-D (Lung Cancer) | Not specified, but showed dose-dependent cytotoxicity | [4] |
Experimental Protocols
5α-Reductase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of ganoderic acids on 5α-reductase activity.
Methodology (Summarized from referenced studies):
-
Enzyme Preparation: Microsomes containing 5α-reductase are prepared from the liver or prostate of male rats.
-
Reaction Mixture: The reaction mixture typically contains the prepared microsomes, a buffer solution (e.g., phosphate buffer at a specific pH), a co-factor such as NADPH, and the test compound (ganoderic acid) at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the substrate, testosterone.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination and Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent (e.g., ethyl acetate).
-
Analysis: The amount of dihydrotestosterone (DHT) produced is quantified using High-Performance Liquid Chromatography (HPLC).
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of DHT produced in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Ganoderic Acid TR and Finasteride as 5-Alpha-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent 5-alpha-reductase inhibitors: Ganoderic Acid TR, a natural lanostanoid derived from Ganoderma lucidum, and Finasteride, a synthetic 4-azasteroid. The following sections present a comprehensive analysis of their inhibitory activity, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and Finasteride against 5-alpha-reductase has been evaluated in various in vitro studies. The following table summarizes their half-maximal inhibitory concentration (IC50) values, providing a direct comparison of their potency. It is important to note that direct comparisons are most accurate when conducted under identical experimental conditions.
| Compound | IC50 Value | Enzyme Source | Reference |
| This compound | 8.5 µM | Rat Liver Microsomes | [1] |
| Finasteride | 0.73 ± 0.03 µM | LNCaP Cells | [2] |
| Finasteride | 1 ng/mL | Human Prostate | [3] |
Note: IC50 values can vary depending on the specific isoform of 5-alpha-reductase and the experimental conditions used.
Mechanism of Action and Signaling Pathways
Both this compound and Finasteride exert their effects by inhibiting the 5-alpha-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Reduced DHT levels, in turn, modulate androgen receptor (AR) signaling.
Finasteride is a specific inhibitor of 5-alpha-reductase type II, the predominant isoform found in the prostate and hair follicles.[4] By binding to the enzyme, it blocks the conversion of testosterone to DHT, leading to a significant reduction in circulating and intraprostatic DHT levels.[5] This alleviates the downstream effects of excessive androgen signaling.
This compound , and other related ganoderic acids, also inhibit 5-alpha-reductase.[6] Some evidence suggests that ganoderic acids may also directly interact with the androgen receptor, potentially offering a dual mechanism of action by both reducing DHT production and blocking its binding to the receptor.[7][8][9][10]
Below are diagrams illustrating the signaling pathways affected by these inhibitors.
Experimental Protocols
The following are representative protocols for in vitro 5-alpha-reductase inhibition assays, synthesized from methodologies described in the cited literature.
Protocol 1: 5-Alpha-Reductase Inhibition Assay using Rat Liver Microsomes (for this compound)
This protocol is based on the methodology used in studies investigating the 5-alpha-reductase inhibitory effects of triterpenoids from Ganoderma lucidum.[11][12][13]
1. Preparation of Rat Liver Microsomes: a. Euthanize male Sprague-Dawley rats and perfuse the liver with cold saline. b. Homogenize the liver in a buffer solution (e.g., 0.32 M sucrose, 1 mM dithiothreitol, 20 mM sodium phosphate buffer, pH 6.5). c. Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to remove cell debris and nuclei. d. Centrifuge the resulting supernatant at a high speed (e.g., 105,000 x g) to pellet the microsomes. e. Resuspend the microsomal pellet in the homogenization buffer and store at -80°C until use.
2. Inhibition Assay: a. Prepare a reaction mixture containing the microsomal enzyme preparation, NADPH as a cofactor, and testosterone as the substrate in a suitable buffer (e.g., sodium phosphate buffer, pH 6.5). b. Add varying concentrations of this compound (or the test compound) to the reaction mixture. c. Initiate the reaction by adding the substrate (testosterone, often radiolabeled for easier detection). d. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction by adding a solvent such as ethyl acetate. f. Extract the steroids from the reaction mixture.
3. Quantification: a. Separate the substrate (testosterone) from the product (dihydrotestosterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). b. Quantify the amount of DHT produced. If using a radiolabeled substrate, this can be done using a scintillation counter. c. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: 5-Alpha-Reductase Inhibition Assay using LNCaP Cells (for Finasteride)
This protocol is based on methodologies that utilize the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP, as a source of 5-alpha-reductase.[2]
1. Preparation of LNCaP Cell Lysate: a. Culture LNCaP cells to confluency in an appropriate medium. b. Harvest the cells and wash with a cold buffer (e.g., phosphate-buffered saline). c. Lyse the cells using sonication or a suitable lysis buffer to release the intracellular enzymes. d. Centrifuge the lysate to remove cell debris, and collect the supernatant containing the enzyme.
2. Inhibition Assay: a. Prepare a reaction mixture containing the LNCaP cell lysate, NADPH, and testosterone in a buffer. b. Add varying concentrations of Finasteride. c. Initiate the reaction by adding testosterone. d. Incubate at 37°C for a defined period. e. Terminate the reaction.
3. Quantification: a. Extract the steroids from the reaction mixture. b. Analyze the conversion of testosterone to DHT using HPLC or liquid chromatography-mass spectrometry (LC-MS) for accurate quantification. c. Determine the IC50 value of Finasteride by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
Both this compound and Finasteride are effective inhibitors of 5-alpha-reductase. Based on the available in vitro data, Finasteride demonstrates higher potency with a lower IC50 value compared to this compound. However, the potential dual-action mechanism of this compound, involving both 5-alpha-reductase inhibition and androgen receptor blockade, warrants further investigation for its therapeutic potential. The choice between these inhibitors for research and development purposes will depend on the specific application, desired potency, and the target cellular context. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the nuances of their inhibitory activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new look at the 5alpha-reductase inhibitor finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic Acid in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acid DM: anti-androgenic osteoclastogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academicjournals.org [academicjournals.org]
Ganoderic Acid TR vs. Oseltamivir: A Comparative Guide on Anti-Influenza Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-influenza efficacy of Ganoderic Acid TR, a triterpenoid from the medicinal mushroom Ganoderma lucidum, and oseltamivir, a widely used antiviral drug. The comparison is based on available preclinical data, focusing on neuraminidase inhibition, in vitro antiviral activity, and in vivo efficacy.
Executive Summary
Oseltamivir is a highly potent inhibitor of influenza neuraminidase with well-documented in vitro and in vivo efficacy. This compound has demonstrated in vitro inhibition of influenza neuraminidase; however, comprehensive data on its antiviral activity in cell cultures and in vivo efficacy in animal models is currently limited in publicly available scientific literature. This guide summarizes the existing data to facilitate an objective comparison and to highlight areas for future research.
Mechanism of Action
Both oseltamivir and this compound target the influenza virus neuraminidase (NA), an enzyme crucial for the release of newly formed virus particles from infected host cells. By inhibiting NA, these compounds prevent the spread of the virus.
Oseltamivir: Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. It acts as a competitive inhibitor of the NA active site[1][2][3][4][5].
This compound: this compound also inhibits influenza neuraminidase. The inhibitory effects of ganoderic acids are mediated by inhibiting the enzyme neuraminidase, which is essential for subsequent membrane attachment and penetration of the virus[6].
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and oseltamivir. A significant disparity in the potency of neuraminidase inhibition is observed.
Table 1: Neuraminidase Inhibition (IC50)
| Compound | Influenza Strain | IC50 | Reference |
| This compound | H5N1 | 10.9 µM | [7] |
| H1N1 | 4.6 µM | [7] | |
| Oseltamivir Carboxylate | Influenza A (H1N1) | < 3 nM | [8] |
| Influenza A (all subtypes) | 0.3 - 1.7 nM | [8] | |
| Influenza B | < 3 nM | [8] |
Table 2: In Vitro Antiviral Activity (EC50) in MDCK Cells
| Compound | Influenza Strain | EC50 | Reference |
| This compound | Data Not Available | - | - |
| Oseltamivir | A/H1N1pdm09 | ~0.41 µM | [9] |
| A/Mississippi/3/2001 (H1N1) | 0.29 µM (prophylactic) | [10] | |
| A/Mississippi/3/2001 (H1N1) | 1 µM (therapeutic) | [10] |
Table 3: In Vivo Efficacy in Mouse Models
| Compound | Influenza Strain | Key Findings | Reference |
| This compound | Data Not Available | - | - |
| Oseltamivir | H5N1 | Increased survival rates and reduced lung and brain virus titers. | [11] |
| H3N1 | Reduced lung inflammation. | [12][13] | |
| H1N1 | Reduced lung viral titers and increased survival. | [14] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies.
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Principle: A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is cleaved by neuraminidase to produce a fluorescent product. The reduction in fluorescence in the presence of an inhibitor indicates its potency[1].
-
Protocol Outline:
-
Influenza virus is incubated with serial dilutions of the test compound.
-
The MUNANA substrate is added, and the mixture is incubated.
-
The reaction is stopped, and the fluorescence is measured using a fluorometer.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the neuraminidase activity[1][15].
-
Plaque Reduction Assay
This cell-based assay determines the concentration of a compound required to inhibit the formation of viral plaques.
-
Principle: The antiviral activity is measured by the reduction in the number and size of plaques formed by the virus in a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in the presence of the test compound[4][6][10].
-
Protocol Outline:
-
Confluent monolayers of MDCK cells are infected with a known amount of influenza virus.
-
After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing the test compound at various concentrations.
-
After incubation, the cells are fixed and stained to visualize the plaques.
-
The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control[14][16].
-
In Vivo Mouse Model of Influenza Infection
This model is used to evaluate the therapeutic efficacy of antiviral compounds in a living organism.
-
Principle: Mice are infected with a mouse-adapted influenza virus strain, and the effect of the test compound on survival, weight loss, and viral load in the lungs is assessed[2][3][12][13][17].
-
Protocol Outline:
-
Mice are anesthetized and intranasally inoculated with a specific dose of influenza virus.
-
The test compound is administered (e.g., orally, intraperitoneally) at various doses and schedules (prophylactic or therapeutic).
-
Mice are monitored daily for weight loss and survival.
-
At specific time points, lungs are harvested to determine the viral titer using methods like the TCID50 assay or plaque assay[2][3][18][19].
-
Signaling Pathways
The primary mechanism of action for both oseltamivir and this compound is the direct inhibition of viral neuraminidase. However, some studies suggest that ganoderic acids may also modulate host immune responses. For instance, Ganoderic Acid A has been shown to attenuate lung injury in mice by inhibiting the Rho/ROCK/NF-κB signaling pathway, which is involved in inflammation[20][21]. Ganoderic Acid C1 has been found to suppress TNF-α production by down-regulating MAPK, NF-κB, and AP-1 signaling pathways[22]. The specific effects of this compound on these pathways in the context of influenza infection have not been elucidated.
Conclusion and Future Directions
Oseltamivir is a potent and well-characterized neuraminidase inhibitor with proven clinical efficacy against influenza viruses. This compound demonstrates in vitro neuraminidase inhibitory activity, but at concentrations significantly higher than oseltamivir.
A critical gap exists in the scientific literature regarding the in vitro antiviral efficacy (EC50) and in vivo therapeutic potential of this compound. To establish a comprehensive and equitable comparison with oseltamivir, further research is imperative. Future studies should focus on:
-
Determining the EC50 of this compound against a panel of influenza A and B virus strains in cell culture models.
-
Evaluating the in vivo efficacy of this compound in mouse models of influenza infection, assessing its impact on survival, morbidity, and lung viral titers.
-
Investigating the specific effects of this compound on host signaling pathways involved in the antiviral response and inflammation during influenza infection.
Such data will be invaluable for the scientific and drug development communities to fully assess the potential of this compound as a novel anti-influenza therapeutic agent.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza virus plaque assay [protocols.io]
- 5. izsvenezie.com [izsvenezie.com]
- 6. protocols.io [protocols.io]
- 7. Potential of small-molecule fungal metabolites in antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Oseltamivir treatment of mice before or after mild influenza infection reduced cellular and cytokine inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. Experimental Infection Using Mouse-Adapted Influenza B Virus in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effect of Oseltamivir on the Disease Progression of Lethal Influenza A Virus Infection: Plasma Cytokine and miRNA Responses in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ganoderic acid A attenuates lipopolysaccharide-induced lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Ganoderic Acid TR Analogs in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. Ganoderic acids, a class of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have emerged as promising candidates. Among them, Ganoderic acid TR (GA-TR) and its analogs have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of GA-TR analogs, supported by experimental data, to aid in the rational design of novel and more effective anticancer therapeutics.
Comparative Cytotoxicity of Ganoderic Acid Analogs
The anticancer activity of Ganoderic acid analogs is intrinsically linked to their chemical structure. Modifications at specific positions on the lanostane skeleton can dramatically influence their cytotoxic potency. The following table summarizes the available quantitative data (IC50 values) for Ganoderic acid T, A, and DM analogs against various cancer cell lines, providing a clear comparison of their efficacy.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Ganoderic Acid T (GA-T) | - | 95-D (Lung) | ~20 (approx.) | [1] |
| TLTO-A | Amide derivative of GA-T at C-26 | HeLa | More potent than GA-T | |
| Ganoderic Acid A (GAA) | - | HepG2 | 203.5 (48h) | [2] |
| SMMC7721 | 139.4 (48h) | [2] | ||
| GAA Amide Derivative (A2) | n-hexyl amide at C-26 | MCF-7 | - | [3] |
| GAA Amide Derivative (A6) | 4-Fluorobenzyl amide at C-26 | MCF-7 | - | [3] |
| Ganoderic Acid DM (GA-DM) | - | PC3 | 40 | [4] |
| DU145 | - | [4] | ||
| GA-DM Analog (Cpd 1) | Acetate at C-3 | PC3 | 3 - 32 | [4] |
| Methyl Ganoderate DM | Methyl ester of GA-DM | PC3 | 0.3 | [4] |
Key Structure-Activity Relationship Insights:
-
Modification of the C-26 Carboxyl Group: The carboxyl group at the C-26 position of the side chain is a prime site for modification. Conversion to amides, as seen in the TLTO-A and GAA amide derivatives, can enhance cytotoxic activity.[3] This suggests that the carboxyl group itself may not be the primary active group but serves as a handle for introducing functionalities that can improve cellular uptake or target interaction.
-
Substitution at C-3: The functional group at the C-3 position plays a crucial role. An acetate group at C-3, as seen in some GA-DM analogs, was found to improve both solubility and biological activity against prostate cancer cells.[4] In contrast, a hydroxyl group at this position reduced both properties.[4]
-
Esterification of the Carboxyl Group: Esterification of the C-26 carboxyl group, as in methyl ganoderate DM, can lead to a significant increase in potency.[4] This highlights the importance of the lipophilicity and steric bulk of the substituent at this position.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the Ganoderic acid analogs for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells after treatment with the compounds.
-
Cell Treatment: Cells are treated with the desired concentrations of Ganoderic acid analogs for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: After treatment with the compounds, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
To better understand the logical relationships and signaling pathways involved in the action of this compound analogs, the following diagrams have been generated using Graphviz.
Caption: Overview of the primary cellular effects induced by this compound analogs.
Caption: The mitochondrial-mediated apoptotic pathway induced by this compound analogs.
Caption: The role of the p53 signaling pathway in the anticancer effects of this compound analogs.
Conclusion
The structure-activity relationship of this compound analogs reveals that the lanostane scaffold is highly amenable to chemical modification, leading to derivatives with enhanced anticancer properties. The C-26 carboxyl group and the C-3 position are key sites for derivatization to improve potency and solubility. The primary mechanisms of action involve the induction of apoptosis through the mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and caspase activation, and through the activation of the p53 tumor suppressor pathway. This guide provides a foundational understanding for the rational design of the next generation of Ganoderic acid-based anticancer drugs with improved therapeutic indices. Further comprehensive studies focusing on a wider range of systematically modified GA-TR analogs are warranted to refine the SAR and unlock the full therapeutic potential of this promising class of natural products.
References
- 1. Inhibition of ganoderic acid mediated by P53 protein on cancer cells proliferation | Semantic Scholar [semanticscholar.org]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of ganoderic acid analogues to investigate their activity as anti-prostate cancer agents - Nottingham ePrints [eprints.nottingham.ac.uk]
Ganoderic Acid TR: An In Vivo Anticancer Efficacy Guide for Researchers
This guide provides a comparative overview of the in vivo anticancer effects of Ganoderic Acid TR (GA-T) and other ganoderic acids, with a focus on their synergistic potential with conventional chemotherapy agents. While direct head-to-head in vivo comparative studies on this compound against other anticancer drugs are limited, this document summarizes available data to inform researchers, scientists, and drug development professionals on its efficacy in animal models and its mechanisms of action.
Comparative Efficacy of Ganoderic Acids in Combination with Chemotherapy
Recent in vivo studies have highlighted the potential of ganoderic acids to enhance the efficacy of traditional chemotherapy drugs, such as 5-fluorouracil (5-FU) and oxaliplatin, in colon cancer models. The data suggests a synergistic effect, leading to improved tumor suppression compared to chemotherapy alone.
Table 1: In Vivo Efficacy of Ganoderic Acid in Combination with 5-Fluorouracil in a CT26 Colon Cancer Mouse Model[1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | Change in Tumor-Free Body Weight (g) at Day 18 |
| Control (Tumor-bearing) | ~1800 | ~ -1.0 |
| 5-FU (30 mg/kg) | ~1200 | ~ -2.5 |
| Ganoderic Acid (50 mg/kg) | ~1300 | ~ -0.5 |
| 5-FU + Ganoderic Acid | ~750 | ~ -1.5 |
Note: Data is estimated from graphical representations in the cited study and should be considered illustrative.
Table 2: In Vivo Efficacy of Ganoderic Acid A in Combination with Oxaliplatin in a Colon Cancer Xenograft Model[2]
| Treatment Group | Outcome |
| Ganoderic Acid A (GA-A) alone | No obvious anti-tumor effect |
| Oxaliplatin alone | Tumor suppression |
| GA-A + Oxaliplatin | Enhanced tumor suppression compared to oxaliplatin alone |
In Vivo Anticancer Effects of this compound (Standalone)
This compound has demonstrated significant anticancer and anti-metastatic effects in various in vivo models.
Table 3: Summary of In Vivo Studies on this compound
| Cancer Model | Key Findings | Citations |
| Lewis Lung Carcinoma (LLC) | Suppressed tumor growth and LLC metastasis. Down-regulated MMP-2 and MMP-9 mRNA expression. | [1] |
| Human Solid Tumor in Athymic Mice | Suppressed the growth of human solid tumors. | [2][3] |
| Human Colon Carcinoma (HCT-116) | Inhibits tumor invasion. | [1] |
Experimental Protocols
Ganoderic Acid and 5-Fluorouracil Combination Therapy in a CT26 Colon Cancer Mouse Model[1]
-
Animal Model: Female BALB/c mice (6–7 weeks old).
-
Tumor Induction: Subcutaneous injection of CT26 colon carcinoma cells.
-
Treatment Groups:
-
Control (saline with 5% Tween 80).
-
Ganoderic Acid (GA) alone (50 mg/kg, intraperitoneal injection).
-
5-Fluorouracil (5-FU) alone (30 mg/kg, intraperitoneal injection).
-
GA + 5-FU.
-
-
Treatment Schedule: Daily intraperitoneal injections for 18 consecutive days, starting when tumors were palpable.
-
Endpoints: Tumor volume and body weight were measured regularly. At the end of the experiment, tumors were excised and weighed.
Ganoderic Acid A and Oxaliplatin Combination Therapy in a Colon Cancer Xenograft Model[2]
-
Animal Model: Xenograft mouse model of colon cancer using HT-29 cells.
-
Treatment Groups:
-
Control.
-
Ganoderic Acid A (GA-A) alone.
-
Oxaliplatin alone.
-
GA-A + Oxaliplatin.
-
-
Administration: Intravenous administration of GA-A with or without oxaliplatin.
-
Endpoints: Tumor suppression was the primary endpoint. The study also assessed the cytotoxicity of T cells.
This compound in a Lewis Lung Carcinoma (LLC) Model[3]
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Subcutaneous injection of LLC cells.
-
Treatment: Intraperitoneal injection of this compound (GA-T).
-
Endpoints: Measurement of tumor growth and assessment of lung metastasis. Evaluation of MMP-2 and MMP-9 mRNA expression in tumor tissues.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways involved in tumor growth, invasion, and apoptosis.
Caption: this compound's dual mechanism of anticancer action.
The diagram above illustrates the key signaling pathways modulated by this compound. GA-T inhibits the NF-κB signaling pathway, leading to the downregulation of matrix metalloproteinases (MMPs) MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis.[1] Concurrently, GA-T activates the p53 tumor suppressor pathway, leading to increased expression of the pro-apoptotic protein Bax, activation of caspase-3, and ultimately, apoptosis of cancer cells.[2][3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vivo validation of this compound's anticancer effects.
Caption: In vivo validation workflow for this compound.
This workflow provides a generalized overview of the steps involved in assessing the in vivo anticancer efficacy of this compound, from initial experimental setup to final data analysis. The specific details of each step, such as the choice of animal model and tumor cell line, will depend on the research question being addressed.
References
- 1. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderic Acid TR: A Comparative Analysis Against Other Natural Bioactive Compounds
For researchers and professionals in drug development, the quest for potent and specific natural compounds is perpetual. Ganoderic acid TR, a lanostanoid triterpene isolated from the revered medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest. This guide provides a comparative analysis of this compound with other well-known natural compounds, focusing on its 5α-reductase inhibitory activity and its potential role in cancer therapy, supported by available experimental data.
Data Summary: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize the biological activities of this compound and other relevant natural compounds. Table 1 focuses on the 5α-reductase inhibitory activity, a key therapeutic target for benign prostatic hyperplasia and androgenic alopecia. Table 2 provides a broader perspective on the cytotoxic effects of various ganoderic acids and other prominent natural compounds against different cancer cell lines. It is important to note that the experimental conditions for the cytotoxicity data, such as cell lines and exposure times, vary across studies, making direct comparisons challenging.
Table 1: Comparative 5α-Reductase Inhibitory Activity
| Compound | Source | IC50 (µM) | Notes |
| This compound | Ganoderma lucidum | 8.5[1] | Potent inhibitory activity. |
| Ganoderic acid DM | Ganoderma lucidum | 10.6 | A carboxyl group on the side chain is crucial for activity. |
| 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | Ganoderma lucidum | 41.9 | |
| Finasteride | Synthetic | - | A standard clinical 5α-reductase inhibitor, for reference. |
| Epigallocatechin gallate (EGCG) | Green Tea | - | Known to inhibit 5α-reductase. |
| Gamma-Linolenic acid | Various plant oils | - | One of the more potent fatty acid inhibitors of 5α-reductase. |
Table 2: Comparative Cytotoxicity of Ganoderic Acids and Other Natural Compounds against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time |
| Ganoderic acid A | HepG2 (Liver) | 187.6 | 24h[2] |
| SMMC7721 (Liver) | 158.9 | 24h[2] | |
| Ganoderic acid T | 95-D (Lung) | Not specified, but showed dose-dependent cytotoxicity | - |
| Ganoderic acid DM | Breast cancer cells | Showed effective inhibition of cell proliferation | - |
| Paclitaxel | PC3M (Prostate) | Dose-dependent inhibition (1-8 µM) | 24h[3] |
| 22Rv1 (Prostate) | More sensitive than LNCaP cells | 48h / 72h[4] | |
| Various (8 lines) | 0.0025 - 0.0075 | 24h[5] | |
| Curcumin | T47D (Breast) | 2.07 | 72h[6] |
| MCF7 (Breast) | 1.32 | 72h[6] | |
| MDA-MB-231 (Breast) | 11.32 | 72h[6] | |
| HCT116 (Colorectal) | ~10-13 | 72h[7] | |
| Quercetin | A549 (Lung) | 8.65 µg/ml | 24h[8] |
| H69 (Lung) | 14.2 µg/ml | 24h[8] | |
| MCF-7 (Breast) | 73 | 48h[9] | |
| MDA-MB-231 (Breast) | 85 | 48h[9] | |
| Genistein | HeLa (Cervical) | 35 | -[10] |
| ME-180 (Cervical) | 60 | -[10] | |
| MCF-7 (Breast) | 47.5 | -[11] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial for drug development. Ganoderic acids have been shown to modulate several key signaling pathways involved in cancer progression. Furthermore, standardized experimental workflows are essential for the reproducible evaluation of these compounds.
Caption: Signaling pathways modulated by ganoderic acids.
The diagram above illustrates how ganoderic acids can interfere with key oncogenic signaling pathways. For instance, Ganoderic acid A has been shown to suppress the JAK/STAT3 pathway, which is often constitutively active in cancer cells, leading to uncontrolled proliferation and survival.[6][11] Other ganoderic acids have been implicated in the inhibition of NF-κB signaling and the modulation of the p53-MDM2 pathway, ultimately leading to apoptosis.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of paclitaxel sensitivity in prostate cancer cells by PTEN/maspin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 10. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Cross-Validation of Ganoderic Acids
For researchers, scientists, and drug development professionals engaged in the analysis of Ganoderic Acids, the selection of a robust and reliable analytical method is paramount for accurate quantification and quality control. This guide provides a comparative overview of commonly employed analytical techniques for the analysis of Ganoderic Acids, with a focus on providing the necessary data and protocols for cross-validation purposes. The primary methods discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Comparative Analysis of Analytical Methods
The choice of an analytical method for Ganoderic Acids is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance parameters of the most prevalent techniques to aid in the selection and cross-validation process.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Separation on a thin layer, detection by fluorescence/absorbance. |
| Selectivity | Moderate; co-eluting compounds can interfere. | High; specific mass transitions are monitored.[1][2] | Low to Moderate; separation is less efficient than HPLC. |
| Sensitivity (LOD/LOQ) | Lower; LOD typically in the µg/mL range.[3] | Higher; LOD in the ng/mL to pg/mL range.[1][2] | Lower; primarily used for qualitative or semi-quantitative analysis.[4] |
| Linearity (r²) | >0.998[3] | >0.998[5] | Not typically used for precise quantification. |
| Precision (RSD) | Intraday: 0.8-4.8%, Interday: 0.7-5.1%[6][7] | Intraday: <6.8%, Interday: <8.1%[5] | - |
| Accuracy (Recovery) | 96.85-105.09%[6][7] | 89.1-114.0%[5] | - |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. | Lowest initial and operational cost. |
| Throughput | Moderate. | High, with rapid methods available (UPLC-MS/MS).[5] | High; multiple samples can be run on a single plate. |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are representative protocols for the extraction and analysis of Ganoderic Acids using HPLC-UV and LC-MS/MS.
Sample Preparation: Ultrasonic Extraction
A common and effective method for extracting Ganoderic Acids from Ganoderma species involves ultrasonic extraction.
-
Grinding: The fruiting bodies or mycelia of Ganoderma are dried and ground into a fine powder (e.g., 100 mesh).[3]
-
Extraction Solvent: The powder (e.g., 1 g) is typically extracted with an organic solvent such as ethanol, methanol, or a mixture with water (e.g., 20 mL of 80% ethanol).[3] Chloroform has also been used.[1]
-
Ultrasonication: The mixture is subjected to ultrasonication for a specified period (e.g., 30 minutes to 3 hours) and temperature (e.g., 60°C).[1][3] This process is often repeated multiple times to ensure complete extraction.[1]
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure.[1]
-
Reconstitution: The dried residue is redissolved in a suitable solvent (e.g., methanol) for analysis.[1]
HPLC-UV Method
This method is widely used for the routine quantification of major Ganoderic Acids.
-
Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 250 mm × 4.6 mm, 5 µm).[6][8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidified aqueous solution (e.g., 0.1-2% acetic acid or formic acid) is typical.[6][8]
-
Flow Rate: A flow rate of 0.6-1.0 mL/min is generally applied.[8][9]
-
Detection: UV detection is performed at a wavelength where Ganoderic Acids exhibit significant absorbance, typically around 252 nm.[6]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a calibration curve prepared from certified reference standards.[6]
LC-MS/MS Method
For higher sensitivity and selectivity, especially for complex matrices or low-concentration analytes, LC-MS/MS is the method of choice.[1][2]
-
Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer is often employed for rapid analysis.[5] A C18 column is also standard for this technique.[1][2]
-
Mobile Phase: The mobile phase composition is similar to HPLC-UV, but volatile acids like formic acid are preferred to ensure compatibility with the mass spectrometer.[1][2]
-
Mass Spectrometry: Detection is achieved using a triple-quadrupole mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[1][2][5]
-
Quantification Mode: Quantification is performed in the Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[1][2][5]
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate a typical workflow for Ganoderic Acid analysis and a conceptual representation of a signaling pathway that could be investigated in relation to the bioactivity of these compounds.
Caption: Workflow for the extraction and analysis of Ganoderic Acids.
Caption: Conceptual signaling pathway modulated by Ganoderic Acids.
References
- 1. ganoderma-market.com [ganoderma-market.com]
- 2. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of five ganoderic acids in Ganoderma lucidum and its related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. "Determination of ganoderic acids in triterpenoid constituents of Ganod" by D.-H. Chen and W.K.-D. Chen [jfda-online.com]
- 8. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of ganoderic acid T, S and R in Ganoderma mycelium by HPLC [spgykj.com]
Ganoderic Acids TR and T-Q as Neuraminidase Inhibitors: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the neuraminidase inhibitory activities of two prominent lanostane-type triterpenoids, ganoderic acid TR and ganoderic acid T-Q, derived from the medicinal mushroom Ganoderma lingzhi. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of these natural compounds as antiviral agents.
Introduction
Neuraminidase (NA) is a critical enzyme for the replication and propagation of influenza viruses. It facilitates the release of newly formed virus particles from infected host cells, making it a prime target for antiviral drug development. Ganoderic acids, a class of triterpenoids isolated from Ganoderma species, have demonstrated a wide range of biological activities. Recent studies have highlighted the potential of specific ganoderic acids as neuraminidase inhibitors. This guide focuses on the comparative inhibitory effects of this compound and ganoderic acid T-Q against influenza A virus neuraminidases, specifically the H1N1 and H5N1 subtypes.[1][2][3]
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and ganoderic acid T-Q against H1N1 and H5N1 neuraminidases has been evaluated, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The IC50 values represent the concentration of the compound required to inhibit 50% of the neuraminidase activity.
| Compound | Neuraminidase Subtype | IC50 (μM) |
| This compound | H1N1 | 4.6 ± 1.7[3] |
| H5N1 | 10.9 ± 6.4[3][4] | |
| Ganoderic Acid T-Q | H1N1 | 5.6 ± 1.9[3] |
| H5N1 | 1.2 ± 1.0[3] |
Data Interpretation:
-
Against H1N1 Neuraminidase: this compound (IC50 = 4.6 ± 1.7 μM) demonstrates slightly higher potency compared to ganoderic acid T-Q (IC50 = 5.6 ± 1.9 μM).[3]
-
Against H5N1 Neuraminidase: In contrast, ganoderic acid T-Q (IC50 = 1.2 ± 1.0 μM) is a significantly more potent inhibitor of H5N1 neuraminidase than this compound (IC50 = 10.9 ± 6.4 μM).[3][4]
These findings suggest a subtype-specific inhibitory preference for these two closely related triterpenoids.
Experimental Methodology
The following protocol outlines the in vitro neuraminidase inhibition assay used to determine the IC50 values of this compound and ganoderic acid T-Q.
1. Reagents and Materials:
-
This compound and T-Q standards
-
Influenza A virus neuraminidase (H1N1 and H5N1 subtypes)
-
Fluorescent substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol with NaOH)
-
Multi-well plates (e.g., 96-well black plates)
-
Fluorescence microplate reader
2. Assay Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and T-Q in the assay buffer.
-
Enzyme Reaction:
-
Add the neuraminidase enzyme to the wells of the microplate.
-
Add the different concentrations of the ganoderic acid solutions to the respective wells.
-
Incubate the enzyme-inhibitor mixture at 37°C for a specified period (e.g., 30 minutes).
-
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader (Excitation: ~365 nm, Emission: ~450 nm).
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each concentration of the test compound compared to a control without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Experimental Process and Mechanism
To further clarify the experimental workflow and the mechanism of inhibition, the following diagrams are provided.
Caption: Experimental workflow for the in vitro neuraminidase inhibition assay.
Caption: Mechanism of neuraminidase inhibition by ganoderic acids.
Conclusion
Both this compound and ganoderic acid T-Q exhibit promising inhibitory activity against influenza A neuraminidases.[1][3] The observed differences in their potency against H1N1 and H5N1 subtypes underscore the importance of structure-activity relationship studies in the development of targeted antiviral therapeutics.[1] Further in vivo studies and investigations into their mechanism of action at the molecular level are warranted to fully elucidate their potential as lead compounds for the development of novel neuraminidase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Binding Potential: A Comparative Docking Analysis of Ganoderic Acid TR
Ganoderic acid TR, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide offers a comparative overview of the in silico docking studies of this compound with several key protein targets implicated in various diseases. By examining the binding affinities and interaction patterns, researchers can gain valuable insights into its mechanism of action and prioritize avenues for future drug development.
Quantitative Docking Analysis
The following table summarizes the quantitative data from various molecular docking studies, comparing the binding affinity of this compound and other ganoderic acid isoforms against their respective protein targets. The data is presented to provide a comparative snapshot of the compound's inhibitory potential.
| Target Enzyme | Ligand | Binding Affinity (kcal/mol) | Inhibition Data |
| 5α-Reductase | This compound | Not Reported | IC50: 8.5 µM[1] |
| HMG-CoA Reductase | This compound | Not Reported | IC50: 21.7 µM |
| Neuraminidase (H5N1) | This compound | Not Reported | IC50: 91.6 ± 3.4 µM[2] |
| Neuraminidase (H1N1) | This compound | Not Reported | IC50: > 200 µM[2] |
| DNA Topoisomerase IIβ | Ganoderic Acid GS-1 | -10.5 | Not Reported[3] |
| DNA Topoisomerase IIβ | Ganoderic Acid A | Not Reported | Not Reported |
| DNA Topoisomerase IIβ | Ganoderic Acid DM | -9.67 | Not Reported[3][4] |
| Androgen Receptor | Ganoderic Acid A | -8.7 | Not Reported[5] |
| STAT3 | Ganoderic Acid C2 | -12.2 | Not Reported[6] |
| TNF | Ganoderic Acid C2 | -9.29 | Not Reported[6] |
| LRRK2 | Ganoderic Acid A | -3.0 | Not Reported[7] |
Note: The binding affinities for different ganoderic acid isoforms are included for comparative purposes, highlighting the potential for this compound to exhibit similar or distinct binding characteristics. The absence of a reported binding energy for some targets underscores the need for further focused in silico studies on this compound.
Experimental Protocols
The methodologies employed in the cited docking studies generally follow a standardized workflow. The table below outlines the key steps and software commonly utilized.
| Step | Description | Software Examples |
| Receptor Preparation | Retrieval of the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Removal of water molecules, co-crystallized ligands, and cofactors. Addition of polar hydrogens and assignment of atomic charges. | AutoDockTools, Maestro (Schrödinger), PyMOL, Discovery Studio[6][8][9] |
| Ligand Preparation | Obtaining the 3D structure of this compound from databases like PubChem. Energy minimization and assignment of atomic charges. | ChemDraw, Avogadro, Maestro (Schrödinger) |
| Molecular Docking | Definition of a grid box encompassing the active site of the target enzyme. Execution of the docking algorithm to predict the binding conformation and affinity of the ligand. | AutoDock Vina, AutoDock 4.2, Glide (Schrödinger)[5][8][9] |
| Analysis of Results | Visualization of the docked poses and analysis of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues. | PyMOL, Discovery Studio, LigPlot+[8] |
Visualizing Molecular Interactions and Pathways
To better understand the biological context and the in silico methodology, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: The inhibitory effect of this compound on the HMG-CoA reductase pathway.
Caption: The inhibitory action of this compound on the 5α-reductase pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic Acid A targeting leucine‐rich repeat kinase 2 involved in Parkinson's disease–A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ganoderic Acid TR vs. its Methyl Ester: A Comparative Guide on Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Ganoderic Acid TR and its methyl ester derivative. The data presented herein is curated from experimental studies to assist researchers in understanding the structure-activity relationship and potential therapeutic applications of these compounds.
Overview of Bioactivity
This compound, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its pharmacological properties. This guide focuses on a key bioactivity—the inhibition of 5α-reductase—and discusses the broader context of its cytotoxic and anti-inflammatory potential. A critical aspect of this analysis is the comparison with its methyl ester to elucidate the role of the C-26 carboxylic acid moiety in its biological function.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivity of this compound and the inferred activity of its methyl ester based on related compounds.
| Bioactivity | Compound | Test System | Result (IC₅₀) | Reference |
| 5α-Reductase Inhibition | This compound | Rat liver microsomes | 8.5 µM | [1] |
| 5α-Reductase Inhibition | This compound Methyl Ester | Rat liver microsomes | Much less active | [1][2] |
| Cytotoxicity | Ganoderic Acids (General) | Various human cancer cell lines | Varies | [3][4][5] |
| Anti-inflammatory Activity | Ganoderic Acids (General) | LPS-stimulated macrophages/microglia | Varies | [6][7][8][9] |
Experimental Protocols
5α-Reductase Inhibition Assay
This protocol is based on the methodology described for testing triterpenoids from Ganoderma lucidum.[1][12]
Objective: To determine the in vitro inhibitory effect of test compounds on the activity of 5α-reductase.
Materials:
-
Test compounds (this compound, this compound Methyl Ester)
-
Rat liver microsomes (as a source of 5α-reductase)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Finasteride (positive control)
-
Buffer solution (e.g., Tris-HCl)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
HPLC system for analysis
Procedure:
-
Enzyme Preparation: Prepare crude 5α-reductase from rat liver microsomes.
-
Reaction Mixture: In a reaction tube, combine the buffer solution, rat liver microsomes, NADPH, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add testosterone to the mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an organic solvent like ethyl acetate.
-
Extraction: Extract the steroids (testosterone and dihydrotestosterone) from the aqueous phase into the organic solvent.
-
Analysis: Analyze the extracted samples using HPLC to quantify the amounts of testosterone and the product, dihydrotestosterone (DHT).
-
Calculation: Determine the percentage of inhibition by comparing the amount of DHT produced in the presence of the test compound to the control (without inhibitor). The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Experimental Workflow for 5α-Reductase Inhibition Assay
Caption: Workflow for the in vitro 5α-reductase inhibition assay.
Generalized Signaling Pathways Modulated by Ganoderic Acids
Caption: General overview of MAPK and NF-κB signaling pathways modulated by ganoderic acids.
Discussion and Conclusion
The available evidence strongly indicates that the free carboxylic acid at the C-26 position is a critical functional group for the 5α-reductase inhibitory activity of this compound. Its methyl ester derivative shows significantly reduced potency, a phenomenon also observed for other ganoderic acids like Ganoderic Acid DM.[10][11] This suggests that the carboxyl group may be essential for the interaction with the active site of the 5α-reductase enzyme.
While specific data for this compound's cytotoxicity and anti-inflammatory effects are limited, the broader family of ganoderic acids is well-documented to exhibit these properties.[3][4][5][6] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[13][14][15][16][17][18] It is plausible that this compound shares these mechanisms of action and that its methyl ester would, by extension, also be less active in these contexts.
For drug development professionals, this comparative analysis underscores the importance of the carboxylic acid moiety for the bioactivity of this compound. Future research should focus on obtaining specific quantitative data for the cytotoxic and anti-inflammatory effects of this compound and its methyl ester to provide a more complete picture of its therapeutic potential. The synthesis of various ester and amide derivatives could further elucidate the structure-activity relationship and potentially lead to the development of more potent and specific inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 10. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Mechanisms of Ganoderic Acid TR and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory mechanisms of Ganoderic Acid TR and other natural compounds, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds as anti-inflammatory agents.
Introduction to this compound's Anti-inflammatory Action
Ganoderic acids, the primary bioactive triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have demonstrated significant anti-inflammatory properties. These compounds, often collectively referred to as this compound, exert their effects by modulating key signaling pathways involved in the inflammatory response. Notably, they have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the expression of pro-inflammatory mediators. By downregulating these pathways, this compound effectively reduces the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Comparative Performance Analysis
This section compares the anti-inflammatory activity of Ganoderic Acid A (GA-A), a well-studied component representative of this compound, with other prominent natural anti-inflammatory compounds: Curcumin, Resveratrol, and Boswellic Acid. The data is presented in terms of the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Inhibition of Key Inflammatory Mediators
| Compound | Target | Cell Line | Stimulus | IC50 Value | Citation(s) |
| Ganoderic Acid A (GAA) | TNF-α, IL-1β, IL-6 | BV2 Microglia | LPS | Not specified, significant reduction at 50 µg/mL | [1][2][3] |
| iNOS, COX-2 | Human NP Cells | IL-1β | Not specified, significant reduction at 6.25-25 µM | ||
| Curcumin | Nitric Oxide (NO) | RAW 264.7 | LPS | 11.0 ± 0.59 µM | [4] |
| IL-6 | RAW 264.7 | P. intermedia LPS | ~10 µM (83% reduction at 20 µM) | [5] | |
| TNF-α | RAW 264.7 | LPS | Not specified, significant reduction | [6] | |
| Resveratrol | Nitric Oxide (NO) | RAW 264.7 | LPS | IC50 = 3.38 µM for a dimerized analogue | [7] |
| IL-6 | RAW 264.7 | LPS | 17.5 ± 0.7 µM | [8] | |
| TNF-α | RAW 264.7 | LPS | 18.9 ± 0.6 µM | [8] | |
| Boswellic Acid (AKBA) | NF-κB activity | HEK293 | Not specified | ~10 µM (76.9% inhibition) | |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Not specified, significant reduction |
Note: Direct comparative studies under identical conditions are limited. The IC50 values presented are from various studies and should be interpreted with consideration of the different experimental setups.
Signaling Pathway Modulation
The anti-inflammatory effects of these natural compounds are primarily attributed to their ability to interfere with key signaling cascades.
This compound Signaling Pathway
This compound predominantly targets the NF-κB and MAPK signaling pathways. It inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB into the nucleus. This, in turn, suppresses the transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the cited findings.
Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Ganoderic Acid A, Curcumin, Resveratrol, or Boswellic Acid) and incubated for 1-2 hours.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without test compound) and a negative control group (without LPS) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Sample Collection: The cell culture supernatant is collected for cytokine and nitric oxide analysis. The cells can be lysed for protein extraction and subsequent Western blot analysis.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve generated using known concentrations of sodium nitrite.[9]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (e.g., TNF-α, IL-6)
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants and a series of cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Stop Reaction: Stop the color development by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: The cytokine concentration in the samples is determined by interpolating from the standard curve.[10]
Western Blot Analysis for NF-κB and COX-2 Expression
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, COX-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[11][12]
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory assays.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. Curcumin suppresses the production of interleukin-6 in Prevotella intermedia lipopolysaccharide-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of resveratrol dimerized derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of IL-6 Signaling Pathway by Curcumin in Uterine Decidual Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid TR in Combination with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Ganoderic Acid TR and other ganoderic acids when used in combination with various chemotherapy agents. The information is supported by available experimental data to aid in the evaluation of potential synergistic anticancer effects.
Synergistic Effects of Ganoderic Acids with Chemotherapy Agents
Ganoderic acids, a class of triterpenoids derived from the mushroom Ganoderma lucidum, have demonstrated promising anticancer properties. When combined with conventional chemotherapy drugs, they can exhibit synergistic effects, leading to enhanced cancer cell death and reduced tumor growth. This guide summarizes key findings from preclinical studies investigating these combinations.
Quantitative Analysis of Combined Therapeutic Effects
The following tables provide a summary of the quantitative data from studies on the combination of specific ganoderic acids with different chemotherapy agents.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Ganoderic Acid | Chemotherapy Agent | Cancer Cell Line | IC50 (Ganoderic Acid Alone) | IC50 (Chemotherapy Agent Alone) | IC50 (Combination) | Fold-change in Chemo Efficacy | Reference |
| Ganoderic Acid A | Cisplatin | GBC-SD (Gallbladder) | Not specified | 8.98 µM | 4.07 µM | 2.2-fold decrease | [1][2] |
| Ganoderic Acid T | Not specified | HeLa (Cervical) | IC50 value calculated | Not applicable | Not applicable | Not applicable | [1] |
| Ganoderic Acid T | Not specified | 95-D (Lung) | 27.9 µg/ml | Not applicable | Not applicable | Not applicable | [3][4] |
| Ganoderic Triterpenes | Doxorubicin | HeLa (Cervical) | 15.4 ± 0.6 µg/mL | 31 ± 4.0 nmol/L | Synergistic | Not specified | |
| Ganoderic Acid A | Not specified | HepG2 (Liver) | 187.6 µmol/l (24h), 203.5 µmol/l (48h) | Not applicable | Not applicable | Not applicable | [2] |
| Ganoderic Acid A | Not specified | SMMC7721 (Liver) | 158.9 µmol/l (24h), 139.4 µmol/l (48h) | Not applicable | Not applicable | Not applicable | [2] |
Table 2: Induction of Apoptosis
| Ganoderic Acid | Chemotherapy Agent | Cancer Cell Line | Apoptosis (Combination) | Method | Reference |
| Ganoderic Acid A | Cisplatin | GBC-SD (Gallbladder) | Increased apoptosis rate | TUNEL assay, Western Blot (Bax/Bcl-2, cleaved-caspase 3) | [1] |
| Ganoderic Acid T | Radiation | HeLa (Cervical) | Increased apoptosis and necroptosis | Flow cytometry (Annexin V-FITC/PI) | [1] |
| Ganoderic Acid A Derivative (A2) | Not applicable | SJSA-1 (Osteosarcoma) | 18.7% at 50 µM | Flow cytometry (Annexin V/PI) | [5] |
Table 3: In Vivo Tumor Growth Inhibition
| Ganoderic Acid | Chemotherapy Agent | Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| Ganoderic Acid T | Paclitaxel | Ovarian Cancer Xenograft | Combination | Significantly reduced tumor size | [6] |
| Ganoderic Acid T | Not applicable | Athymic mice with human solid tumor | GA-T alone | Suppressed tumor growth | [7][8] |
| Ganoderic Acid T | Not applicable | Lewis Lung Carcinoma | GA-T alone | Suppressed tumor growth and metastasis | [7][9][10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of protocols used in the cited studies.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of this compound and chemotherapy agents on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 6,000 cells per well in 100 µl of medium and incubated for 24 hours.[1]
-
Treatment: The cells are then treated with various concentrations of this compound, the chemotherapy agent, or a combination of both.
-
Incubation: Following treatment, the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[2]
-
CCK-8 Addition: 10 µl of CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours.[1][2]
-
Absorbance Measurement: The optical density is measured at 450 nm using a microplate reader to determine cell viability.[1]
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the compounds of interest.[1]
-
Harvesting: After the treatment period, cells are harvested by trypsinization.
-
Staining: The harvested cells are washed and then resuspended in a binding buffer. 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) are added to the cell suspension.[1]
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.[1]
-
Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of the combination therapy in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., athymic nude mice).[7][8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to different treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination of both. The treatments are administered through appropriate routes (e.g., intraperitoneal or oral).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed.
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound in combination with chemotherapy are often attributed to the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Ganoderic Acid T and Paclitaxel in Ovarian Cancer
Ganoderic Acid T (GAT) has been shown to enhance the efficacy of paclitaxel by modulating the tumor microenvironment. A key mechanism is the downregulation of galectin-1, which can lead to increased intratumoral drug concentrations and reduced tumor size.[6]
Caption: GAT and Paclitaxel Combination Pathway.
Ganoderic Acid T Induced Apoptosis and Necroptosis
In combination with radiation, Ganoderic Acid T can induce both apoptosis and necroptosis in cancer cells. This involves the activation of key proteins in both cell death pathways.
Caption: GAT-Induced Cell Death Pathways.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for the in vitro assessment of the combination therapy.
Caption: In Vitro Experimental Workflow.
References
- 1. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ganoderic acid T, a Ganoderma triterpenoid, modulates the tumor microenvironment and enhances the chemotherapy and immunotherapy efficacy through downregulating galectin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academy.miloa.eu [academy.miloa.eu]
A Comparative Analysis of Ganoderic Acid TR Across Diverse Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of ganoderic acid TR, a significant bioactive triterpenoid found in various Ganoderma species, commonly known as Reishi or Lingzhi mushrooms. This document summarizes quantitative data, details experimental methodologies for its analysis, and visualizes key biological pathways affected by this class of compounds, offering a valuable resource for research and drug development.
Data Presentation: Quantitative Comparison of Ganoderic Acid T
While data specifically for this compound is limited in comparative studies, Ganoderic Acid T (GA-T), a structurally similar and well-researched triterpenoid, is presented here as a representative for comparative purposes. The following table summarizes the content of GA-T and other major ganoderic acids in different Ganoderma species and strains, as determined by various analytical methods.
| Ganoderma Species/Strain | Ganoderic Acid T (GA-T) Content (µg/g dry weight) | Other Major Ganoderic Acids Quantified | Reference |
| Ganoderma lucidum 5.0026 (Parent Strain) | ~10.36 | GA-Me, GA-P | [1] |
| Ganoderma lucidum sqs-vgb (Hybrid Strain) | 23.1 | GA-Me, GA-P | [1] |
| Ganoderma lucidum (Mycelia - 4 strains) | Major component, quantification validated | GA-S, GA-Q | |
| Ganoderma formosanum (Mycelia) | Different HPLC profile from G. lucidum | GA-S, GA-Q | |
| Ganoderma sinense | Lower levels of ganoderic acids compared to G. lucidum | 11 ganoderic acids quantified in total | [2] |
| Ganoderma tsugae | - | Ganoderic acids A, B, C, D, E, C5, C6, G, Ganoderenic acid D | [3][4] |
| Ganoderma applanatum | - | Total triterpenoid acids: up to 6.4 mg/g | [5] |
Note: Direct quantitative comparisons are challenging due to variations in extraction methods, analytical techniques, and the part of the mushroom analyzed (fruiting body vs. mycelia). The data presented is based on available literature and serves as a comparative indicator.
Experimental Protocols
Detailed methodologies are crucial for the accurate quantification and comparison of ganoderic acids. Below are protocols for the extraction, purification, and quantification of these compounds.
Extraction of Ganoderic Acids
This protocol is a generalized procedure based on common laboratory practices for extracting triterpenoids from Ganoderma.
Materials:
-
Dried and powdered Ganoderma fruiting bodies or mycelia
-
Ethanol (95% or absolute) or Chloroform
-
Ultrasonic bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
Procedure:
-
Maceration and Ultrasonic Extraction:
-
Weigh a known amount of powdered Ganoderma sample (e.g., 10 g).
-
Add a suitable volume of solvent (e.g., 200 mL of 95% ethanol) to the powder in a flask.
-
Perform ultrasonic extraction for 30-60 minutes at a controlled temperature (e.g., 50°C).
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
-
Solvent Evaporation:
-
Combine the filtrates from all extractions.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C until the solvent is completely removed, yielding the crude triterpenoid extract.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard HPLC method for the quantitative analysis of ganoderic acids.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Agilent Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: A gradient of acetonitrile (A) and 0.03% aqueous phosphoric acid (v/v) (B).[6]
-
Gradient Elution: A linear gradient program should be optimized to achieve good separation of the target ganoderic acids.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation:
-
Accurately weigh pure standards of the ganoderic acids to be quantified.
-
Prepare stock solutions in methanol or ethanol at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in the mobile phase or a suitable solvent to a specific concentration (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Identify the ganoderic acid peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each ganoderic acid in the sample using the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate a generalized experimental workflow for ganoderic acid analysis and key signaling pathways modulated by this class of compounds.
Caption: Experimental workflow for the extraction and quantification of ganoderic acids.
Caption: Inhibition of the NF-κB signaling pathway by ganoderic acids.
References
Ganoderic Acid TR: A Promising Scaffold for Novel Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with high efficacy and minimal side effects is a continuous endeavor in drug discovery. Natural products, with their inherent structural diversity and biological activity, represent a significant reservoir for the identification of new drug leads. Among these, Ganoderic acid TR, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compelling scaffold for the design of novel enzyme inhibitors. This guide provides a comparative analysis of this compound and its derivatives against established inhibitors, supported by experimental data and detailed protocols, to aid researchers in harnessing its potential.
Performance Comparison of Ganoderic Acids as Enzyme Inhibitors
Ganoderic acids have demonstrated inhibitory activity against a range of clinically relevant enzymes. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other ganoderic acids compared to well-established inhibitors.
Table 1: Comparison of 5α-Reductase Inhibitors
| Compound | Target Enzyme | IC50 Value | Source Organism/Type |
| This compound | 5α-Reductase | 8.5 µM[1] | Ganoderma lucidum |
| Finasteride | 5α-Reductase | 0.036 µM | Synthetic |
| Dutasteride | 5α-Reductase | 0.0048 µM | Synthetic |
Lower IC50 values indicate greater potency.
Table 2: Comparison of Aldose Reductase Inhibitors
| Compound | Target Enzyme | IC50 Value | Source Organism/Type | | :--- | :--- | :--- | | Ganoderic acid Df | Aldose Reductase | 22.8 µM[2] | Ganoderma lucidum | | Epalrestat | Aldose Reductase | 72 nM | Synthetic |
Lower IC50 values indicate greater potency.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are methodologies for key enzyme inhibition assays relevant to the evaluation of ganoderic acids.
Protocol for 5α-Reductase Inhibition Assay
This protocol is adapted from methodologies used for screening 5α-reductase inhibitors.
1. Enzyme Preparation:
-
Prepare a crude enzyme extract from rat liver microsomes or use a commercially available human recombinant 5α-reductase enzyme.
-
Homogenize the tissue in a suitable buffer (e.g., modified phosphate buffer, pH 6.5) and centrifuge to isolate the microsomal fraction.
2. Assay Procedure:
-
Pre-incubate the test compound (e.g., this compound) or vehicle control with the enzyme preparation (e.g., 20 µg/ml) in the reaction buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, testosterone (e.g., 0.9 µM).
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding a strong acid (e.g., 1 N HCl).
3. Quantification of Inhibition:
-
The amount of the product, dihydrotestosterone (DHT), or the remaining substrate, testosterone, is quantified.
-
This can be achieved using methods such as High-Performance Liquid Chromatography (HPLC) or an Enzyme Immunoassay (EIA) kit.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
Understanding the broader biological context and the experimental approaches is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general workflow for inhibitor design.
Caption: Workflow for Novel Inhibitor Design from a Natural Product Scaffold.
Caption: Inhibition of the Androgen Signaling Pathway by this compound.
Conclusion
This compound and its related compounds present a versatile and promising platform for the development of novel enzyme inhibitors. While synthetic inhibitors may exhibit higher potency in some cases, the unique structural features of ganoderic acids offer opportunities for the design of derivatives with improved activity and selectivity. The data and protocols provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this remarkable class of natural products. Further investigation into the structure-activity relationships and optimization of the ganoderic acid scaffold will be instrumental in translating its inhibitory potential into clinically effective therapies.
References
Independent Verification of Ganoderic Acid Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of ganoderic acids, triterpenoids derived from the mushroom Ganoderma lucidum, with other therapeutic alternatives. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a resource for researchers and professionals in drug development.
Anticancer Activity
Ganoderic acids have demonstrated cytotoxic effects against a variety of cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation. A common metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Comparative Cytotoxicity Data (IC50)
The following table summarizes the IC50 values of various ganoderic acids and alternative anticancer compounds across different human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 (24h), 203.5 (48h) | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 (24h), 139.4 (48h) | [1] | |
| Ganoderic Acid T | HeLa | Cervical Cancer | ~10 (induces G1 arrest) | [2] |
| Ganoderic Acid DM | Caco-2 | Colorectal Carcinoma | Induces apoptosis | [3] |
| 7-oxo-ganoderic acid Z | Caco-2 | Colorectal Carcinoma | Induces apoptosis | [3] |
| 15-hydroxy-ganoderic acid S | HeLa | Cervical Cancer | Induces apoptosis | [3] |
| Betulinic Acid | 181P | Pancreatic Carcinoma | 3.13 - 7.96 | [4] |
| 257P | Gastric Carcinoma | 2.01 - 6.16 | [4] | |
| MCF-7 | Breast Cancer | 15.45 (in micelles) | [5] | |
| Ursolic Acid | MCF-7 | Breast Cancer | 20 | [6] |
| HCT116 | Colorectal Cancer | 37.2 (24h), 28.0 (48h) | [7] | |
| HCT-8 | Colorectal Cancer | 25.2 (24h), 19.4 (48h) | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Immunomodulatory Activity
Ganoderic acids have been shown to modulate the immune system, primarily by inhibiting the pro-inflammatory NF-κB signaling pathway. This pathway plays a crucial role in the production of inflammatory cytokines.
Comparative Immunomodulatory Data
The following table presents data on the inhibitory effects of various triterpenoids on inflammatory markers.
| Compound | Model | Target | Effect | Reference |
| Ganoderic Acids | LPS-stimulated macrophages | NF-κB pathway | Inhibition of M1 polarization | [8] |
| Ganoderic Acid C1 | LPS-stimulated macrophages | TNF-α production | Inhibition via NF-κB downregulation | [9] |
| Deacetyl Ganoderic Acid F | LPS-stimulated mice | TNF-α, IL-6 | Suppression of serum levels | [10] |
| Asiatic Acid | DNCB-induced atopic dermatitis model | TNF-α, IL-6 | Dose-dependent suppression | [11][12] |
| Oleanolic Acid | LPS-stimulated microglial cells | IL-1β, IL-6, TNF-α | Attenuation of cytokine release | [13] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Treat the transfected cells with the test compound for a specified duration.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Subsequently, add the Renilla luciferase substrate and measure the luminescence.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Hepatoprotective Activity
Ganoderic acids have demonstrated protective effects against liver injury, in part due to their antioxidant and anti-inflammatory properties. A common experimental model for inducing liver damage is the administration of carbon tetrachloride (CCl4).
Comparative Hepatoprotective Data
The table below summarizes the effects of various compounds on liver enzyme levels in CCl4-induced liver injury models. A decrease in these enzyme levels indicates a hepatoprotective effect.
| Compound | Model | Biomarker | Result | Reference |
| Ganoderic Acids | CCl4-induced liver injury in mice | ALT, AST | Significant reduction | [14] |
| Ganoderma lucidum Polysaccharides | CCl4-induced liver injury in mice | ALT, AST | Significant decrease | [15] |
| Andrographolide | CCl4-intoxicated rats | GOT, GPT, Alk Phos, Bilirubin | Overall inhibition of 48.6% | [16] |
| Silymarin | Alcoholic or non-alcoholic fatty liver disease | Liver enzymes | Reduction in levels | [17][18] |
Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Mice
-
Animal Model: Use male mice (e.g., Kunming strain).
-
Compound Administration: Administer the test compound orally for a specified period (e.g., 7 days).
-
CCl4 Induction: On the final day, induce liver injury by intraperitoneal injection of CCl4 (e.g., 0.1% CCl4 in olive oil).
-
Sample Collection: After a set time (e.g., 24 hours), collect blood samples via cardiac puncture and harvest the livers.
-
Biochemical Analysis: Measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Examination: Fix a portion of the liver in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.
Conclusion
The experimental data compiled in this guide indicate that ganoderic acids possess significant anticancer, immunomodulatory, and hepatoprotective properties. When compared to other natural triterpenoids and established therapeutic agents, ganoderic acids demonstrate comparable or, in some cases, superior bioactivity in preclinical models. The detailed experimental protocols provided herein offer a foundation for the independent verification and further investigation of these promising natural compounds. Further research, particularly clinical trials, is warranted to fully elucidate the therapeutic potential of ganoderic acids in human health and disease.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]
- 3. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. bowdish.ca [bowdish.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory and Anti-inflammatory Effects of Asiatic Acid in a DNCB-Induced Atopic Dermatitis Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hepatoprotective effect of crude polysaccharides extracted from Ganoderma lucidum against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatoprotective activity of andrographolide from Andrographis paniculata against carbontetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ganoderic Acid TR
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of ganoderic acid TR, a bioactive triterpenoid isolated from Ganoderma lucidum. The following procedural guidance, operational plans, and disposal information are designed to build a foundation of trust and provide value beyond the product itself.
Safety and Handling
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
A comprehensive suite of PPE should be worn at all times when handling this compound in powdered or solubilized form.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). |
| Body Protection | Lab Coat/Gown | Impervious, long-sleeved lab coat or gown. |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form to avoid inhalation. |
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust and aerosol formation.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.
-
Wash hands thoroughly after handling.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 862893-75-2 | [2][3][4][5] |
| Molecular Formula | C30H44O4 | [2][3][5] |
| Molecular Weight | 468.67 g/mol | [2][3][5] |
| Purity | ≥98% | [4][5] |
| Physical Description | Powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5][6] |
| Storage | Powder: -20°C for up to 2 years. In DMSO: 2 weeks at 4°C, 6 months at -80°C. | [2] |
Experimental Protocols
Detailed methodologies for common laboratory procedures involving this compound are provided below.
Weighing and Dissolving for In Vitro Studies
This protocol outlines the steps for preparing a stock solution of this compound, a hydrophobic compound, for use in cell culture experiments.
-
Preparation:
-
Ensure all handling of powdered this compound is performed in a chemical fume hood.
-
Wear the appropriate PPE as listed in the table above.
-
Use an analytical balance that has been properly calibrated.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube or glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the container.
-
-
Dissolving:
-
Based on the desired stock concentration, calculate the required volume of a suitable solvent such as Dimethyl Sulfoxide (DMSO).[5][6]
-
Add the calculated volume of DMSO to the container with the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Administration for In Vivo Animal Studies
This protocol provides a general guideline for the preparation and administration of this compound to mice via intraperitoneal injection.
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
For intraperitoneal injection, the stock solution should be further diluted in a sterile vehicle appropriate for animal administration, such as saline with a small percentage of a solubilizing agent like Tween 80. A common vehicle is saline with 5% Tween 80.[7]
-
The final concentration of the dosing solution should be calculated based on the desired dosage (e.g., mg/kg) and the average weight of the animals.
-
-
Administration:
-
All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Gently restrain the mouse and locate the injection site in the lower abdominal quadrant.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Slowly inject the calculated volume of the this compound solution.
-
Monitor the animal for any adverse reactions following the injection.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Product: Dispose of unused this compound as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.[1]
Signaling Pathways and Experimental Workflows
Ganoderic acids, including this compound, have been shown to exert their biological effects, particularly their anticancer activities, through the modulation of several key signaling pathways.
Caption: Signaling pathways modulated by this compound.
This diagram illustrates how this compound can induce apoptosis and cell cycle arrest by activating the p53 tumor suppressor pathway.[8][9][10] Concurrently, it inhibits cell proliferation and angiogenesis by suppressing the NF-κB and JAK/STAT signaling pathways.[8][11][12][13]
Caption: General experimental workflow for this compound.
This workflow diagram outlines the key steps for preparing and using this compound in both in vitro and in vivo research settings, from initial weighing and dissolution to the final analysis of its biological effects.
References
- 1. This compound|862893-75-2|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. abmole.com [abmole.com]
- 4. biocrick.com [biocrick.com]
- 5. This compound | CAS:862893-75-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound | CAS:862893-75-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganoderic acids suppress growth and angiogenesis by modulating the NF-kappaB signaling pathway in breast cancer cells [en-cancer.fr]
- 12. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
